4-(1-Cyanocyclopropyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(1-cyanocyclopropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAWENOVYZOLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915020-91-6 | |
| Record name | 4-(1-cyanocyclopropyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(1-Cyanocyclopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-(1-cyanocyclopropyl)benzoic acid, a valuable building block in medicinal chemistry and materials science. The guide details a multi-step synthesis commencing from readily available starting materials, including in-depth experimental protocols for each transformation. Furthermore, a thorough characterization of the final compound using modern analytical techniques is presented, with predicted spectroscopic data to aid in the identification and quality control of the synthesized molecule. The causality behind experimental choices and the inclusion of self-validating protocols are emphasized throughout to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Cyanocyclopropyl Moiety
The cyclopropane ring, despite its inherent strain, is a recurring motif in numerous biologically active molecules and natural products. Its rigid, three-dimensional structure can impart unique conformational constraints on a molecule, often leading to enhanced binding affinity and selectivity for biological targets. When substituted with a cyano group, the cyclopropane ring's electronic properties are further modulated, making 1-cyanocyclopropyl derivatives particularly interesting scaffolds in drug discovery. This compound, in particular, combines this functionalized cyclopropane with a benzoic acid moiety, a common pharmacophore that can participate in hydrogen bonding and salt formation, crucial for drug-receptor interactions and pharmacokinetic properties. The synthesis of this specific molecule, therefore, is of significant interest to researchers in the pharmaceutical and chemical industries.
Retrosynthetic Analysis and Proposed Synthetic Route
A logical retrosynthetic analysis of this compound suggests a disconnection at the ester linkage and the cyclopropane ring. This leads to a plausible forward synthesis starting from a commercially available substituted benzoic acid. The proposed synthetic route, outlined below, is designed to be efficient and scalable, utilizing well-established chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Esterification of 4-Bromobenzoic Acid to Methyl 4-bromobenzoate
Rationale: The initial esterification of the carboxylic acid is a protective measure to prevent its interference with the subsequent organometallic coupling reaction. The use of methanol with a catalytic amount of sulfuric acid is a classic and cost-effective method for this transformation.
Protocol:
-
To a solution of 4-bromobenzoic acid (1.0 eq.) in methanol (5 mL per gram of acid), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-bromobenzoate as a white solid.
Step 2: Stille Coupling of Methyl 4-bromobenzoate to Methyl 4-vinylbenzoate
Rationale: The Stille coupling is a reliable and versatile cross-coupling reaction for the formation of carbon-carbon bonds. The use of a palladium catalyst and vinyltributyltin provides an efficient means to introduce the vinyl group at the para position of the benzoate.
Protocol:
-
To a solution of methyl 4-bromobenzoate (1.0 eq.) in anhydrous toluene, add vinyltributyltin (1.2 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride.
-
Stir the mixture vigorously for 1 hour, then filter through a pad of celite.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 4-vinylbenzoate. A procedure for the synthesis of methyl 4-vinylbenzoate from 4-vinylbenzoic acid has been reported[1].
Step 3: Cyclopropanation of Methyl 4-vinylbenzoate to Methyl 4-(1-cyanocyclopropyl)benzoate
Rationale: This key step involves the formation of the cyanocyclopropane ring. The proposed method is a Michael addition-initiated ring closure. The electron-withdrawing nature of the benzoate group activates the vinyl group for nucleophilic attack by the carbanion of bromoacetonitrile, which is generated in situ by a strong base. The subsequent intramolecular cyclization yields the desired product.
Caption: Proposed mechanism for the cyclopropanation step.
Protocol:
-
To a suspension of sodium hydride (2.5 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF), add a solution of methyl 4-vinylbenzoate (1.0 eq.) and bromoacetonitrile (1.2 eq.) in DMF dropwise at 0 °C under an argon atmosphere.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain methyl 4-(1-cyanocyclopropyl)benzoate.
Step 4: Hydrolysis of Methyl 4-(1-cyanocyclopropyl)benzoate to this compound
Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. Basic hydrolysis using lithium hydroxide is a mild and effective method that minimizes potential side reactions.
Protocol:
-
To a solution of methyl 4-(1-cyanocyclopropyl)benzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide monohydrate (2.0 eq.).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion of the hydrolysis, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. The acidification of benzoate salts to precipitate the corresponding benzoic acid is a standard procedure[2].
Characterization of this compound
A comprehensive characterization of the final product is essential to confirm its identity and purity. The following table summarizes the predicted spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | * ~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). The chemical shift of the carboxylic acid proton in benzoic acid derivatives is typically in this range[3]. |
-
~7.9-8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
~7.4-7.6 ppm (d, 2H): Aromatic protons meta to the carboxylic acid group.
-
~1.6-1.8 ppm (m, 2H): Cyclopropyl protons.
-
~1.3-1.5 ppm (m, 2H): Cyclopropyl protons. | | ¹³C NMR | * ~170-175 ppm: Carboxylic acid carbon (-COOH). The carbonyl carbon of benzoic acid is observed in this region[4][5].
-
~140-145 ppm: Quaternary aromatic carbon attached to the cyclopropyl group.
-
~130-135 ppm: Aromatic CH carbons ortho to the carboxylic acid.
-
~128-130 ppm: Aromatic CH carbons meta to the carboxylic acid.
-
~120-125 ppm: Cyano group carbon (-CN).
-
~20-25 ppm: Cyclopropyl CH₂ carbons.
-
~15-20 ppm: Quaternary cyclopropyl carbon. | | IR (Infrared Spectroscopy) | * ~2240-2260 cm⁻¹: C≡N stretching vibration.
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1680-1710 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600, 1450 cm⁻¹: C=C stretching of the aromatic ring. | | Mass Spectrometry (MS) | * Expected [M-H]⁻: ~186.0555 (for C₁₁H₈NO₂). The loss of carbon dioxide is a characteristic fragmentation pattern for deprotonated benzoic acids in mass spectrometry[6]. |
Conclusion
This technical guide has outlined a detailed and logical synthetic route for the preparation of this compound. By providing step-by-step protocols and the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in organic synthesis and drug development. The comprehensive characterization data, although predicted, offers a solid framework for the analysis and quality control of the synthesized compound. The presented synthesis is adaptable and can likely be optimized for larger-scale production, facilitating further exploration of this and related cyanocyclopropyl-containing molecules in various scientific disciplines.
References
- (No author found) (2024). Synthesis of Aryl Fluorocyclopropanes from Aryl Fluorodiazirines and Alkenes in Continuous Flow. Request PDF.
- (No author found) (2024). Synthesis of aryl fluorocyclopropanes from aryl fluorodiazirines and alkenes in continuous flow.
- (No author found) (n.d.).
- (No author found) (n.d.). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Chemistry Portal.
- (No author found) (n.d.). A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Chlorosulfonyl)benzoic acid. Benchchem.
- (No author found) (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. PubMed.
- (No author found) (n.d.). The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
- (No author found) (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5.
- Stewart, S. M. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube.
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- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1-Cyanocyclopropyl)benzoic acid
Introduction
4-(1-Cyanocyclopropyl)benzoic acid is a bespoke chemical entity characterized by a unique structural amalgamation of a benzoic acid moiety, a strained cyclopropyl ring, and a polar nitrile group. This trifunctional arrangement makes it a valuable and versatile building block in modern medicinal chemistry. Its rigid cyclopropyl scaffold allows for precise spatial orientation of substituents, a critical factor in designing molecules with high affinity and selectivity for biological targets. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these properties is paramount as they fundamentally govern a molecule's behavior, from reaction kinetics in synthesis to its absorption, distribution, metabolism, and excretion (ADME) profile in a physiological setting[1][2][3][4]. This document outlines both computed data and validated experimental protocols for the empirical determination of these key characteristics.
Chemical Identity and Structure
Accurate identification is the foundational step in any chemical analysis. The key identifiers and structural details for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 915020-91-6 | ChemScene[5] |
| Molecular Formula | C₁₁H₉NO₂ | ChemScene[5] |
| Molecular Weight | 187.19 g/mol | ChemScene[5] |
| SMILES | O=C(O)C1=CC=C(C2(C#N)CC2)C=C1 | ChemScene[5] |
| IUPAC Name | This compound | N/A |
The molecule's structure integrates three key functional groups, each contributing distinct chemical properties.
Core Physicochemical Properties
The interplay of a compound's physical and chemical properties dictates its suitability for pharmaceutical development. While experimental data for this specific molecule is not widely published, we can infer expected properties from analogs and provide robust protocols for their determination.
| Property | Value / Predicted Range | Significance in Drug Development |
| Melting Point (°C) | Not available. Expected to be a high-melting solid. | A sharp melting point is an indicator of purity[6]. High thermal stability is crucial for processing and storage. |
| pKa | Not available. Predicted range: 3.5 - 4.5. | Governs the degree of ionization at physiological pH (~7.4), which critically impacts solubility, permeability, and receptor binding[7]. |
| LogP (o/w) | 1.94 (Calculated) | Measures lipophilicity, a key predictor of membrane permeability and absorption. A LogP around 2 is often targeted for CNS drugs[8]. |
| Aqueous Solubility | Not available. Likely low in neutral water. | Essential for absorption and formulation. Insufficient solubility is a major cause of failure in drug development. |
| TPSA | 61.09 Ų (Calculated) | The Topological Polar Surface Area is related to hydrogen bonding potential and influences membrane permeability. |
Melting Point
Causality & Rationale: The melting point is a sensitive measure of a crystalline solid's purity. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting range. For a drug substance, a consistent and sharp melting point is a critical quality attribute. Given the aromatic ring and polar functional groups, which allow for strong intermolecular forces (hydrogen bonding and dipole-dipole interactions), this compound is expected to be a solid with a relatively high melting point, similar to its analog 4-Cyanobenzoic acid (m.p. 219-221 °C).
Experimental Protocol: Capillary Melting Point Determination [9][10]
-
Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, hard surface and crush it into a fine powder.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powder until a small amount (1-2 mm in height) enters the tube. Tap the sealed end gently on a hard surface to pack the sample tightly at the bottom.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Heating and Observation:
-
Heat rapidly to about 20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
-
Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (≤ 2 °C).
Acidity Constant (pKa)
Causality & Rationale: The carboxylic acid group is the primary acidic center. Its pKa value determines the ratio of the ionized (carboxylate) to non-ionized (carboxylic acid) form at a given pH. This ratio profoundly affects solubility (the ionized form is generally more water-soluble) and membrane permeability (the neutral form is more lipophilic and permeable). Potentiometric titration is the gold-standard method for pKa determination, as it directly measures the change in pH upon addition of a titrant[7][11][12].
Experimental Protocol: Potentiometric Titration [7][11]
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to create a solution of known concentration (e.g., 1-5 mM). The co-solvent is necessary if aqueous solubility is low.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a micro-stir bar. Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH) to the sample solution.
-
Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, use the first derivative of the titration curve to precisely locate the equivalence point.
Spectroscopic and Analytical Characterization
A suite of spectroscopic techniques is required for unambiguous structural confirmation and purity assessment. The following section details the expected spectral features and the protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming atomic connectivity and stereochemistry. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR identifies all unique carbon atoms.
-
Predicted ¹H NMR Signals:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons: Two doublets in the aromatic region (~7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet will integrate to 2H.
-
Cyclopropyl Protons (-CH₂-): Two multiplets or complex signals in the aliphatic region (~1.0-2.0 ppm). These protons are diastereotopic and will show complex splitting patterns, integrating to 4H in total.
-
-
Predicted ¹³C NMR Signals:
-
Carbonyl Carbon (-COOH): A signal in the range of ~165-175 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (~125-145 ppm). Two will be quaternary (the one attached to the carboxyl group and the one attached to the cyclopropyl group).
-
Nitrile Carbon (-C≡N): A signal around ~115-125 ppm.
-
Cyclopropyl Carbons: Two signals for the -CH₂- carbons and one quaternary carbon signal (C-CN), all in the upfield region (~15-35 ppm).
-
Experimental Protocol: ¹H and ¹³C NMR Acquisition [13][14][15]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity[14].
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required. A typical acquisition may take several minutes to hours, depending on the sample concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle and Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. It is an excellent tool for quickly confirming the presence of the key carboxylic acid and nitrile moieties. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation[16][17][18].
-
Predicted Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong band from ~3300 cm⁻¹ to ~2500 cm⁻¹.
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak in the range of 2260-2240 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp peak around 1700-1680 cm⁻¹, characteristic of an aromatic carboxylic acid.
-
C=C Stretch (Aromatic): Medium-intensity peaks around 1600 cm⁻¹ and 1450 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A strong peak in the 1320-1210 cm⁻¹ region.
-
Experimental Protocol: ATR-FT-IR Spectroscopy [19][20]
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (H₂O, CO₂) interference.
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Relevance in Drug Discovery and Development
The physicochemical properties of this compound are not merely academic data points; they are critical predictors of its behavior as a drug candidate or intermediate[2][3].
-
ADME Profile: The calculated LogP of ~1.9 suggests a good balance between hydrophilicity and lipophilicity, which is favorable for oral absorption and distribution[8][21]. The pKa will dictate its charge state in different body compartments, affecting its ability to cross membranes and its potential for off-target ionic interactions.
-
Medicinal Chemistry Scaffolding: Benzoic acid derivatives are privileged structures in drug discovery, appearing in numerous approved drugs[22][23][24]. This specific molecule has been utilized as a key intermediate in the synthesis of potent and selective prostaglandin E2 subtype 4 (EP4) receptor antagonists, which have therapeutic potential in pain and inflammation[25]. The rigid cyclopropyl-nitrile portion can serve as a unique pharmacophore that can be tailored to fit precisely into a target's binding pocket, while the benzoic acid provides a handle for salt formation to improve solubility and bioavailability.
Conclusion
This compound is a compound of significant interest to the pharmaceutical sciences. Its structural features suggest a profile of high thermal stability, moderate acidity, and balanced lipophilicity. While a complete experimental dataset is not yet publicly available, this guide provides the theoretical framework and validated experimental protocols necessary for its comprehensive characterization. By systematically determining the properties outlined herein—from melting point and pKa to detailed spectroscopic fingerprints—researchers can confidently utilize this molecule in the rational design and development of next-generation therapeutics.
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Nikolova, S., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules. Retrieved from [Link]
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Li, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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University of Toronto. (2018). Chapter 5: Acquiring 1H and 13C Spectra. Retrieved from [Link]
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Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Molecules. Retrieved from [Link]
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ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Journal of Medicinal Chemistry. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894).... Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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PubChem. (n.d.). Benzoic acid, 4-((((5-bromo-4-(4-cyclopropyl-1-naphthalenyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)amino)-3-chloro-, monopotassium salt. Retrieved from [Link]
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spectroscopic data (NMR, IR, MS) for 4-(1-Cyanocyclopropyl)benzoic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1-Cyanocyclopropyl)benzoic acid
Introduction: The Analytical Imperative for Novel Carboxylic Acids
This compound is a structurally unique molecule featuring a para-substituted aromatic ring appended with both a carboxylic acid and a strained cyanocyclopropyl moiety. Its molecular formula is C₁₁H₉NO₂ and it has a molecular weight of approximately 187.19 g/mol [1]. Compounds bearing these motifs are of significant interest in medicinal chemistry and materials science, often serving as key building blocks or pharmacophores[2][3][4]. The rigid, three-dimensional nature of the cyclopropyl ring combined with the electronic properties of the nitrile and carboxylic acid groups imparts specific conformational constraints and chemical reactivity.
For researchers in drug development and synthetic chemistry, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule's identity and purity. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Predicted Spectroscopic Features
Before delving into the specific data, a preliminary analysis of the molecule's structure allows us to predict the key features we expect to observe in each spectrum. This predictive approach is a cornerstone of robust analytical science.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons and carbons. All chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard[5].
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show four distinct sets of signals. Due to the para-substitution on the benzene ring, the aromatic protons will appear as a classic AA'BB' system, which often simplifies to two distinct doublets if the coupling constants are favorable. The cyclopropyl protons are diastereotopic and will likely present as two multiplets.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expert Insights |
| Carboxylic Acid | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | -COOH | The acidic proton is highly deshielded and often exchanges with trace water, leading to a broad signal. Its position is highly dependent on concentration and solvent. |
| Aromatic (Ha) | ~8.0 - 8.2 | Doublet (d) | 2H | Ar-H ortho to COOH | These protons are deshielded by the electron-withdrawing effect of the adjacent carboxylic acid group. |
| Aromatic (Hb) | ~7.5 - 7.7 | Doublet (d) | 2H | Ar-H ortho to Cyclopropyl | These protons are slightly upfield relative to Ha, influenced by the cyclopropyl substituent. |
| Cyclopropyl | ~1.6 - 1.8 | Multiplet (m) | 2H | -CH₂- | The four protons on the cyclopropyl ring are chemically non-equivalent. They are expected to appear as complex multiplets due to geminal and cis/trans vicinal coupling. |
| Cyclopropyl | ~1.3 - 1.5 | Multiplet (m) | 2H | -CH₂- | The second pair of diastereotopic cyclopropyl protons. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show eight distinct signals, reflecting the molecule's symmetry. The chemical shifts are highly predictable based on the electronic environment of each carbon atom. For reference, the carboxyl carbon in benzoic acid appears around 172.6 ppm, and the aromatic carbons range from ~128 to 134 ppm[6][7][8].
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & Expert Insights |
| Carbonyl | ~170 - 175 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded by the two adjacent oxygen atoms. |
| Aromatic Quaternary | ~145 - 150 | C-Cyclopropyl | This carbon is attached to the cyclopropyl group and is deshielded relative to the other aromatic carbons. |
| Aromatic Quaternary | ~128 - 132 | C-COOH | The carbon bearing the carboxylic acid group. |
| Aromatic CH | ~130 - 133 | CH (ortho to COOH) | Aromatic methine carbons deshielded by the carboxylic acid. |
| Aromatic CH | ~126 - 129 | CH (ortho to Cyclopropyl) | Aromatic methine carbons slightly shielded relative to their counterparts. |
| Nitrile | ~118 - 122 | C≡N | The cyano carbon typically appears in this region. For comparison, the nitrile carbon in 4-cyanobenzoic acid is found in this range[9]. |
| Cyclopropyl Quaternary | ~25 - 30 | C-CN | The sp³ quaternary carbon of the cyclopropyl ring, attached to the nitrile and the aromatic ring. |
| Cyclopropyl CH₂ | ~15 - 20 | -CH₂- | The two equivalent methylene carbons of the cyclopropyl ring are highly shielded due to their sp³ hybridization and ring strain. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid, nitrile, and aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Expert Insights |
| 2500 - 3300 | Broad, Strong | O-H stretch | Carboxylic Acid | This is a hallmark of a hydrogen-bonded carboxylic acid dimer, appearing as a very broad absorption band[10][11]. |
| 2230 - 2250 | Medium, Sharp | C≡N stretch | Nitrile | The nitrile stretch is typically a sharp and easily identifiable peak in this region. The IR spectrum of 4-cyanobenzoic acid shows this peak around 2240 cm⁻¹[12]. |
| 1680 - 1710 | Strong, Sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch of an aromatic carboxylic acid is very strong and appears in this range[13]. |
| ~1600, ~1450 | Medium | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring. |
| 1210 - 1320 | Strong | C-O stretch | Carboxylic Acid | This band, often coupled with O-H bending, is another key indicator of the carboxylic acid group. |
| ~850 | Strong | C-H out-of-plane bend | Aromatic Ring | A strong band in this region is highly characteristic of 1,4-disubstitution (para) on a benzene ring[12]. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the molecular ion.
Expected Molecular Ion:
-
ESI-Negative Mode ([M-H]⁻): m/z 186.06
-
ESI-Positive Mode ([M+H]⁺): m/z 188.07
Fragmentation Analysis (Tandem MS/MS):
The fragmentation of the deprotonated molecule ([M-H]⁻ at m/z 186) would likely proceed via characteristic pathways for benzoic acids.
Caption: Proposed primary fragmentation pathways in ESI-negative mode.
-
Loss of Carbon Dioxide: The most prominent fragmentation for deprotonated benzoic acids is the loss of CO₂ (44 Da) to form a phenyl anion derivative[14]. This would result in a fragment at m/z 142.07 .
-
Loss of Hydrogen Cyanide: Fragmentation could also involve the loss of HCN (27 Da) from the cyanocyclopropyl moiety, leading to a fragment at m/z 159.05 .
Experimental Protocols: A Scientist's Approach
Acquiring high-quality spectroscopic data requires meticulous experimental design. The following protocols are presented as a self-validating workflow.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for comprehensive spectroscopic characterization.
1. NMR Sample Preparation and Acquisition (¹H and ¹³C)
-
Step 1: Solvent Selection. Choose a deuterated solvent in which the analyte is fully soluble. DMSO-d₆ is an excellent choice as it solubilizes both the polar carboxylic acid and the nonpolar aromatic ring, and its residual proton peak (~2.50 ppm) does not obscure key analyte signals[15].
-
Step 2: Sample Preparation. Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. The carboxylic acid proton will be observable in DMSO-d₆.
-
Step 3: Instrument Setup. The experiments should be run on a spectrometer with a field strength of at least 400 MHz for protons to ensure adequate signal dispersion[5].
-
Step 4: Acquisition. Acquire a standard ¹H spectrum. Subsequently, acquire a ¹³C spectrum. For enhanced structural confirmation, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively link proton and carbon signals.
2. IR Sample Preparation and Acquisition (FTIR-ATR)
-
Step 1: Instrument Background. Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Step 2: Sample Application. Place a small, solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact. The key advantage of ATR is that it requires minimal sample preparation.
-
Step 3: Data Collection. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
3. Mass Spectrometry Sample Preparation and Acquisition (LC-MS)
-
Step 1: Sample Preparation. Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonia for negative mode).
-
Step 2: Method Development. Use a standard C18 reverse-phase column. The analyte can be introduced into the mass spectrometer via direct infusion or through a short liquid chromatography (LC) gradient to separate it from any potential impurities.
-
Step 3: Ionization and Analysis. Utilize Electrospray Ionization (ESI) as it is a soft ionization technique suitable for polar molecules like this. Acquire a full scan mass spectrum to identify the molecular ion. Subsequently, perform tandem MS (MS/MS) on the isolated molecular ion to generate a fragmentation pattern for structural confirmation.
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. Each technique provides a unique and essential piece of the structural puzzle. By predicting the expected spectral features based on established chemical principles and data from analogous structures, researchers can confidently approach the characterization of this and other novel chemical entities, ensuring the scientific integrity of their work.
References
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ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Available from: [Link]
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Rasayan Journal of Chemistry. VIBRATIONAL SPECTROSCOPIC STUDIES OF 4-CYANOBENZOIC ACID. Available from: [Link]
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SciELO. Article. Available from: [Link]
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ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available from: [Link]
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ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of... Available from: [Link]
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PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Available from: [Link]
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PubMed. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Available from: [Link]
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SpectraBase. 4-Cyanobenzoic acid, 2,2-dimethylpropyl ester - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]
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The Cyanocyclopropyl Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Discovery and Synthetic Routes of Novel Cyanocyclopropyl Compounds
Abstract
The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2][3] Its unique conformational properties and ability to act as a bioisostere for various functional groups have cemented its place in the design of novel therapeutics. When appended with a cyano group, the resulting cyanocyclopropyl scaffold offers a powerful combination of structural rigidity, metabolic stability, and a reactive handle for covalent modification, making it particularly attractive for the development of targeted inhibitors. This guide provides a comprehensive overview of the discovery and synthetic strategies for accessing novel cyanocyclopropyl compounds, with a focus on their application in drug development, particularly as cysteine protease inhibitors.
Introduction: The Rise of the Cyanocyclopropyl Group in Medicinal Chemistry
The incorporation of small, strained rings into drug candidates is a well-established strategy to enhance potency, selectivity, and pharmacokinetic properties.[1][3] The cyclopropyl group, in particular, offers a unique three-dimensional structure that can orient substituents in a precise manner, leading to improved interactions with biological targets. The addition of a nitrile (cyano) group to this scaffold introduces a key pharmacophoric element. The cyano group is a versatile functional group in drug design; it can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or, most notably, as a "warhead" for covalent inhibition of enzymes, particularly cysteine proteases.[4][5]
The cyanocyclopropyl moiety, therefore, represents a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of biological target. This guide will delve into the synthetic methodologies developed to construct this valuable motif and explore its successful application in the discovery of novel drug candidates.
Synthetic Strategies for Accessing Cyanocyclopropyl Compounds
The construction of the cyanocyclopropyl core presents unique synthetic challenges due to the inherent strain of the three-membered ring and the need for stereocontrol. A variety of methods have been developed, ranging from classical cyclopropanation reactions to modern transition-metal-catalyzed and photoredox-mediated approaches.
Synthesis of Key Precursors: 1-Cyanocyclopropanecarboxylic Acid
A central building block for many cyanocyclopropyl-containing molecules is 1-cyanocyclopropanecarboxylic acid.[1][6][7] This intermediate provides a handle for further elaboration, such as amide bond formation. One common approach involves the hydrolysis of a dinitrile or the carboxylation of a cyanocyclopropyl anion.
A classical and effective method for the synthesis of cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide.[8][9] While not directly yielding the cyano-substituted analog, this highlights the general stability of the cyclopropane ring to hydrolytic conditions. A more direct route to 1-cyanocyclopropanecarboxylic acid involves the use of phase-transfer catalysis to effect the one-pot conversion of ethyl cyanoacetate with 1,2-dibromoethane.[8]
A particularly efficient transformation involves the conversion of 1-cyano-1-trimethylsilylcyclopropanes to 1-cyanocyclopropane-1-carboxylic acids in the presence of a fluoride ion source under a carbon dioxide atmosphere.[1] This method provides a direct route to this key building block.
Experimental Protocol: Hydrolysis of Cyclopropyl Cyanide to Cyclopropanecarboxylic Acid [8]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine cyclopropyl cyanide and a concentrated solution of sodium hydroxide.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The hydrolysis of the nitrile is completed by the gradual addition of water over a period of approximately 2 hours.
-
Workup: After the reaction is complete (indicated by the disappearance of the oily layer), cool the solution in an ice bath and acidify with concentrated sulfuric acid.
-
Extraction: The resulting mixture is extracted with a suitable organic solvent, such as ether.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude acid is then purified by distillation under reduced pressure to yield pure cyclopropanecarboxylic acid.
Palladium-Catalyzed Cyanoesterification of Cyclopropenes
A modern and highly efficient method for the synthesis of polysubstituted cyclopropanecarbonitriles involves the palladium-catalyzed direct cyanoesterification of cyclopropenes.[3][10][11] This reaction is atom-economical and proceeds with high diastereoselectivity, offering a powerful tool for the construction of complex cyanocyclopropyl scaffolds.
The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a suitable ligand, like Xantphos. Ethyl cyanoformate serves as a bifunctional reagent, providing both the cyano and the ester functionalities. The reaction proceeds under mild conditions and tolerates a wide range of functional groups on the cyclopropene substrate.[10][11]
// Nodes Cyclopropene [label="Cyclopropene Substrate"]; EtO2CCN [label="Ethyl Cyanoformate"]; Pd_catalyst [label="Pd₂(dba)₃ / Xantphos", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Palladacyclobutane\nIntermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Polysubstituted\nCyclopropanecarbonitrile", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cyclopropene -> Intermediate; EtO2CCN -> Intermediate; Pd_catalyst -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> Product [label="Reductive\nElimination"]; } caption [label="Palladium-Catalyzed Cyanoesterification Workflow", fontsize=10];
Experimental Protocol: Palladium-Catalyzed Cyanoesterification of Cyclopropenes [10][11]
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.
-
Reaction Setup: To an oven-dried Schlenk tube, add the cyclopropene substrate, Pd₂(dba)₃, and Xantphos. The tube is then evacuated and backfilled with argon.
-
Reagent Addition: Anhydrous 1,2-dichloroethane (DCE) and ethyl cyanoformate are added via syringe.
-
Reaction: The reaction mixture is stirred at 100 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired polysubstituted cyclopropanecarbonitrile.
Diastereoselective and Asymmetric Approaches
The stereochemical configuration of the cyanocyclopropyl moiety is often crucial for its biological activity. Consequently, the development of diastereoselective and enantioselective synthetic methods is of paramount importance.
Diastereoselective Synthesis: A notable protocol for the diastereoselective cyclopropanation of unactivated alkenes with acidic carbon pronucleophiles has been reported.[1][4] This method is scalable and has been applied to the synthesis of medicinally relevant molecules. The strategy utilizes dicationic adducts derived from the electrolysis of thianthrene in the presence of alkene substrates. These dielectrophiles then undergo cyclopropanation with methylene pronucleophiles.[1]
Asymmetric Synthesis: The asymmetric synthesis of chiral cyclopropanes can be achieved through various strategies, including the use of chiral catalysts or chiral auxiliaries. A novel approach combines a chiral auxiliary with a substrate-directable reaction in a three-step sequence of aldol-cyclopropanation-retro-aldol reactions to produce enantiopure cyclopropane carboxaldehydes.[12][13] Furthermore, chiral-at-metal rhodium(III) complexes have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, yielding optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity.[14]
Applications of Cyanocyclopropyl Compounds in Drug Discovery
The unique structural and electronic properties of the cyanocyclopropyl moiety have made it a valuable component in the design of various therapeutic agents.
Cysteine Protease Inhibitors
A major application of cyanocyclopropyl compounds is in the development of inhibitors for cysteine proteases, a class of enzymes implicated in a range of diseases, including osteoporosis, arthritis, and cancer.[4][5] The nitrile group in these compounds acts as an electrophilic "warhead" that can form a reversible covalent bond with the active site cysteine residue of the protease.[5]
Cathepsin K Inhibitors: Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key target for the treatment of osteoporosis.[5] Several potent and selective cathepsin K inhibitors incorporating the cyanocyclopropyl motif have been developed. A prominent example is AZD4996 , a highly potent and selective cathepsin K inhibitor that was advanced to clinical trials for the treatment of osteoarthritis.[12][14][15] The cyanocyclopropyl group in AZD4996 is crucial for its inhibitory activity.
| Compound | Target | IC₅₀ (nM) | Therapeutic Area |
| AZD4996 | Cathepsin K | 0.6 | Osteoarthritis |
| Compound 36 | Cathepsin C | 437 | Anti-inflammatory |
| Compound 7h | PIM-1 Kinase | 281 | Anticancer |
| Compound 8f | PIM-1 Kinase | 580 | Anticancer |
Table 1: Examples of Biologically Active Cyanocyclopropyl-Containing Compounds.
Cathepsin C Inhibitors: Cathepsin C is another cysteine protease involved in inflammatory processes. Novel cyanocyclopropyl-containing compounds have been designed as inhibitors of cathepsin C, showing promise for the development of new anti-inflammatory agents. For instance, compound 36 exhibited strong Cathepsin C inhibitory activity with an IC₅₀ of 437 nM.[16]
Anticancer and Antiviral Agents
The cyanocyclopropyl scaffold has also been explored for its potential in developing anticancer and antiviral drugs.
Anticancer Activity: Certain cyanopyridine derivatives have shown promise as anticancer agents by inhibiting PIM-1 kinase, a proto-oncogene involved in cell proliferation and survival.[17] For example, compounds 7h and 8f exhibited potent PIM-1 kinase inhibitory activity with IC₅₀ values of 0.281 and 0.58 μM, respectively, and displayed significant cytotoxicity against breast cancer cell lines.[17] Additionally, a 7-cyclopropylacetylene substituted C-nucleoside analog, 11c , demonstrated potent cytotoxic activity against a panel of human cancer cell lines with IC₅₀ values in the nanomolar range.[18]
Antiviral Activity: Novel cyclopropyl nucleosides have been synthesized and evaluated for their antiviral activity.[6][19][20] While the specific contribution of the cyano group in these instances is not always the primary focus, the rigid cyclopropyl scaffold plays a key role in positioning the nucleobase for interaction with viral enzymes.
Future Perspectives and Conclusion
The cyanocyclopropyl moiety has firmly established itself as a valuable structural motif in modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and the reactive potential of the cyano group offers medicinal chemists a powerful tool for designing potent and selective therapeutic agents.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access a wider diversity of substituted cyanocyclopropyl compounds. The exploration of novel applications beyond cysteine protease inhibition, such as in the development of kinase inhibitors and antiviral agents, is also a promising avenue. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the rational design and synthesis of novel cyanocyclopropyl-containing compounds will undoubtedly play a significant role in the development of the next generation of medicines.
References
- Wu, W. (2018). Recent advances in the synthesis of cyclopropanes. Organic & Biomolecular Chemistry, 16(35), 6453-6473.
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
- Li, C., Yu, R., Cai, S.-Z., & Fang, X. (2023). Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. Organic Letters, 25(27), 5128–5133.
- Dossetter, A. G., et al. (2012). (1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): A Potent and Highly Selective Cathepsin K Inhibitor for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 55(14), 6363-6374.
- Li, C., Yu, R., Cai, S.-Z., & Fang, X. (2023). Highly Diastereoselective Synthesis of Polysubstituted Cyclopropanecarbonitriles via Palladium-Catalyzed Cyanoesterification of Cyclopropenes. Organic Letters, 25(27), 5128–5133.
- Schirmeister, T., et al. (2014). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. ACS Medicinal Chemistry Letters, 5(10), 1083–1087.
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- Kwak, E. Y., et al. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research, 26(9), 679-85.
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Figshare. (n.d.). (1R,2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)cyclohexanecarboxamide (AZD4996): A Potent and Highly Selective Cathepsin K Inhibitor for the Treatment of Osteoarthritis. Retrieved from [Link]
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The Architectural Versatility of the 4-(1-Cyanocyclopropyl)benzoic Acid Scaffold: A Deep Dive into Its Mechanisms of Action in Biological Systems
Introduction: A Privileged Scaffold in Modern Drug Discovery
The 4-(1-cyanocyclopropyl)benzoic acid moiety represents a cornerstone in contemporary medicinal chemistry. Its rigid, three-dimensional cyclopropyl ring, coupled with the electron-withdrawing nitrile and the versatile benzoic acid group, provides a unique conformational and electronic profile. This has rendered it a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity and specificity. This guide provides an in-depth technical exploration of the diverse mechanisms of action exhibited by derivatives of this remarkable scaffold, with a primary focus on its most prominent role in oncology, as well as emerging applications in inflammation and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
Part 1: Aromatase Inhibition - The Archetypal Mechanism of Action
The most clinically significant and well-characterized mechanism of action for a this compound derivative is the inhibition of the aromatase enzyme. The archetypal drug embodying this mechanism is Letrozole , a potent and selective third-generation non-steroidal aromatase inhibitor.
Molecular Target: Aromatase (Cytochrome P450 19A1)
Aromatase is a crucial enzyme in the biosynthesis of estrogens.[1] It is a member of the cytochrome P450 superfamily and is responsible for the final and rate-limiting step in estrogen production: the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone, respectively).[1][2][3] This process, known as aromatization, is particularly important in postmenopausal women, where the primary source of estrogen shifts from the ovaries to peripheral tissues like adipose tissue, muscle, and the breast tissue itself.[3][4] In hormone receptor-positive breast cancers, estrogen acts as a potent mitogen, driving tumor growth and proliferation.[2][5] Therefore, inhibiting aromatase is a key therapeutic strategy to deprive these cancer cells of the estrogen they need to grow.[1][2][6]
Mechanism of Competitive Inhibition
Letrozole, which features the this compound core within a larger triazole-containing structure, functions as a highly potent and selective competitive inhibitor of aromatase.[7][8] The mechanism can be broken down as follows:
-
Binding to the Active Site: Letrozole binds reversibly to the active site of the aromatase enzyme.[7]
-
Heme Interaction: The triazole moiety of Letrozole interacts with the heme iron atom of the cytochrome P450 subunit of the aromatase enzyme.[7] This interaction is crucial for its inhibitory activity.
-
Competitive Blockade: By occupying the active site, Letrozole prevents the natural androgen substrates from binding, thereby blocking the aromatization process.[2][9]
This inhibition is highly specific for aromatase, with no significant impact on other steroidogenic pathways, meaning the production of corticosteroids, mineralocorticoids, and androgens from cholesterol remains unaffected.[7] The result is a profound and systemic reduction in estrogen levels.[1][7]
Downstream Cellular Effects of Aromatase Inhibition
The inhibition of aromatase by derivatives like Letrozole initiates a cascade of downstream effects, primarily impacting estrogen-responsive cells:
-
Estrogen Deprivation: The primary consequence is a dramatic decrease in circulating and intratumoral estrogen levels.[7] Letrozole can suppress plasma estrogen levels by 75-95% from baseline.[7]
-
Inhibition of Estrogen Receptor (ER) Signaling: In ER-positive breast cancer cells, estrogen binds to its receptor, leading to receptor dimerization, conformational changes, and translocation to the nucleus.[5] There, it binds to Estrogen Response Elements (EREs) on DNA, promoting the transcription of genes involved in cell proliferation and survival.[5] By depleting the ligand (estrogen), aromatase inhibitors effectively shut down this signaling pathway.
-
Cell Cycle Arrest and Apoptosis: The lack of estrogenic stimulation leads to a decrease in the expression of proliferation markers like Ki67.[7] This ultimately results in cell cycle arrest and can induce apoptosis (programmed cell death) in the hormone-dependent tumor cells.
-
Tumor Regression: The net effect is the inhibition of tumor growth and, in many cases, the regression of existing tumors.[8]
Caption: Signaling pathway of estrogen-dependent cell proliferation and its inhibition by Letrozole.
Experimental Validation of Aromatase Inhibition
A multi-tiered experimental approach is essential to characterize and validate the mechanism of action for novel aromatase inhibitors based on the this compound scaffold.
1. In Vitro Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on the aromatase enzyme and to calculate its potency (e.g., IC50).
-
Methodology:
-
Source of Enzyme: Recombinant human aromatase or microsomes from human placenta.
-
Substrate: A fluorescent or radiolabeled androgen substrate (e.g., dibenzylfluorescein or [3H]-androstenedione).
-
Incubation: The enzyme, substrate, and varying concentrations of the test compound are incubated together.
-
Detection: The formation of the product (fluorescent resorufin or tritiated water) is measured using a plate reader or liquid scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
-
2. Cell-Based Proliferation Assays
-
Objective: To assess the compound's ability to inhibit the proliferation of estrogen-dependent cancer cells.
-
Methodology:
-
Cell Line: An estrogen receptor-positive (ER+) breast cancer cell line, such as MCF-7 or T-47D.
-
Culture Conditions: Cells are typically cultured in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Treatment: Cells are treated with a source of androgen (e.g., testosterone) to allow for endogenous estrogen production, along with varying concentrations of the test compound.
-
Proliferation Measurement: After a set incubation period (e.g., 72-96 hours), cell viability or proliferation is measured using assays like MTT, WST-1, or direct cell counting.
-
Data Analysis: The results are used to determine the compound's GI50 (concentration for 50% growth inhibition).
-
3. In Vivo Tumor Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Animal Model: Ovariectomized, immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: ER+ human breast cancer cells (e.g., MCF-7) are implanted, often with a supplemental estrogen pellet to establish tumor growth.
-
Treatment: Once tumors are established, the estrogen pellet is removed, and the animals are treated with an androgen source (e.g., androstenedione) and the test compound (administered orally or via injection).
-
Efficacy Measurement: Tumor volume is measured regularly over the course of the study. At the end of the study, tumors and blood samples can be collected for biomarker analysis (e.g., measuring intratumoral estrogen levels or proliferation markers).
-
| Compound | Target | Assay | Potency | Reference |
| Letrozole | Aromatase | Human Placental Aromatase | IC50: ~1.1 nM | [8] (Implied) |
| Vorozole | Aromatase | Human Placental Aromatase | IC50: 1.38 nM | [10] |
| Vorozole | Aromatase | Rat Ovarian Granulosa Cells | IC50: 0.44 nM | [10] |
Part 2: Emerging Mechanisms of Action for Novel Derivatives
While aromatase inhibition is the most prominent role, the versatility of the this compound scaffold has led to the discovery of derivatives with distinct mechanisms of action.
Prostaglandin E2 Subtype 4 (EP4) Receptor Antagonism
Several studies have identified novel this compound derivatives as potent and selective antagonists of the prostaglandin E2 subtype 4 (EP4) receptor.[11][12]
-
Biological Target and Pathway: The EP4 receptor is a G-protein coupled receptor that is activated by prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Activation of the EP4 receptor leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates signaling pathways that promote inflammation, vasodilation, and pain sensitization.
-
Mechanism of Action: These derivatives act as competitive antagonists, binding to the EP4 receptor and preventing its activation by PGE2. This blockade of EP4 signaling has shown potent anti-inflammatory and analgesic effects in preclinical models of pain and inflammation.[11]
-
Therapeutic Potential: This mechanism of action positions these compounds as potential non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs that inhibit cyclooxygenase (COX) enzymes.[11]
Caption: Experimental workflow for characterizing EP4 receptor antagonists.
Other Potential Biological Activities
Research into benzoic acid derivatives, including those with structural similarities, has suggested a broad range of other potential biological activities:
-
Antimicrobial Activity: Some benzoic acid derivatives have been investigated as prodrugs for the treatment of tuberculosis, where they are activated by mycobacterial enzymes.[13] Others have shown activity against resistant strains of Enterococcus spp., including the ability to inhibit biofilm formation.[14]
-
Multi-target Enzyme Inhibition: Novel benzoic acid derivatives have been designed as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are both implicated in Alzheimer's disease.[15]
-
p38α MAP Kinase Inhibition: The related N-cyclopropyl benzamide scaffold has been incorporated into inhibitors of p38α MAP kinase, a target for treating inflammatory diseases.[16]
-
CCR5 Antagonism: More complex derivatives incorporating a benzoic acid moiety have been developed as potent antagonists of the CCR5 receptor, a key target for HIV-1 entry into cells.[17]
These diverse activities highlight the exceptional versatility of the core benzoic acid structure and its substituted derivatives, including the 4-(1-cyanocyclopropyl) variant, in engaging with a wide array of biological targets.
Conclusion and Future Directions
The this compound scaffold has firmly established its therapeutic importance through the profound success of aromatase inhibitors like Letrozole in oncology. The mechanism of action, centered on the competitive inhibition of estrogen biosynthesis, is well-elucidated and serves as a paradigm for targeted cancer therapy. However, the utility of this scaffold is not confined to a single target. Emerging research continues to uncover novel derivatives with distinct mechanisms, such as the antagonism of the EP4 receptor for inflammatory conditions.
The future of research on this class of compounds will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To refine the scaffold to enhance potency and selectivity for both known and novel targets.
-
Exploration of New Therapeutic Areas: Systematically screening libraries of these derivatives against a wider range of biological targets to uncover new therapeutic applications.
-
Development of Multi-Target Ligands: Designing single molecules that can modulate multiple disease-relevant pathways simultaneously, for instance, in complex diseases like neurodegeneration or cancer.
The continued exploration of the this compound chemical space promises to yield new and improved therapeutic agents for a wide range of human diseases.
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- Barlaam, B., et al. (2012, June 15). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703)
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The Cyanocyclopropyl Moiety in Benzoic Acid Derivatives: A Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyanocyclopropyl moiety, when appended to a benzoic acid scaffold, presents a unique and compelling structural motif for medicinal chemistry and drug discovery. This guide provides an in-depth exploration of the reactivity of this functional group, offering insights into its stability, potential metabolic pathways, and synthetic utility. By understanding the intricate interplay between the strained cyclopropyl ring, the electrophilic nitrile, and the versatile benzoic acid, researchers can better leverage this scaffold in the design of novel therapeutics. This document synthesizes established chemical principles with field-proven insights to serve as a practical resource for professionals in pharmaceutical development.
Introduction: The Strategic Value of the Cyanocyclopropyl Moiety
The incorporation of small, strained ring systems into drug candidates is a well-established strategy for enhancing potency, modulating physicochemical properties, and improving metabolic stability.[1] The cyclopropyl group, in particular, offers a rigid scaffold that can effectively probe binding pockets and introduce favorable conformational constraints.[1] When combined with a cyano group, the resulting cyanocyclopropyl moiety becomes a rich hub of chemical reactivity, poised for a variety of transformations.
The benzoic acid scaffold is a cornerstone in medicinal chemistry, providing a versatile attachment point for various pharmacophoric elements and opportunities for salt formation to improve solubility and bioavailability.[1][2] The strategic placement of a cyanocyclopropyl group on a benzoic acid derivative, therefore, creates a molecule with significant potential for drug development, balancing structural rigidity with multiple points for chemical modification.
This guide will dissect the reactivity of the cyanocyclopropyl benzoic acid core, focusing on three primary areas of chemical transformation: reactions involving the cyclopropyl ring, transformations of the nitrile group, and modifications of the benzoic acid moiety.
Reactivity of the Cyclopropyl Ring: Strain as a Driving Force
The inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a characteristic that can be either a metabolic liability or a synthetic opportunity.[3][4]
Ring-Opening Reactions
The activation and subsequent cleavage of the C-C bonds within the cyclopropyl ring can be initiated through several mechanisms:
-
Radical-Mediated Ring Opening: Oxidative radical ring-opening is a documented pathway for cyclopropane derivatives.[3][4] In the context of a drug molecule, this could be initiated by metabolic enzymes, such as cytochrome P450s, potentially leading to the formation of reactive intermediates.
-
Transition Metal-Catalyzed Ring Opening: Various transition metals can catalyze the ring-opening of cyclopropanes, often leading to the formation of metallacyclobutanes or other organometallic intermediates that can be trapped by a variety of nucleophiles.[5][6] This provides a powerful synthetic handle for the late-stage functionalization of a cyanocyclopropyl-containing molecule.
Below is a generalized workflow for a transition metal-catalyzed ring-opening and functionalization of a cyanocyclopropyl aromatic compound.
Figure 1: Generalized workflow for transition metal-catalyzed ring-opening.
Reactivity of the Nitrile Group: A Versatile Electrophile
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry and offers numerous avenues for modifying the cyanocyclopropyl moiety.[7]
Nucleophilic Addition
Nucleophilic addition to the nitrile can lead to a variety of functional groups. The reaction is often facilitated by the nature of the nucleophile and the reaction conditions.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to either a carboxylic acid or a primary amide. This transformation can be a significant metabolic pathway for nitrile-containing drugs.
-
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride. This provides a route to introduce a basic center into the molecule.
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form, after hydrolysis, ketones.
The table below summarizes the outcomes of common nucleophilic additions to the nitrile group.
| Nucleophile/Reagent | Product | Conditions |
| H₂O / H⁺ or OH⁻ | Carboxylic Acid or Amide | Acidic or basic hydrolysis |
| LiAlH₄, then H₂O | Primary Amine | Reduction |
| R-MgX, then H₃O⁺ | Ketone | Grignard reaction |
Reactivity of the Benzoic Acid Moiety: A Platform for Derivatization
The carboxylic acid group of the benzoic acid scaffold is a versatile functional group that can undergo a range of transformations to modulate the physicochemical properties of the molecule.[1][2]
Derivatization of the Carboxylic Acid
-
Esterification and Amidation: The carboxylic acid can be readily converted to esters or amides.[1] This is a common strategy in prodrug design to improve membrane permeability and oral bioavailability.
-
Decarboxylation: While generally requiring harsh conditions for unactivated benzoic acids, decarboxylation can occur, leading to the loss of the carboxylic acid group.[8][9][10][11][12] The presence of activating groups on the aromatic ring can facilitate this process.[8]
Aromatic Ring Functionalization
The benzoic acid ring itself can be a site for further functionalization, often directed by the existing substituents.
-
C-H Activation: Transition metal-catalyzed C-H activation provides a powerful tool for the late-stage functionalization of the aromatic ring, allowing for the introduction of a wide range of substituents.[5][13][14]
The following diagram illustrates the primary reaction pathways for the cyanocyclopropyl benzoic acid scaffold.
Figure 2: Reactivity map of the cyanocyclopropyl benzoic acid core.
Experimental Protocols
Protocol for Hydrolysis of the Nitrile Group to a Carboxylic Acid
Objective: To convert the cyanocyclopropyl moiety to a cyclopropylcarboxylic acid.
Materials:
-
Cyanocyclopropyl benzoic acid derivative (1.0 eq)
-
6M Hydrochloric Acid
-
1,4-Dioxane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the cyanocyclopropyl benzoic acid derivative.
-
Add 1,4-dioxane and 6M hydrochloric acid in a 1:1 ratio.
-
Attach the reflux condenser and heat the mixture to reflux (approximately 100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile peak in the IR spectrum is also a key indicator of a successful reaction.
Applications in Drug Discovery: A Case Study Perspective
The cyanocyclopropyl motif has been successfully incorporated into clinical candidates. For instance, AZD4996, a potent and selective inhibitor of cathepsin K, features a cyanocyclopropyl group attached to a cyclohexanecarboxamide scaffold.[15] This highlights the utility of this moiety in achieving desirable pharmacological profiles. The cyclopropyl group can enhance binding affinity, while the cyano group can participate in key interactions within the active site of the target protein.
Conclusion
The cyanocyclopropyl moiety in benzoic acid derivatives is a synthetically versatile and medicinally relevant scaffold. A thorough understanding of its reactivity is crucial for its effective application in drug design and development. The strained cyclopropyl ring is susceptible to ring-opening, the nitrile group is a target for nucleophilic attack, and the benzoic acid provides a handle for further derivatization. By carefully considering these reactive pathways, medicinal chemists can design novel molecules with improved therapeutic potential.
References
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-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[13][14]imidazo[2,1-b]thiazoles. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]
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Computational Modeling and Electronic Properties of 4-(1-Cyanocyclopropyl)benzoic acid: A Theoretical Framework for Drug Discovery and Materials Science
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical framework for the computational modeling and analysis of the electronic properties of 4-(1-Cyanocyclopropyl)benzoic acid. This molecule, possessing a unique combination of a rigid cyclopropyl ring, an electron-withdrawing cyano group, and a versatile benzoic acid moiety, presents significant interest for applications in medicinal chemistry and materials science. By leveraging Density Functional Theory (DFT), we outline a robust, self-validating protocol to elucidate the molecule's structural and electronic characteristics. This guide is intended for researchers, chemists, and drug development professionals, offering both a detailed methodology and the scientific rationale behind key analytical choices, thereby enabling a deeper understanding of the molecule's reactivity, stability, and interaction potential.
Introduction: The Significance of this compound
This compound (C₁₁H₉NO₂) is a small organic molecule featuring a sophisticated architecture.[1] The structure is characterized by a benzoic acid group, which is a common pharmacophore and a versatile synthetic handle, linked to a cyclopropyl ring at the para position. The cyclopropane is further substituted with a cyano (nitrile) group. This unique assembly of functional groups imparts a distinct set of physicochemical properties:
-
Benzoic Acid Moiety: Provides a site for hydrogen bonding, salt formation, and further chemical modification. Its electronic properties are heavily influenced by substituents on the aromatic ring.[2][3]
-
Cyclopropyl Ring: Acts as a rigid, three-dimensional scaffold. Its strained nature gives it unique electronic characteristics, often described as having partial double-bond character, which can influence conjugation with the adjacent aromatic system.
-
Cyano Group: A potent electron-withdrawing group that significantly modulates the electronic distribution across the entire molecule, impacting the acidity of the carboxylic proton and the reactivity of the aromatic ring.
Understanding the interplay of these components at an electronic level is crucial for predicting the molecule's behavior. For instance, in drug design, its ability to interact with biological targets is governed by its molecular electrostatic potential and frontier orbital energies.[4][5] In materials science, these same properties dictate its potential use in organic electronics or functional polymers. This guide establishes a first-principles computational workflow to unlock these critical insights.
Theoretical Foundation: Density Functional Theory (DFT)
To accurately model the electronic properties of our target molecule, Density Functional Theory (DFT) serves as the method of choice. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is based on the Hohenberg-Kohn theorems, which state that the energy of the ground state is a unique functional of the electron density.[7]
The key advantage of DFT is its balance of accuracy and computational cost, making it feasible to study molecules of this size with high precision.[6] Instead of solving the complex many-electron Schrödinger equation, DFT simplifies the problem by focusing on the electron density, ρ(r). This approach allows for the calculation of various molecular properties, including:
-
Optimized molecular geometry.
-
Vibrational frequencies (for IR/Raman spectra prediction).
-
Frontier Molecular Orbital (HOMO-LUMO) energies.
-
Molecular Electrostatic Potential (MEP).
-
Partial atomic charges and bond orders.
The selection of an appropriate functional and basis set is paramount for achieving reliable results, a choice we will detail in the following protocol.
Experimental Protocol: A Validated Computational Workflow
This section details a step-by-step methodology for conducting a comprehensive computational analysis of this compound. The workflow is designed to be self-validating by ensuring the final structure corresponds to a true energy minimum.
Step 1: Initial Structure Preparation
-
Molecule Construction: The 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Initial Cleaning and Pre-optimization: The initial structure is subjected to a preliminary geometry optimization using a computationally inexpensive method like the MMFF94 force field. This step removes any unrealistic bond lengths or angles, providing a reasonable starting point for the more demanding quantum mechanical calculations.
Step 2: Geometry Optimization using DFT
The core of the computational study is the geometry optimization, which finds the lowest energy conformation of the molecule.
-
Software: The calculation can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan.
-
Method Selection (Functional & Basis Set):
-
Functional: The B3LYP hybrid functional is selected. It incorporates a portion of the exact Hartree-Fock exchange, offering a well-validated balance of accuracy and efficiency for a wide range of organic molecules.[8]
-
Basis Set: The 6-311G(d,p) basis set is chosen. This is a Pople-style, split-valence basis set that provides a good description of electron distribution. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the strained cyclopropyl ring and polar functional groups.
-
-
Solvation Model: To simulate a realistic chemical environment (e.g., biological medium or a polar solvent), the Solvation Model based on Density (SMD) with water as the solvent is incorporated. This provides a more accurate representation of the molecule's properties in solution.[9]
-
Execution: The optimization calculation is run. This iterative process adjusts the positions of all atoms until the forces on each atom are negligible, signifying that a stationary point on the potential energy surface has been reached.
Step 3: Vibrational Frequency Analysis
To confirm that the optimized structure is a true energy minimum and not a transition state, a frequency calculation is performed using the same functional and basis set.
-
Execution: The frequency analysis is run on the optimized geometry from Step 2.
-
Validation: The output is checked for imaginary frequencies.
-
Zero Imaginary Frequencies: Confirms the structure is a true local minimum.
-
One or More Imaginary Frequencies: Indicates a saddle point (transition state). The structure must be perturbed along the imaginary frequency mode and re-optimized.
-
-
Thermochemical Data: This calculation also yields zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, as well as the predicted infrared (IR) and Raman spectra, which can be compared with experimental data if available.[10]
The following diagram illustrates the complete computational workflow.
Caption: Computational workflow for DFT analysis of this compound.
Analysis and Interpretation of Electronic Properties
Once a validated structure is obtained, we can calculate and analyze its key electronic properties.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions with a high HOMO density are prone to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.[11]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[10]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides a powerful visual guide to the charge distribution within the molecule.
-
Red Regions (Negative Potential): Indicate areas of high electron density, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, usually around acidic protons (like the carboxylic acid hydrogen) and electron-deficient regions. These are sites for nucleophilic attack.
-
Green Regions (Neutral Potential): Represent areas of neutral or nonpolar character, such as the C-H bonds of the aromatic and cyclopropyl rings.
The MEP map is invaluable for predicting intermolecular interactions, a key aspect of drug-receptor binding.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides detailed information about charge distribution and bonding interactions.
-
Atomic Charges: NBO calculates the partial charges on each atom, offering a more quantitative picture than the MEP map. This helps in understanding the polarity of bonds and the overall dipole moment.
-
Donor-Acceptor Interactions: The analysis reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals, quantifying phenomena like hyperconjugation and resonance, which are crucial for understanding the molecule's stability and electronic communication between functional groups.[10]
Predicted Data and Visualization
The results from these calculations would be summarized for clarity and comparative analysis.
Table 1: Calculated Energy and Reactivity Descriptors
| Parameter | Symbol | Value (a.u.) | Value (eV) | Interpretation |
| HOMO Energy | EHOMO | [Calculated Value] | [Calculated Value] | Electron-donating ability |
| LUMO Energy | ELUMO | [Calculated Value] | [Calculated Value] | Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | [Calculated Value] | [Calculated Value] | Chemical reactivity/stability |
| Dipole Moment | µ | [Calculated Value] | [Calculated Value] | Overall molecular polarity |
| Electronic Energy | E | [Calculated Value] | - | Total electronic energy at 0 K |
| Gibbs Free Energy | G | [Calculated Value] | - | Thermodynamic stability |
Table 2: NBO Analysis - Partial Atomic Charges
| Atom (Position) | NBO Charge (e) |
| O (carbonyl) | [Calculated Value] |
| O (hydroxyl) | [Calculated Value] |
| H (hydroxyl) | [Calculated Value] |
| N (cyano) | [Calculated Value] |
| C (carboxylic) | [Calculated Value] |
| C (ipso-aromatic) | [Calculated Value] |
The relationship between the different analytical outputs can be visualized as follows:
Caption: Interrelation of calculated properties and their predictive applications.
Conclusion
This technical guide has outlined a comprehensive and robust computational protocol for characterizing the electronic structure of this compound using Density Functional Theory. By following this workflow—from initial structure preparation and rigorous geometry optimization to the detailed analysis of frontier orbitals, electrostatic potential, and charge distribution—researchers can develop a profound, quantitative understanding of the molecule. The insights gained from this theoretical framework are directly applicable to rational drug design, enabling the prediction of binding affinities and metabolic stability, and to materials science for the design of novel organic materials with tailored electronic properties. This computational-first approach accelerates the discovery process by providing a predictive lens through which to evaluate and refine molecular candidates before committing to costly and time-consuming laboratory synthesis.
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Wang, Y., et al. (2022). Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. ResearchGate. Retrieved January 20, 2026, from [Link]
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Gross, K. C., & Seybold, P. G. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 85(4-5), 569-579. R Discovery. Retrieved January 20, 2026, from [Link]
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A Comprehensive Technical Guide to the Solubility and Stability of 4-(1-Cyanocyclopropyl)benzoic Acid
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of 4-(1-Cyanocyclopropyl)benzoic acid, a novel carboxylic acid derivative with potential applications in pharmaceutical development. As a Senior Application Scientist, this document is structured to provide not only detailed experimental protocols but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can both execute and interpret these critical studies. Adherence to principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) is emphasized throughout to ensure regulatory compliance and data integrity.
Introduction: The Imperative of Early-Stage Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the earliest and most critical hurdles are the intrinsic physicochemical properties of the molecule, with solubility and stability being paramount. These properties govern a molecule's bioavailability, manufacturability, and shelf-life, directly impacting its therapeutic potential and commercial viability. This compound, with its unique strained cyclopropyl ring and ionizable carboxylic acid moiety, presents a distinct profiling challenge. This guide delineates a strategic, phase-appropriate approach to thoroughly characterize its solubility and stability profile.
1.1 Molecular Overview
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₉NO₂
-
Molecular Weight: 187.19 g/mol
-
Structure:

Initial computational predictions provide a starting point for our investigation:
| Property | Predicted Value | Source |
| LogP | 1.94 | ChemScene |
| Topological Polar Surface Area (TPSA) | 61.09 Ų | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
These in silico predictions suggest moderate lipophilicity and potential for hydrogen bonding, highlighting the need for empirical determination of aqueous solubility.
Aqueous Solubility Determination: Kinetic vs. Thermodynamic
Understanding the aqueous solubility of this compound is fundamental. It dictates the achievable concentration in biological fluids and informs formulation strategies. We will explore two key types of solubility measurements: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method ideal for early discovery, while thermodynamic solubility provides the true equilibrium value, which is critical for later development stages.[1][2]
2.1 Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound at the moment of precipitation from a supersaturated solution, typically generated by diluting a DMSO stock solution into an aqueous buffer.[2][3] This method is rapid and requires minimal compound, making it suitable for initial screening of many compounds.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
Objective: To rapidly assess the kinetic solubility of this compound in a phosphate-buffered saline (PBS) at pH 7.4.
Causality: Nephelometry is chosen for its speed and sensitivity in detecting precipitate formation by measuring light scattering.[1][4] The use of a DMSO stock is a pragmatic approach for high-throughput screening, though it's important to recognize this can generate supersaturated solutions.[3][4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[3]
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS at pH 7.4. This creates a range of compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Mix the plate thoroughly and incubate at room temperature (e.g., 25°C) for a set period, typically 1-2 hours.[4]
-
Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background (buffer with 1% DMSO).
2.2 Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after a state of equilibrium has been reached between the dissolved and undissolved solid.[2][5] This is the "gold standard" for solubility measurement and is crucial for preformulation and understanding bioavailability.[2][6]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) to understand the impact of pH on its solubility.
Causality: The shake-flask method is the definitive way to ensure equilibrium is reached.[1] By adding an excess of solid compound, we saturate the solution. The extended incubation with agitation allows the system to reach a thermodynamic minimum.[5][7] Analyzing the filtrate ensures only the dissolved compound is quantified. HPLC is the preferred analytical endpoint due to its specificity and sensitivity.[6]
Materials:
-
Solid this compound
-
Aqueous buffers (e.g., 0.01 M HCl for pH ~2, acetate buffer for pH 4.5, phosphate buffers for pH 6.8 and 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[5][8]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV method. A standard calibration curve must be prepared.[7]
Stability Assessment: A Proactive Approach to Degradation
Stability testing is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a retest period or shelf-life.[9][] Following ICH guidelines, a combination of forced degradation (stress testing) and long-term stability studies should be performed.[11][12]
3.1 Forced Degradation (Stress Testing)
Forced degradation studies intentionally expose the drug substance to conditions more severe than accelerated stability testing.[12][13] The goal is to generate degradation products to develop and validate a stability-indicating analytical method, and to understand the molecule's intrinsic stability.[11][13][14] A degradation of 5-20% is typically targeted.[11]
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Experimental Protocol: Forced Degradation
Objective: To investigate the degradation of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions as mandated by ICH Q1A(R2).[11][12]
Causality: These specific stress conditions are chosen because they represent the most common degradation pathways for small molecule drugs.[12] Acid/base hydrolysis targets labile functional groups like amides or esters (though the nitrile and carboxylic acid here could be susceptible). Oxidation mimics reaction with atmospheric oxygen or residual peroxides. Thermal stress assesses the molecule's intrinsic stability at elevated temperatures. Photostability testing is critical as light exposure can catalyze degradation.[12][15]
Procedure:
-
Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 6, 24, 48 hours).
-
Neutralize samples before analysis.
-
-
Oxidation:
-
Prepare a solution of the compound in a low concentration of hydrogen peroxide (e.g., 3%).
-
Store at room temperature and sample at various time points.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven (e.g., 80°C).
-
Sample at various time points and dissolve for analysis.
-
-
Photostability:
-
Expose the solid compound and a solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[15][16]
-
A dark control sample must be stored under the same conditions but protected from light.[15]
-
-
Analysis:
-
Analyze all samples using a developed and validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products. The method must be able to resolve the parent compound from all major degradants.
-
3.2 Long-Term and Accelerated Stability Studies
Formal stability studies are performed on at least one batch of the drug substance to establish a retest period. These studies are conducted under controlled temperature and humidity conditions as specified by ICH Q1A(R2).[14][17]
Protocol: ICH Stability Study
Objective: To evaluate the long-term stability of this compound under ICH-defined storage conditions.
Causality: This protocol directly follows global regulatory expectations. Long-term conditions mimic recommended storage, while accelerated conditions (higher temperature and humidity) are used to predict the stability over a longer period and identify potential issues more quickly.[14]
ICH Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Procedure:
-
Batch Selection: Use a representative batch of this compound.
-
Packaging: Store the compound in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
-
Storage: Place samples in calibrated stability chambers set to the long-term and accelerated conditions.
-
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: At each time point, test the samples for critical quality attributes, including:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Moisture content (if applicable)
-
Analytical Methodologies
A robust, validated, stability-indicating analytical method is the cornerstone of any solubility or stability study. For a molecule like this compound, which contains a UV-active benzene ring, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for quantification.[18][19]
Protocol: Stability-Indicating RP-HPLC Method
Objective: To develop and validate an RP-HPLC method capable of separating and quantifying this compound from its potential degradation products.
Causality: A C18 column is a good starting point for a molecule of this polarity. A gradient elution with an acidified aqueous mobile phase and an organic modifier (like acetonitrile) provides the flexibility to separate compounds with a range of polarities, which is essential for resolving the parent drug from unknown degradants.[18] UV detection at the lambda max of the analyte provides optimal sensitivity.
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic or Phosphoric Acid |
| Elution | Gradient (e.g., 5% to 95% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Determined by UV scan (e.g., ~235 nm)[18] |
| Injection Volume | 10 µL |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness. The ability to separate the parent peak from degradants generated during forced degradation studies is what defines it as "stability-indicating."
Conclusion and Strategic Implications
The comprehensive solubility and stability assessment outlined in this guide is a critical early-investment in the development of this compound. The data generated will provide a clear understanding of its developability profile. Poor solubility may necessitate formulation strategies such as salt formation, amorphous dispersions, or particle size reduction. Identified stability issues, such as hydrolysis or photolability, will inform manufacturing controls, packaging selection, and storage recommendations. By systematically applying these principles and protocols, drug development professionals can build a robust data package to support confident decision-making and successful regulatory submissions.
References
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International Council for Harmonisation. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available from: [Link]
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MedCrave online. Forced Degradation Studies. Available from: [Link]
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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ICH. ICH Q1B: Photostability Testing of New Drug Substances and Products. Available from: [Link]
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European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]
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ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products. Available from: [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
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Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link]
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The Cyanocyclopropyl Benzoic Acid Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the cyanocyclopropyl benzoic acid moiety has emerged as a compelling structural motif. This guide provides an in-depth technical analysis of the applications of this scaffold, grounded in field-proven insights and supported by comprehensive references. We will delve into the rationale behind its use, key therapeutic targets, synthetic strategies, and the critical interplay between its structural components and biological activity.
The Strategic Advantage of the Cyanocyclopropyl Benzoic Acid Moiety
The benzoic acid scaffold is a well-established pharmacophore found in numerous approved drugs, offering a versatile anchor for molecular interactions.[1][2] The introduction of a cyclopropyl group is a widely employed strategy in drug design to enhance metabolic stability and potency.[3] The strained three-membered ring of the cyclopropane restricts conformational flexibility, which can lead to a more favorable binding entropy upon interaction with a biological target. Furthermore, the cyclopropyl group is generally less susceptible to metabolic degradation compared to linear alkyl chains.
The addition of a nitrile (cyano) group to the cyclopropyl ring further refines the properties of the scaffold. The electron-withdrawing nature of the nitrile can influence the acidity of the benzoic acid proton and modulate the electronic properties of the entire molecule. This can be crucial for optimizing interactions with specific amino acid residues in a target protein's active site. The nitrile group can also act as a hydrogen bond acceptor, providing an additional point of interaction to enhance binding affinity.
Therapeutic Applications and Key Biological Targets
The cyanocyclopropyl benzoic acid scaffold and its close analogs have shown significant promise in the development of inhibitors for a range of enzyme classes and receptors.
Cathepsin K Inhibition for Osteoporosis
Cathepsin K, a cysteine protease highly expressed in osteoclasts, plays a crucial role in bone resorption.[4] Its inhibition is a key therapeutic strategy for osteoporosis. The cyanocyclopropyl group has been incorporated into potent and selective cathepsin K inhibitors.[4] For instance, the compound (1R, 2R)-N-(1-Cyanocyclopropyl)-2-(6-methoxy-1, 3, 4, 5-tetrahydropyrido [4, 3-b] indole-2-carbonyl) cyclohexanecarboxamide (AZD4996) is a highly selective cathepsin K inhibitor, demonstrating the utility of the cyanocyclopropyl moiety in this context.[3]
Prostaglandin E2 Subtype 4 (EP4) Receptor Antagonism for Pain and Inflammation
The EP4 receptor is a key mediator of prostaglandin E2-induced inflammation and pain. A notable example of a related scaffold is the potent and selective EP4 receptor antagonist, 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894).[1] While lacking the cyano group, the development of this compound provides critical insights into the structure-activity relationship (SAR) and pharmacokinetic profile of the cyclopropyl benzoic acid core.
Kinase Inhibition in Oncology
Protein kinases are a major class of drug targets in oncology.[5] The cyanocyclopropyl benzoic acid scaffold can be envisioned as a key component of kinase inhibitors, where the benzoic acid can interact with the hinge region of the kinase and the cyanocyclopropyl group can occupy adjacent hydrophobic pockets, potentially enhancing selectivity and potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of cyanocyclopropyl benzoic acid derivatives is finely tuned by the interplay of its constituent parts. Key SAR insights include:
-
The Benzoic Acid: The carboxylic acid group is often crucial for anchoring the molecule within the target's active site through ionic interactions or hydrogen bonding. Its position on the phenyl ring is critical for optimal orientation.
-
The Cyclopropyl Ring: The rigid nature of the cyclopropyl group helps to lock the molecule into a bioactive conformation, reducing the entropic penalty of binding. It also contributes to metabolic stability.
-
The Cyano Group: The nitrile can act as a key hydrogen bond acceptor and its electron-withdrawing properties can modulate the pKa of the benzoic acid, influencing its interaction with target residues.
The following diagram illustrates the key pharmacophoric features of the cyanocyclopropyl benzoic acid scaffold.
Caption: Key pharmacophoric features of the cyanocyclopropyl benzoic acid scaffold.
Quantitative Biological Data
The following table summarizes the biological activity of representative compounds containing the cyclopropyl benzoic acid or a closely related scaffold.
| Compound | Target | Assay | Activity (IC50/Ki) | Reference |
| MK-2894 | Prostaglandin E2 subtype 4 (EP4) Receptor | Radioligand Binding | Ki = 1.3 nM | [1] |
| AZD4996 | Cathepsin K | Enzymatic Assay | IC50 = 1 nM | [3] |
Experimental Protocols
General Synthesis of 4-(1-cyanocyclopropyl)benzoic acid
A robust synthetic route to the this compound core is essential for the exploration of its medicinal chemistry applications. A common strategy involves the construction of the cyanocyclopropyl moiety on a pre-functionalized benzene ring.
Step 1: Synthesis of a Suitable Phenylacetonitrile Precursor
The synthesis typically begins with a commercially available para-substituted benzene derivative, such as 4-bromobenzyl cyanide.
Step 2: Cyclopropanation
The key cyclopropanation step can be achieved through various methods. One common approach is the reaction of the phenylacetonitrile derivative with 1-bromo-2-chloroethane in the presence of a strong base like sodium amide in liquid ammonia.
Step 3: Hydrolysis of the Nitrile (if necessary) and Functional Group Interconversion
Depending on the starting materials and the desired final product, subsequent hydrolysis of a nitrile group to a carboxylic acid may be required. Standard acidic or basic hydrolysis conditions can be employed.
The following workflow diagram illustrates a general synthetic approach.
Caption: General synthetic workflow for this compound.
Pharmacokinetics and Metabolic Stability
The pharmacokinetic properties of drugs containing the cyanocyclopropyl benzoic acid scaffold are significantly influenced by this moiety.
-
Absorption: The benzoic acid group provides a handle for formulation as a salt, which can improve solubility and oral absorption.
-
Distribution: The overall lipophilicity of the molecule, which is influenced by other substituents, will govern its distribution into various tissues.
-
Metabolism: The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes, which can lead to a longer half-life and improved metabolic stability.[3]
-
Excretion: The carboxylic acid group facilitates excretion through renal and/or biliary pathways.
The pharmacokinetic profile of MK-2894, a close analog, has been studied in preclinical species and was found to be favorable.[1]
Future Perspectives
The cyanocyclopropyl benzoic acid scaffold represents a valuable building block in the medicinal chemist's toolbox. Its unique combination of conformational rigidity, metabolic stability, and versatile handles for molecular interactions makes it an attractive starting point for the design of novel inhibitors for a wide range of biological targets. Future research will likely focus on exploring the application of this scaffold against new target classes, further optimizing its pharmacokinetic properties, and developing more efficient and scalable synthetic routes. The continued exploration of this privileged motif holds great promise for the discovery of next-generation therapeutic agents.
References
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- Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238.
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MDPI. (n.d.). Special Issue: Design and Synthesis of Small Molecule Kinase Inhibitors. Retrieved from [Link]
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PubMed. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][6]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358.
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literature review of 4-(1-Cyanocyclopropyl)benzoic acid and its analogs
An In-Depth Guide to the Synthesis, Properties, and Applications of 4-(1-Cyanocyclopropyl)benzoic Acid and its Analogs
Introduction: The Strategic Value of Strained Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the vast array of structural motifs, the cyclopropyl group, a simple three-membered carbocycle, has emerged as a powerful tool for drug design.[1][2] Its unique stereoelectronic properties, stemming from significant ring strain, allow it to impart enhanced potency, improved metabolic stability, and refined receptor binding profiles upon parent molecules.[2][3] The rigidity of the cyclopropyl ring can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[1]
When this valuable moiety is integrated into a larger scaffold, such as being appended to a benzoic acid core, the resulting structure becomes a highly versatile platform for drug discovery. Benzoic acid and its derivatives are fundamental building blocks in the synthesis of numerous bioactive compounds, including a wide range of therapeutics.[4][5] The combination of the rigid, electron-withdrawing cyanocyclopropyl group with the synthetically tractable benzoic acid framework creates the this compound scaffold. This structure serves as a key intermediate and a pharmacophore in its own right, enabling the development of targeted therapies across diverse disease areas, from inflammation to osteoporosis.[6][7]
This technical guide provides a comprehensive review of this compound and its analogs for researchers, scientists, and drug development professionals. It will delve into the synthetic strategies for accessing this core, explore its application in the design of potent and selective inhibitors for key biological targets, and provide detailed experimental protocols to facilitate further research and development.
Synthetic Strategies: Accessing the Cyanocyclopropyl Core
The construction of the 1-cyanocyclopropyl moiety attached to an aromatic ring is a critical step that requires careful consideration of the reaction methodology. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final analog. A common and effective strategy involves the cyclopropanation of an activated alkene derived from a benzonitrile precursor.
Conceptual Synthetic Workflow
The synthesis can be logically approached in two main stages: first, the formation of a suitable α,β-unsaturated nitrile (an activated alkene), and second, the cyclopropanation of this intermediate. This workflow ensures high efficiency and allows for modular variation.
Caption: General workflow for the synthesis of the target scaffold.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a plausible and robust method starting from 4-formylbenzoic acid. The rationale for this route is the high reactivity of the aldehyde for olefination and the relative stability of the subsequent intermediates.
Step 1: Knoevenagel Condensation to form 4-(2-cyanovinyl)benzoic acid
-
Rationale: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, in this case, malononitrile, which also introduces the required nitrile group. The reaction is typically base-catalyzed.
-
Procedure:
-
To a solution of 4-formylbenzoic acid (1.0 eq) in toluene (10 mL/g), add malononitrile (1.1 eq) and a catalytic amount of piperidine (0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water generated during the reaction.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature. The product, 4-(2-cyanovinyl)benzoic acid, often precipitates.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum. The product can be used in the next step without further purification.
-
Step 2: Corey-Chaykovsky Cyclopropanation
-
Rationale: The Corey-Chaykovsky reaction, using trimethylsulfoxonium iodide to generate the reactive ylide, is highly effective for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated nitriles. It is often preferred over the Simmons-Smith reaction for these substrates due to higher yields and milder conditions.
-
Procedure:
-
In a flame-dried, three-neck flask under an inert argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous dimethyl sulfoxide (DMSO) (15 mL/g of NaH).
-
Slowly add trimethylsulfoxonium iodide (2.5 eq) portion-wise to the suspension at room temperature. The mixture will become a clear solution as the ylide forms (stir for ~1 hour).
-
Dissolve the 4-(2-cyanovinyl)benzoic acid (1.0 eq) from Step 1 in a separate flask with anhydrous DMSO and add it dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor by LC-MS for the formation of the desired product.
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.
-
Acidify the aqueous solution to pH ~2-3 with 1M HCl. This will protonate the carboxylic acid and precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. The cyanocyclopropyl group often serves as a key pharmacophore, engaging in specific interactions within the target's binding site, while the benzoic acid moiety typically provides a crucial anchor point or can be further derivatized to modulate properties like solubility and cell permeability.
Case Study 1: Cathepsin K Inhibitors for Osteoporosis
Cathepsin K (CatK) is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption.[6] Its inhibition is a validated therapeutic strategy for treating osteoporosis.[8] Several potent CatK inhibitors have been developed incorporating the cyanocyclopropyl moiety as a "warhead" that interacts with the catalytic cysteine residue in the enzyme's active site.
One notable example is the clinical candidate AZD4996 , which features a cyanocyclopropyl group.[6] While not a direct analog of this compound, it highlights the importance of this functional group. SAR studies on related series have shown that the cyanocyclopropyl group provides a significant boost in potency.
| Analog/Compound | Key Structural Features | Target | Activity (IC₅₀) | Reference |
| Compound 49 (Analogue) | Morpholine derivative with cyanocyclopropyl warhead | Cathepsin K | 6.8 nM | [6] |
| Compound 50 (Analogue) | 4-Aminophenoxyacetic acid derivative | Cathepsin K | 4.8 nM | [6] |
| Relacatib (SB-462795) | Ketone-based inhibitor | Cathepsin K | Picomolar affinity | [6] |
This table summarizes data for representative Cathepsin K inhibitors to illustrate the potency achievable with scaffolds designed to target this enzyme. Note that these are not all direct benzoic acid analogs but demonstrate the utility of the cyanocyclopropyl warhead.
Case Study 2: EP₄ Receptor Antagonists for Pain and Inflammation
The prostaglandin E₂ receptor subtype 4 (EP₄) is a key mediator of inflammation and pain. Antagonism of this receptor is a promising approach for developing novel analgesics and anti-inflammatory drugs that may avoid the gastrointestinal side effects of traditional NSAIDs.[7]
The compound MK-2894 (4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid) is a potent and selective EP₄ receptor antagonist.[7] In this molecule, the 4-(1-aminocyclopropyl)benzoic acid core (derived from the title compound) positions the molecule within the receptor. The benzoic acid forms a critical salt bridge interaction, while the cyclopropyl group provides a rigid linker to the rest of the pharmacophore that occupies a hydrophobic pocket. The discovery of MK-2894 underscores the utility of the this compound scaffold as a starting point for creating sophisticated drug candidates.[7]
Key Biological Pathways: The Role of Cathepsin K in Bone Resorption
To appreciate the therapeutic rationale for developing inhibitors based on this scaffold, it is essential to understand the biological context. The pathway of bone resorption by osteoclasts is a prime example.
Caption: Role of Cathepsin K in osteoclast-mediated bone resorption.
This pathway illustrates that signaling through the RANKL/RANK axis in osteoclast precursors leads to the activation of the transcription factor NFATc1.[8] NFATc1 is the master regulator of osteoclast differentiation and function, driving the expression of key resorptive enzymes, including Cathepsin K.[8] Cathepsin K is then secreted into the resorption lacuna, where it degrades the primary component of the bone matrix, type I collagen. By blocking the action of Cathepsin K, inhibitors based on the this compound scaffold can directly halt the bone degradation process, offering a targeted therapeutic intervention for diseases like osteoporosis.
Conclusion and Future Directions
The this compound scaffold represents a privileged structure in medicinal chemistry, combining the metabolic stability and conformational rigidity of the cyclopropyl ring with the versatile synthetic handle of benzoic acid. Its successful application in the development of potent inhibitors for diverse targets like Cathepsin K and the EP₄ receptor highlights its broad utility. The synthetic accessibility of this core allows for extensive structure-activity relationship exploration, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research will likely expand the application of this scaffold to other target classes. The unique electronic nature of the cyanocyclopropyl group may be exploited to target enzymes and receptors where nitrile-mediated hydrogen bonding or dipolar interactions are critical for binding. As our understanding of disease biology deepens, scaffolds like this compound will remain an invaluable platform for the design and discovery of the next generation of precision medicines.
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- PubMed. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016).
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- Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023).
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Methodological & Application
protocol for the multi-step synthesis of 4-(1-Cyanocyclopropyl)benzoic acid
An In-Depth Guide to the Multi-Step Synthesis of 4-(1-Cyanocyclopropyl)benzoic Acid
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, frequently incorporated into the structure of pharmacologically active molecules. The rigid cyclopropyl scaffold, combined with the versatile cyano and carboxylic acid functional groups, allows for the exploration of diverse chemical space in the design of novel therapeutics. This document provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers and scientists in organic synthesis and drug development. The described pathway begins with the readily available 4-bromobenzonitrile and proceeds through a Negishi cross-coupling reaction, followed by a nitrile hydrolysis. This guide emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability.
Overall Synthetic Strategy
The synthesis is accomplished in two sequential steps:
-
Step 1: Negishi Cross-Coupling. This step involves the palladium-catalyzed coupling of an organozinc reagent, 1-cyanocyclopropylzinc bromide, with 4-bromobenzonitrile. This reaction efficiently forms the crucial C(sp³)–C(sp²) bond, constructing the 4-(1-cyanocyclopropyl)benzonitrile intermediate. The Negishi coupling is chosen for its high functional group tolerance and effectiveness in forming such bonds.[1][2]
-
Step 2: Nitrile Hydrolysis. The benzonitrile group of the intermediate is then hydrolyzed under basic conditions to yield the final product, this compound. This transformation is a standard and reliable method for converting nitriles to carboxylic acids.[3]
The complete synthetic workflow is illustrated below.
Caption: Workflow for the synthesis of this compound.
Part 1: Synthesis of 4-(1-Cyanocyclopropyl)benzonitrile via Negishi Coupling
Scientific Rationale
The Negishi cross-coupling reaction is a powerful tool for carbon-carbon bond formation, particularly between sp² and sp³ hybridized centers.[2] This reaction utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.[4] For this synthesis, we couple 4-bromobenzonitrile with 1-cyanocyclopropylzinc bromide. The electron-withdrawing nitrile group on the 4-bromobenzonitrile substrate can enhance the rate of oxidative addition, a critical step in the catalytic cycle.[5] The organozinc reagent is typically prepared in situ from the corresponding cyclopropyl bromide, offering a convenient and efficient protocol.[4]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| Zinc dust | 65.38 | 1.44 g | 2.2 |
| 1,2-Dibromoethane | 187.86 | 0.28 mL | 0.3 |
| 1-Bromo-1-cyanocyclopropane | 145.98 | 1.46 g | 1.0 |
| 4-Bromobenzonitrile | 182.02 | 1.82 g | 1.0 |
| Tris(dibenzylideneacetone)-dipalladium(0) (Pd₂(dba)₃) | 915.72 | 92 mg | 0.01 |
| SPhos (Ligand) | 410.48 | 82 mg | 0.02 |
| Toluene (anhydrous) | - | 50 mL | - |
| Tetrahydrofuran (THF, anhydrous) | - | 20 mL | - |
Procedure:
-
Activation of Zinc: To a flame-dried 100 mL three-neck flask under an inert atmosphere (Argon or Nitrogen), add zinc dust (1.44 g, 22.0 mmol). Add anhydrous THF (10 mL) followed by 1,2-dibromoethane (0.28 mL, 3.0 mmol). Gently heat the mixture with a heat gun until bubbling is observed, then allow it to cool to room temperature and stir for 30 minutes. This step activates the zinc surface for the subsequent reaction.
-
Formation of the Organozinc Reagent: Cool the activated zinc suspension to 0°C. Add a solution of 1-bromo-1-cyanocyclopropane (1.46 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise over 20 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the gray-colored 1-cyanocyclopropylzinc bromide indicates a successful reaction.
-
Preparation of the Coupling Mixture: In a separate flame-dried 250 mL flask under an inert atmosphere, dissolve 4-bromobenzonitrile (1.82 g, 10.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and SPhos (82 mg, 0.2 mmol) in anhydrous toluene (40 mL).
-
Negishi Coupling Reaction: To the solution from step 3, add the freshly prepared 1-cyanocyclopropylzinc bromide solution from step 2 via cannula.
-
Reaction Execution: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(1-cyanocyclopropyl)benzonitrile as a solid.
Part 2: Synthesis of this compound via Nitrile Hydrolysis
Scientific Rationale
The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. Hydrolysis can be performed under either acidic or basic conditions. Basic hydrolysis, as employed in this protocol, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile. This forms an intermediate imidate, which tautomerizes to an amide. The amide is then further hydrolyzed under the reaction conditions to the carboxylate salt. A final acidification step protonates the carboxylate to yield the desired carboxylic acid.[3] This method is robust and generally provides high yields.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 4-(1-Cyanocyclopropyl)benzonitrile | 168.20 | 1.68 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.00 g | 5.0 |
| Ethanol (EtOH) | - | 30 mL | - |
| Water (H₂O) | - | 30 mL | - |
| Hydrochloric Acid (HCl) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 4-(1-cyanocyclopropyl)benzonitrile (1.68 g, 10.0 mmol) in ethanol (30 mL).
-
Addition of Base: Prepare a solution of sodium hydroxide (2.00 g, 50.0 mmol) in water (30 mL) and add it to the flask.
-
Hydrolysis Reaction: Heat the mixture to reflux (approximately 90-100°C) and maintain for 12-18 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Dilute the remaining aqueous solution with water (50 mL) and cool it in an ice bath to 0-5°C. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. A white precipitate of this compound will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any residual salts. Dry the product in a vacuum oven at 50-60°C to a constant weight.
Caption: Detailed experimental workflow diagram.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
4-Bromobenzonitrile: Toxic if swallowed or in contact with skin.[6][7][8] Handle with care.
-
1,2-Dibromoethane: A potent carcinogen and toxicant. Handle with extreme caution and use appropriate engineering controls.
-
Palladium Catalysts: Can be pyrophoric and are toxic. Avoid inhalation of dust.
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes. Handle with appropriate gloves and eye protection.
-
-
Reaction Hazards: The Negishi coupling reaction should be conducted under an inert atmosphere as organometallic reagents can be air and moisture sensitive.
References
-
Cyclopropanation - Wikipedia. (n.d.). Retrieved from [Link]
-
Reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Večeřa, M., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. PubMed. Retrieved from [Link]
-
Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2024). Beilstein Journals. Retrieved from [Link]
-
Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). (2022). YouTube. Retrieved from [Link]
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Highly diastereoselective Csp₃-Csp₂ Negishi cross-coupling with 1,2-, 1,3- and 1,4-substituted cycloalkylzinc compounds. (n.d.). PubMed. Retrieved from [Link]
-
Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. (2022). PubMed Central. Retrieved from [Link]
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Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane - ResearchGate. (2014). Retrieved from [Link]
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4-Bromobenzonitrile Five Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from [Link]
-
Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem. (n.d.). NIH. Retrieved from [Link]
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-
General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions - ResearchGate. (2012). Retrieved from [Link]
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Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC. (n.d.). Retrieved from [Link]
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Supporting information - The Royal Society of Chemistry. (2015). Retrieved from [Link]
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The Strategic Application of 4-(1-Cyanocyclopropyl)benzoic Acid in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary drug discovery and materials science, the demand for novel molecular scaffolds with precisely tailored properties is insatiable. Among the myriad of building blocks available to the synthetic chemist, 4-(1-cyanocyclopropyl)benzoic acid has emerged as a particularly valuable synthon. Its unique trifunctional nature, featuring a rigid cyclopropyl ring, a reactive nitrile group, and a versatile carboxylic acid handle, offers a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the applications of this building block, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Architectural Advantage of the 4-(1-Cyanocyclopropyl)phenyl Moiety
The inherent structural rigidity of the cyclopropane ring in this compound provides a distinct advantage in medicinal chemistry. By locking dihedral angles and presenting substituents in well-defined spatial orientations, this moiety allows for precise probing of protein binding pockets. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, such as gem-dimethyl groups or alkynes, while offering improved metabolic stability and pharmacokinetic properties. The cyano group serves as a versatile synthetic handle, readily transformable into a primary amine, an amide, or a tetrazole, thus opening up a wide range of derivatization possibilities. The carboxylic acid, in turn, is a classic anchor point for amide bond formation, a cornerstone of medicinal chemistry.[1]
Synthesis of the Core Building Block: A Multi-step Approach
The synthesis of this compound is a multi-step process that begins with readily available starting materials. A common and efficient route involves the cyclopropanation of a substituted benzonitrile followed by hydrolysis of a nitrile group to the desired carboxylic acid.
Protocol 1: Synthesis of 4-(1-Cyanocyclopropyl)benzonitrile
This protocol outlines the synthesis of the key intermediate, 4-(1-cyanocyclopropyl)benzonitrile, from 4-cyanobenzonitrile and 1-bromo-2-chloroethane.
Reaction Scheme:
Sources
Application Notes & Protocols: Leveraging 4-(1-Cyanocyclopropyl)benzoic Acid in the Development of Next-Generation Kinase Inhibitors
Introduction: The Strategic Imperative for Novel Scaffolds in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are the central architects of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving uncontrolled cell growth, proliferation, and survival.[1][2] The advent of kinase inhibitors marked a paradigm shift in oncology, moving from cytotoxic chemotherapy to targeted therapies with improved efficacy and safety profiles.[1] However, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical matter.
This guide focuses on the application of 4-(1-Cyanocyclopropyl)benzoic acid , a versatile building block that offers a unique combination of structural and physicochemical properties. Its strategic incorporation into small molecules can address key challenges in kinase inhibitor design, including potency, selectivity, and metabolic stability. We will explore the rationale behind its use, provide detailed protocols for its synthetic manipulation and biological evaluation, and present a framework for its integration into modern drug discovery programs.
Part 1: The Scientific Rationale - Why this compound?
The utility of this scaffold is rooted in the distinct contributions of its three key components: the cyclopropyl ring, the cyano group, and the benzoic acid moiety.
The Cyclopropyl Ring: A Privileged Motif in Medicinal Chemistry
The cyclopropyl group is far more than a simple saturated ring. Its unique geometry and electronic properties make it a powerful tool for drug designers.[3][4][5]
-
Conformational Rigidity: The three-membered ring introduces a high degree of rigidity, locking the attached phenyl ring into a defined orientation. This pre-organization can reduce the entropic penalty of binding to a kinase's active site, leading to enhanced potency.[4][5]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[6] This can improve a drug candidate's half-life and reduce the potential for drug-drug interactions.[6]
-
Improved Potency and Selectivity: By acting as a rigid linker, the cyclopropyl group can optimize the presentation of other pharmacophoric elements to the target kinase, enhancing binding affinity and selectivity against other closely related kinases.[3]
-
Bioisosteric Replacement: The cyclopropyl ring is often used as a bioisostere for less stable or less optimal groups like alkenes or gem-dimethyl moieties, providing a strategic way to fine-tune a molecule's properties.[3][7]
The Cyanonitrile Group: A Covalent and Non-Covalent Contributor
The nitrile (cyano) group is a small, electron-withdrawing moiety that can play several critical roles:
-
Hydrogen Bond Acceptor: The nitrogen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase active site.
-
Reversible Covalent "Warhead": In certain contexts, particularly with cysteine proteases and some kinases, the electrophilic carbon of the nitrile can be attacked by a nucleophilic residue (like a cysteine thiol) in the active site.[8] This forms a reversible thioimidate adduct, leading to a significant increase in potency and duration of action.[8] This mechanism has been exploited in inhibitors like Odanacatib, a cathepsin K inhibitor.[9]
-
Modulation of Physicochemical Properties: The polar nitrile group influences the molecule's overall polarity, solubility, and electronic distribution.
The Benzoic Acid: The Versatile Anchor
The benzoic acid provides a critical handle for synthetic elaboration, allowing the 4-(1-cyanocyclopropyl)phenyl core to be readily incorporated into a larger inhibitor scaffold. It can be:
-
Converted to an Amide: The carboxylic acid is most commonly converted into an amide via coupling with an amine-containing fragment. This amide bond is a stable linker and the N-H and C=O groups can serve as key hydrogen bond donors and acceptors, respectively, often interacting with the "hinge" region of the kinase.
-
Used in Other Linkages: It can also be transformed into esters, ketones, or other functional groups to explore diverse chemical space and structure-activity relationships (SAR).
Part 2: Physicochemical Data and Strategic Considerations
A clear understanding of the starting material's properties is essential for rational drug design.
| Property | Value | Source |
| CAS Number | 915020-91-6 | [ChemScene][10] |
| Molecular Formula | C₁₁H₉NO₂ | [ChemScene][10] |
| Molecular Weight | 187.19 g/mol | [ChemScene][10] |
| Topological Polar Surface Area (TPSA) | 61.09 Ų | [ChemScene][10] |
| Computed LogP | 1.94 | [ChemScene][10] |
| Hydrogen Bond Acceptors | 2 | [ChemScene][10] |
| Hydrogen Bond Donors | 1 | [ChemScene][10] |
| Rotatable Bonds | 2 | [ChemScene][10] |
Part 3: Experimental Protocols for Application
The following protocols provide a robust framework for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of an Amide-Linked Kinase Inhibitor Precursor
This protocol details a standard amide coupling reaction, a cornerstone of medicinal chemistry, to link the benzoic acid moiety to a representative amine-bearing scaffold.
Causality: The goal is to form a stable amide bond. We use EDC (a water-soluble carbodiimide) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt is added to prevent side reactions (like N-acylurea formation) and improve efficiency by forming an activated ester, which is then readily displaced by the primary or secondary amine of the core scaffold. DIPEA, a non-nucleophilic base, is used to scavenge the HCl produced without interfering with the reaction.
Caption: Workflow for amide coupling of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.2 M).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution. Stir at room temperature for 20-30 minutes. Successful activation is often indicated by the solution becoming clear if starting materials were partially insoluble.
-
Amine Addition: To the activated mixture, add the desired amine-containing core scaffold (1.0-1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5-3.0 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed (typically 4-18 hours).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with Ethyl Acetate or Dichloromethane. Wash the organic layer sequentially with water, 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the potency (IC₅₀) of a synthesized inhibitor using a commercially available luminescence-based assay, such as Promega's Kinase-Glo®, which measures ATP consumption.
Causality: Kinase activity is directly proportional to the amount of ATP consumed. This assay quantifies the amount of ATP remaining after the kinase reaction. The Kinase-Glo® reagent contains luciferase, which produces light in the presence of its substrate (luciferin) and ATP. Therefore, high kinase activity leads to low ATP levels and low light output, while strong inhibition leads to high ATP levels and a bright luminescent signal.
Caption: Workflow for determining inhibitor IC₅₀ using a luminescence assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96- or 384-well plate using DMSO.
-
Assay Plate Setup:
-
Add kinase reaction buffer to all wells of a white, opaque-bottomed assay plate.
-
Transfer a small volume (e.g., 1-5 µL) of the diluted compounds and controls from the DMSO plate to the assay plate.
-
Controls are critical: Include "Max Activity" wells (DMSO vehicle only, 0% inhibition) and "No Enzyme" or "Max Inhibition" wells (DMSO + a known potent inhibitor, 100% inhibition).
-
-
Enzyme Addition: Add the target kinase enzyme, diluted in kinase buffer, to all wells except the "No Enzyme" control. Allow a brief pre-incubation (e.g., 10-15 minutes) at room temperature to permit inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing the kinase substrate (e.g., a generic peptide like Myelin Basic Protein or a specific substrate) and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors are accurately measured.[11]
-
Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-90 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the Max Activity wells).
-
Detection: Stop the reaction and generate the luminescent signal by adding an equal volume of Kinase-Glo® Reagent to all wells.
-
Signal Reading: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data: % Inhibition = 100 × (1 - ([Signal_Test Well] - [Signal_Max Inhibition]) / ([Signal_Max Activity] - [Signal_Max Inhibition])).
-
Plot % Inhibition versus the logarithm of inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Protocol 3: Assessing Kinase Selectivity - A Conceptual Protocol
Determining an inhibitor's selectivity is paramount to predicting its therapeutic window and potential off-target effects. This is typically performed by screening the compound against a large panel of kinases.
Causality: A truly valuable kinase inhibitor is not just potent but also selective. Screening against a diverse panel of kinases reveals the compound's "selectivity profile." A promiscuous inhibitor that hits many kinases is more likely to cause off-target toxicities. This data guides the optimization process, helping chemists modify the structure to improve selectivity for the desired target.
Workflow:
-
Primary Screen: Submit the inhibitor to a commercial kinase profiling service (e.g., Eurofins' KINOMEscan® or Reaction Biology's KinaseProfiler™).[12] The compound is initially tested at a single, high concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases. The output is typically reported as "% Inhibition" or "% of Control."
-
Hit Identification: Identify "hits"—kinases that are inhibited above a certain threshold (e.g., >50% or >75% inhibition) at the screening concentration.
-
Secondary Screen (IC₅₀ Determination): For all identified hits, perform full dose-response experiments (as described in Protocol 2) to determine the precise IC₅₀ value for each off-target kinase.
-
Selectivity Analysis: Analyze the data to determine the selectivity ratio. For example, if the IC₅₀ for the primary target is 10 nM and the IC₅₀ for an off-target kinase is 1,000 nM, the compound is 100-fold selective for the primary target over that specific off-target. This data is crucial for lead optimization and candidate selection.
Conclusion and Future Outlook
This compound represents a high-value starting point for the development of sophisticated kinase inhibitors. The cyclopropyl ring provides a robust, metabolically stable anchor that can enhance potency through conformational constraint, while the cyano and benzoic acid groups offer versatile handles for exploring both covalent and non-covalent interactions within the kinase active site. By employing the robust synthetic and biochemical protocols outlined in this guide, researchers can effectively leverage the unique properties of this scaffold to accelerate the discovery of novel, potent, and selective kinase inhibitors poised to overcome the clinical challenges of today and tomorrow.
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
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Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells. Taylor & Francis Online. [Link]
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Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
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The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Large-scale exploration of bioisosteric replacements on the basis of matched molecular pairs. Ovid. [Link]
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EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. ResearchGate. [Link]
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Bioisosterism. Drug Design Org. [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]
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Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central. [Link]
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Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. Wiley Online Library. [Link]
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The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
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Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. PubMed. [Link]
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Structure-Based Drug Design of Kinase Inhibitors: Integrating Organic Chemistry and Therapeutic Applications. Research and Reviews. [Link]
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Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. SpringerLink. [Link]
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Inhibitor Trapping in Kinases. PubMed. [Link]
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Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. [Link]
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Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. [Link]
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4-Cyclopropylbenzoic acid. PubChem - NIH. [Link]
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Benzoic acid, 4-cyano-. NIST WebBook. [Link]
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4-(Cyclopropanecarboxamido)benzoic acid. ResearchGate. [Link]
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Identification of PLK1-PBD Inhibitors from the Library of Marine Natural Products: 3D QSAR Pharmacophore, ADMET, Scaffold Hopping, Molecular Docking, and Molecular Dynamics Study. MDPI. [Link]
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Cell type-specific pharmacological kinase inhibition for cancer chemoprevention. PubMed. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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Scaled up and telescoped synthesis of propofol under continuous-flow conditions. NIH. [Link]
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Odanacatib. Wikipedia. [Link]
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Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9. PubMed. [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. NIH. [Link]
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Synthetic protocol of benzylidenebarbituric acid derivatives 4a to 4i and 6. ResearchGate. [Link]
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Advances in reversible covalent kinase inhibitors. PMC - NIH. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]
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4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]
-
Cathepsin K Inhibitor: Unique Mechanism of Action--Osteoporosis--Transcript. Medscape. [Link]
-
Protein tyrosine kinase inhibitors block the stimulatory actions of phosphotyrosine phosphatase inhibitors to increase cell proliferation, alkaline phosphatase activity, and collagen synthesis in normal human bone cells. PubMed. [Link]
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Application Notes and Protocols for the Scalable Production of 4-(1-Cyanocyclopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-(1-Cyanocyclopropyl)benzoic Acid
This compound is a crucial building block in medicinal chemistry and drug development. Its rigid cyclopropyl scaffold and the presence of both a nitrile and a carboxylic acid functional group make it a versatile intermediate for the synthesis of a wide range of pharmacologically active compounds. Notably, it is a key component in the development of potent and selective therapeutic agents. The efficient and scalable production of this intermediate is therefore of paramount importance to support preclinical and clinical drug development programs.
These application notes provide a comprehensive guide to a robust and scalable synthetic route for this compound, addressing the challenges associated with large-scale production and offering practical insights for process optimization.
Proposed Synthetic Pathway: A Two-Step Approach
A logical and efficient synthetic route for the large-scale production of this compound commences with readily available starting materials. The proposed pathway involves a two-step sequence:
-
[1+1] Cycloaddition: Formation of the cyanocyclopropyl moiety on a suitable benzonitrile precursor.
-
Hydrolysis: Conversion of a protected or precursor group to the final benzoic acid.
This strategy is designed for high throughput and minimizes the use of hazardous reagents, making it amenable to industrial-scale operations.
Caption: Proposed two-step synthetic pathway for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Ethyl 4-(1-cyanocyclopropyl)benzoate
This protocol details the formation of the key cyclopropyl intermediate. The reaction involves a nucleophilic addition-elimination on ethyl 2-bromoacrylate by a carbanion derived from 4-cyanobenzyl cyanide, which can be generated from 4-bromobenzonitrile.
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the desired scale) equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Addition funnel.
-
4-Bromobenzonitrile
-
Sodium cyanide (handle with extreme caution)
-
Ethyl 2-bromoacrylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) for cyanation if starting from 4-bromobenzonitrile.
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Rotary evaporator
Protocol:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Preparation: In a separate flask under nitrogen, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Carbanion Formation: To the stirred suspension of NaH at 0 °C, slowly add a solution of 4-cyanobenzyl cyanide (1 equivalent) in anhydrous THF via an addition funnel. (Note: 4-cyanobenzyl cyanide can be prepared from 4-bromobenzonitrile and sodium cyanide using a palladium catalyst).
-
Reaction Mixture: After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Cycloaddition: Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-bromoacrylate (1.1 equivalents) in anhydrous THF dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Hydrolysis to this compound
This final step involves the saponification of the ester to yield the desired carboxylic acid.
Materials and Equipment:
-
Jacketed glass reactor
-
Ethyl 4-(1-cyanocyclopropyl)benzoate (from Part 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) pellets
-
Ethanol or Methanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Filtration apparatus (e.g., Büchner funnel)
Protocol:
-
Reactor Setup: Charge the reactor with ethyl 4-(1-cyanocyclopropyl)benzoate.
-
Saponification: Prepare a solution of NaOH or KOH (2-3 equivalents) in a mixture of ethanol/water or methanol/water and add it to the reactor.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and stir until the reaction is complete (monitored by TLC or HPLC).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated HCl to acidify the mixture to a pH of approximately 2-3, which will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid with cold water to remove any inorganic salts. Dry the product under vacuum to obtain this compound.
Process Optimization and Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory to an industrial setting requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.[1]
| Parameter | Laboratory Scale (grams) | Pilot/Industrial Scale (kilograms) | Rationale and Considerations |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Material compatibility and heat transfer are critical at larger scales. |
| Stirring | Magnetic stirrer | Mechanical overhead stirrer | Efficient mixing is essential for maintaining homogeneity and temperature control. |
| Temperature Control | Heating mantle/ice bath | Circulating heating/cooling fluid in reactor jacket | Precise temperature control is crucial for reaction kinetics and minimizing side products. |
| Reagent Addition | Syringe/addition funnel | Metering pumps | Controlled addition rates are vital for managing exothermic reactions and ensuring safety. |
| Solvent Volume | High dilution | More concentrated | Reduces solvent costs and waste, but may require more efficient heat removal. |
| Work-up | Separatory funnel | Centrifuge/decanter | Large-scale separation methods are necessary for efficient processing. |
| Purification | Column chromatography | Recrystallization/distillation | Chromatography is often not feasible for large quantities; alternative purification methods are preferred. |
Safety Precautions:
-
Cyanide Handling: All operations involving sodium cyanide must be conducted in a well-ventilated fume hood by trained personnel. An emergency cyanide poisoning antidote kit should be readily available.
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.
-
Exothermic Reactions: The formation of the carbanion and the quenching step can be exothermic. Proper cooling and controlled addition of reagents are essential to prevent thermal runaways.
Mechanism and Rationale
The core of this synthetic strategy lies in the formation of the three-membered cyclopropane ring. The mechanism for the [1+1] cycloaddition can be described as a Michael-induced ring closure (MIRC).
Caption: Mechanism of the Michael-induced ring closure (MIRC) reaction.
The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the benzylic proton of 4-cyanobenzyl cyanide without competing side reactions. The subsequent intramolecular SN2 displacement of the bromide by the enolate intermediate is rapid and efficiently forms the strained cyclopropane ring.
Conclusion
The described synthetic route provides a practical and scalable method for the production of this compound. By carefully controlling reaction parameters and adhering to safety protocols, this process can be efficiently implemented on an industrial scale to meet the demands of pharmaceutical development. Further process optimization, such as exploring alternative bases or solvent systems, could lead to even greater efficiency and cost-effectiveness.
References
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006. [Link]
- United States Patent US6613930B2.
- United States Patent Application US20220017931A1. Method for production of 4-cyano benzoic acid or salts thereof.
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed, PMID: 21915200. [Link]
- United States Patent US20050203118A1.
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de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. [Link]
- European Patent EP0205403B1. Process for the manufacture of cyclopropylamine.
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- United States Patent US4590292A. Process for the manufacture of cyclopropylamine.
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Bakulina, O., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
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Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227–2238. [Link]
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Kourounakis, A. P., et al. (2007). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]
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Junker, B. (2009). Actinomycetes scale-up for the production of the antibacterial, nocathiacin. PubMed, PMID: 19205044. [Link]
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de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health. [Link]
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Wang, C., et al. (2021). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PMC - PubMed Central. [Link]
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Krasouskaya, G. G., et al. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Link]
-
Wilson, C., et al. (2023). Improved PIEZO1 agonism through 4-benzoic acid modification of Yoda1. PubMed, PMID: 36457143. [Link]
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Application Notes and Protocols for the Quantification of 4-(1-Cyanocyclopropyl)benzoic acid
Introduction: The Critical Role of Quantifying 4-(1-Cyanocyclopropyl)benzoic acid in Pharmaceutical Development
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its precise quantification is paramount throughout the drug development lifecycle, from process optimization and quality control of active pharmaceutical ingredients (APIs) to stability testing and impurity profiling. The presence and quantity of this intermediate can directly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential to ensure product quality and meet stringent regulatory requirements.
This comprehensive guide provides detailed application notes and validated protocols for the quantification of this compound. We will delve into the principles and practical execution of two powerful analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The causality behind experimental choices, adherence to validation standards, and practical insights are emphasized to empower researchers, scientists, and drug development professionals in their analytical endeavors.
Method Selection: A Comparative Overview
The choice of an analytical method is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, and the complexity of the sample matrix.[1] High-Performance Liquid Chromatography (HPLC) with UV Detection is a widely used, robust technique that offers a good balance of sensitivity, selectivity, and cost-effectiveness for the quantification of aromatic compounds.[1] For applications demanding higher sensitivity and selectivity, particularly in complex matrices or for trace-level impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerges as the gold standard.[2]
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Sensitivity | Good (µg/mL range). | Excellent (ng/mL to pg/mL range).[3][4] |
| Selectivity | Good, can be limited by co-eluting compounds with similar UV spectra. | Excellent, highly specific due to precursor-product ion monitoring. |
| Matrix Effects | Less susceptible. | More susceptible to ion suppression or enhancement. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Typical Application | Assay, purity, and routine quality control. | Impurity analysis, bioanalysis, and metabolite identification. |
High-Performance Liquid Chromatography (HPLC-UV) Method
Reverse-phase HPLC with UV detection is a robust and widely utilized technique for quantifying aromatic carboxylic acids like this compound in various matrices, including reaction mixtures and pharmaceutical preparations. This method is lauded for its excellent linearity, accuracy, and precision.[5]
Principle of Separation
This method employs a reversed-phase C18 column, where the stationary phase is nonpolar. The separation is achieved by the differential partitioning of the analyte between the nonpolar stationary phase and a more polar mobile phase.[6] An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group of the analyte, thereby increasing its retention on the nonpolar column and ensuring a sharp, symmetrical peak shape.[6]
Experimental Protocol
-
This compound reference standard (purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% phosphoric acid or 0.1% formic acid.[5] The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range.[6]
-
For solid samples, extraction with a suitable solvent may be necessary. This can involve vortexing and sonication to ensure complete dissolution.[6]
-
Centrifuge the sample solution if particulates are present.[6]
-
Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[6]
-
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[9][10]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components. |
| Linearity (r²) | ≥ 0.999[5] |
| Range | 0.5 - 100 µg/mL[5] |
| Accuracy (% Recovery) | 98 - 102%[1] |
| Precision (% RSD) | ≤ 2%[1][5] |
| Limit of Detection (LOD) | Typically around 0.1 µg/mL[5] |
| Limit of Quantification (LOQ) | Typically around 0.5 µg/mL[5] |
Workflow Diagram
Sources
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- 4. Development and validation of an LC-MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and four major metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Strategic Derivatization of 4-(1-Cyanocyclopropyl)benzoic Acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern drug discovery, the identification of a promising lead compound is a critical milestone. 4-(1-Cyanocyclopropyl)benzoic acid represents such a starting point—a molecule featuring a rigid cyclopropyl ring that locks the orientation of two key functional groups: a carboxylic acid and a cyano group. This constrained conformation provides an excellent foundation for systematic chemical modification aimed at optimizing biological activity.
Structure-Activity Relationship (SAR) studies are the cornerstone of this optimization process.[1][2] By methodically altering the structure of a lead compound and assessing the impact on its biological efficacy, we can decipher the specific molecular features required for potent and selective interaction with a biological target. This application note provides a comprehensive guide to the strategic derivatization of this compound, offering detailed protocols and the scientific rationale behind each modification. Our focus is on creating a diverse yet logically curated library of analogs to robustly probe the SAR of this scaffold.
The Strategic Imperative: Why Derivatize?
The two primary functional groups of this compound offer distinct opportunities for modification, each with the potential to profoundly influence the compound's pharmacological profile.
-
The Carboxylic Acid Moiety: This group is a common pharmacophore, capable of forming strong ionic and hydrogen bond interactions with target proteins.[3] However, its ionizable nature at physiological pH often leads to poor membrane permeability, high plasma protein binding, and rapid metabolic clearance through processes like glucuronidation, which can sometimes form reactive metabolites.[4][5] Derivatization strategies, therefore, aim to mitigate these liabilities while retaining or enhancing target engagement. Common approaches include prodrug formation (e.g., esters) and bioisosteric replacement (e.g., tetrazoles), which mimic the acidic properties with improved pharmacokinetic characteristics.[4][6]
-
The Cyano (Nitrile) Group: The nitrile group is a versatile and metabolically stable functional group.[7][8] Its linear geometry, small size, and ability to act as a hydrogen bond acceptor make it an effective bioisostere for carbonyls, hydroxyls, and even halogens.[7][9] Incorporating a nitrile can enhance binding affinity and improve pharmacokinetic profiles.[10] Modifications of the nitrile can introduce new functionalities, such as converting the neutral hydrogen bond acceptor into a basic primary amine, thereby exploring entirely new interaction landscapes within a target's binding pocket.
The overall workflow for a typical SAR study based on this scaffold is outlined below.
Caption: High-level workflow for SAR studies.
Part A: Derivatization of the Carboxylic Acid Group
This section details methods to modify the benzoic acid moiety, targeting improvements in potency, selectivity, and pharmacokinetic properties.
Strategy 1: Amide Scaffolding
Rationale: Converting the carboxylic acid to an amide is a cornerstone of medicinal chemistry. This transformation replaces an acidic, ionizable group with a neutral, yet polar, functionality. Amides can act as both hydrogen bond donors and acceptors, opening new avenues for target interaction. This strategy allows for the systematic exploration of the steric and electronic requirements of the binding pocket by introducing a diverse range of amine building blocks.
Caption: General scheme for amide coupling.
Protocol: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent.[11]
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Reagent Addition: Add the desired primary or secondary amine (1.2 eq), followed by HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the mixture at room temperature (20-25°C) for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Strategy 2: Bioisosteric Replacement with Tetrazole
Rationale: The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group.[4][12] It possesses a similar pKa, making it acidic at physiological pH, but its increased lipophilicity and resistance to phase II metabolism can significantly enhance oral bioavailability and metabolic stability.[4]
Protocol: Synthesis of a 5-Substituted Tetrazole
This multi-step protocol first converts the carboxylic acid to a nitrile, which then undergoes cycloaddition to form the tetrazole ring.
-
Amide Formation: Convert this compound to the corresponding primary amide, 4-(1-Cyanocyclopropyl)benzamide, using the amide coupling protocol above with ammonia or an ammonia equivalent.
-
Dehydration to Dinitrile: In a fume hood, treat the primary amide (1.0 eq) with a dehydrating agent such as trifluoroacetic anhydride (TFAA) (2.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Cycloaddition: To a solution of the resulting dinitrile intermediate (1.0 eq) in DMF, add sodium azide (NaN₃) (1.5 eq) and triethylamine hydrochloride (1.5 eq). Heat the mixture to 100-120°C for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, acidify with 1M HCl to pH ~3, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by chromatography or recrystallization.
Part B: Derivatization of the Cyano Group
Modifications at the cyano position can dramatically alter the molecule's polarity, basicity, and hydrogen bonding potential.
Strategy 1: Reduction to a Primary Amine
Rationale: The reduction of the nitrile to a primary aminomethyl group introduces a basic center.[13][14] At physiological pH, this amine will be protonated, allowing it to form strong ionic and hydrogen bond donor interactions. This conversion fundamentally changes the physicochemical properties of the parent molecule.
Protocol: Nitrile Reduction with LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for this transformation. Extreme caution must be exercised due to its reactivity with water.[15][16]
-
Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) and cool to 0°C in an ice bath.
-
Nitrile Addition: Dissolve the starting material, for example, an ester derivative like methyl 4-(1-cyanocyclopropyl)benzoate (1.0 eq), in the same anhydrous solvent. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C. Note: The ester will also be reduced to an alcohol.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as monitored by TLC.
-
Quenching (Fieser workup): Cautiously quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% NaOH (aq) (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Purification: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude aminomethyl alcohol product, which can be purified by chromatography.
Strategy 2: Partial Hydrolysis to a Primary Amide
Rationale: While the carboxylic acid can be converted to a secondary or tertiary amide, the nitrile can be selectively hydrolyzed to a primary amide.[17][18] This introduces both hydrogen bond donor and acceptor capabilities at this position, offering a different interaction profile compared to the parent nitrile.
Protocol: Basic Peroxide-Mediated Hydrolysis
This method provides a mild route to the amide while minimizing over-hydrolysis to the carboxylic acid.[17][19]
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add 6 M NaOH (aq) (2.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq) while maintaining the temperature below 40°C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor carefully by LC-MS to prevent the formation of the dicarboxylic acid byproduct.
-
Work-up: Once the starting material is consumed, acidify the reaction mixture with 1M HCl to pH ~3.
-
Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the resulting 4-(1-(aminocarbonyl)cyclopropyl)benzoic acid by column chromatography or recrystallization.
Characterization and Data Summary
All synthesized derivatives must be rigorously characterized to confirm their identity and purity (>95% by HPLC is recommended for biological screening).
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine the purity of the final compound.
The following table summarizes the intended modifications and their predicted impact on key physicochemical properties, which are central to SAR analysis.
| Modification Strategy | Functional Group Change | Predicted LogP Change | H-Bond Donors (HBD) | H-Bond Acceptors (HBA) | Rationale for SAR |
| Parent Compound | -COOH, -CN | Baseline | 1 | 3 | Starting point for comparison. |
| Amide Formation | -CONH-R, -CN | ↑ or ↓ | 1-2 | 3 | Explore steric/electronic space, improve metabolic stability. |
| Tetrazole Bioisostere | -CN₄H, -CN | ↑ | 1-2 | 5-6 | Enhance bioavailability, maintain acidic interaction. |
| Nitrile Reduction | -COOH, -CH₂NH₂ | ↓ | 2 | 2 | Introduce basicity, create H-bond donor and ionic interactions. |
| Nitrile Hydrolysis | -COOH, -CONH₂ | ↓ | 2 | 3 | Add H-bond donor/acceptor capacity at the cyano position. |
Conclusion: Building a Foundation for Rational Drug Design
The protocols detailed in this application note provide a robust framework for the systematic derivatization of this compound. By generating a focused library of analogs targeting both the carboxylic acid and cyano functionalities, researchers can efficiently map the structure-activity landscape of this promising scaffold. The resulting SAR data will be invaluable for guiding future optimization efforts, ultimately accelerating the journey from a promising lead compound to a viable drug candidate.
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529-2591*. [Link]
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González-López, M., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(19), 10693*. [Link]
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Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1025-1033*. [Link]
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Application Note and Protocol for the Catalytic Synthesis of 4-(1-Cyanocyclopropyl)benzoic acid
Introduction: The Significance of the 1-Cyanocyclopropyl Moiety in Medicinal Chemistry
The 1-cyanocyclopropyl group is a highly sought-after structural motif in modern drug discovery. Its inherent conformational rigidity and the unique electronic properties of the cyclopropane ring, combined with the synthetic versatility of the nitrile group, make it a valuable component in the design of novel therapeutic agents. The target molecule, 4-(1-Cyanocyclopropyl)benzoic acid, serves as a key building block for the synthesis of a wide range of biologically active compounds, including potent and selective enzyme inhibitors.[1][2] The benzoic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR). This document provides a comprehensive guide to the experimental setup for the catalytic synthesis of this important intermediate, focusing on a robust and reproducible palladium-catalyzed cross-coupling strategy.
Strategic Approach: Palladium-Catalyzed α-Arylation of Cyclopropanecarbonitrile
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed α-arylation of cyclopropanecarbonitrile with a suitable 4-substituted benzoic acid derivative. This approach is advantageous due to the commercial availability of the starting materials and the high functional group tolerance of modern palladium catalyst systems.[3][4][5] The key transformation involves the formation of a carbon-carbon bond between the α-position of the cyclopropyl nitrile and the aromatic ring of the benzoic acid derivative.
The proposed reaction is the coupling of methyl 4-bromobenzoate with cyclopropanecarbonitrile, followed by saponification of the resulting ester to yield the desired carboxylic acid. The use of the methyl ester of 4-bromobenzoic acid is strategic to avoid potential complications with the free carboxylic acid functionality under the basic conditions of the cross-coupling reaction.
Reaction Mechanism: The Palladium Catalytic Cycle
The palladium-catalyzed α-arylation of nitriles generally proceeds through a well-established catalytic cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (methyl 4-bromobenzoate) to form a Pd(II) intermediate.
-
Deprotonation: A base deprotonates the α-carbon of the cyclopropanecarbonitrile, forming a carbanion.
-
Transmetalation (or direct C-H activation): The cyclopropyl nitrile anion displaces the halide on the Pd(II) complex.
-
Reductive Elimination: The desired C-C bond is formed through reductive elimination, yielding the α-arylated product and regenerating the Pd(0) catalyst.
The choice of ligand is critical for the efficiency of the catalytic cycle, particularly for the reductive elimination step.[6][7] Bulky, electron-rich phosphine ligands are often employed to promote this step and prevent catalyst deactivation.[6][7]
Experimental Workflow Visualization
Caption: Overall workflow for the two-part synthesis of this compound.
Detailed Experimental Protocol
Part 1: Palladium-Catalyzed Synthesis of Methyl 4-(1-Cyanocyclopropyl)benzoate
This protocol is adapted from established methods for the palladium-catalyzed α-arylation of nitriles.[3]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Amount (mmol) | Mass/Volume |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.05 | - | 1.0 | 215 mg |
| Cyclopropanecarbonitrile | C₄H₅N | 67.09 | - | 1.2 | 80.5 mg (0.09 mL) |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | - | 0.02 | 4.5 mg |
| XPhos | C₃₃H₄₉P | 480.71 | - | 0.04 | 19.2 mg |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | 1.4 | 134.5 mg |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | - | 5 mL |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add methyl 4-bromobenzoate (215 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (134.5 mg, 1.4 mmol). Then, add anhydrous toluene (5 mL) followed by cyclopropanecarbonitrile (0.09 mL, 1.2 mmol) via syringe.
-
Heating and Stirring: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford methyl 4-(1-cyanocyclopropyl)benzoate.
Part 2: Saponification to this compound
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molarity (M) | Amount (mmol) | Mass/Volume |
| Methyl 4-(1-cyanocyclopropyl)benzoate | C₁₂H₁₁NO₂ | 201.22 | - | 1.0 | 201 mg |
| Lithium Hydroxide (LiOH) | LiOH | 23.95 | - | 2.0 | 47.9 mg |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | 5 mL |
| Water | H₂O | 18.02 | - | - | 2 mL |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M | - | As needed |
Procedure:
-
Hydrolysis Setup: Dissolve methyl 4-(1-cyanocyclopropyl)benzoate (201 mg, 1.0 mmol) in a mixture of THF (5 mL) and water (2 mL) in a round-bottom flask.
-
Base Addition: Add lithium hydroxide (47.9 mg, 2.0 mmol) to the solution.
-
Stirring: Stir the mixture at room temperature for 4-8 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting ester is fully consumed.
-
Acidification: After completion, remove the THF under reduced pressure. Dilute the aqueous residue with water (10 mL) and acidify to a pH of approximately 2-3 with 1 M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Troubleshooting and Key Considerations
-
Low Yield in Cross-Coupling:
-
Catalyst Deactivation: Ensure strictly anhydrous and anaerobic conditions. The use of high-purity reagents and solvents is crucial. Cyanide sources can sometimes poison palladium catalysts; however, in this α-arylation, this is less of a concern.[8]
-
Inefficient Ligand: The choice of ligand is critical. While XPhos is a good starting point, other bulky, electron-rich phosphine ligands could be screened.[7]
-
Base Strength: The strength of the base is important for the deprotonation of the cyclopropanecarbonitrile. Stronger bases like lithium diisopropylamide (LDA) could be considered, but may introduce compatibility issues with the ester functionality.
-
-
Incomplete Saponification:
-
Reaction Time: If the reaction is sluggish, increase the reaction time or gently warm the mixture.
-
Base: Sodium hydroxide can be used as an alternative to lithium hydroxide.
-
Safety Precautions
-
Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclopropanecarbonitrile is a nitrile and should be handled with care to avoid inhalation or skin contact.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By employing a palladium-catalyzed α-arylation of cyclopropanecarbonitrile followed by saponification, this valuable building block can be obtained in a reproducible and efficient manner. The provided insights into the reaction mechanism and troubleshooting will aid researchers in successfully implementing this procedure in their synthetic endeavors.
References
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Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3029. [Link]
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ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
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Truong, A. P., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2236–2247. [Link]
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ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
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Le, S. M., et al. (2018). Development of a Palladium-Catalyzed α-arylation of Cyclopropyl Nitriles. PubMed. [Link]
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Sharma, A., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(17), 4852–4910. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Bhasin, A., & V. D. Chaudhari. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33891–33916. [Link]
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Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2633–2647. [Link]
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Gilla, G., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1238–1265. [Link]
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D'Amico, D., et al. (2023). Palladium-Catalyzed Monoarylation of Cyclopropylamine. Organic Letters, 25(29), 5485–5490. [Link]
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Pinto, D. C. G. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Scientific Reports, 12(1), 12297. [Link]
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ResearchGate. (2025). Practical Palladium Catalysts for C-N and C-O Bond Formation. [Link]
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Semantic Scholar. (2024). Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. [https://www.semanticscholar.org/paper/Recent-investigations-into-deborylative-(-thio--of-Messaoudi-Al-Majid/3c0a524c520a7b4832520633b49e1945952f418d]([Link]
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Littke, A. F., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(9), 1711–1714. [Link]
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Song, F., et al. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry, 82(7), 3530–3537. [Link]/)
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The Strategic Incorporation of 4-(1-Cyanocyclopropyl)benzoic Acid in the Synthesis of Advanced Therapeutic Agents
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led to the prominence of unique molecular scaffolds. Among these, 4-(1-Cyanocyclopropyl)benzoic acid has emerged as a critical building block, particularly in the development of potent and selective therapeutic agents. Its rigid, three-dimensional cyclopropyl moiety, coupled with the versatile reactivity of the cyano and carboxylic acid groups, offers a compelling combination for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The cyclopropyl group, in particular, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and reduce off-target effects by providing conformational constraint.[1][2][3][4][5]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of therapeutic agents. We will delve into the strategic rationale for its use, present detailed synthetic protocols, and showcase its role in the construction of clinically relevant molecules.
Core Attributes and Synthetic Accessibility
The utility of this compound as a building block is rooted in its distinct structural features. The cyclopropane ring introduces a degree of conformational rigidity that can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[5] The cyano group serves as a versatile synthetic handle, capable of being transformed into a primary amine, an essential functional group for amide bond formation in many drug candidates.
While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented in readily available literature, a plausible and efficient synthetic strategy can be devised based on established organic chemistry principles. A common approach involves the construction of the key aminocyclopropylbenzoic acid intermediate, which can be accessed from commercially available starting materials.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic pathway to this compound and its amino derivative.
Application in the Synthesis of EP4 Receptor Antagonists
A significant application of this compound and its derivatives is in the synthesis of potent and selective antagonists of the prostaglandin E2 receptor subtype 4 (EP4). The EP4 receptor is a key mediator of inflammation and pain, making it an attractive target for the development of novel anti-inflammatory drugs.[6][7][8][9][10]
Case Study: Synthesis of MF-766 Analogs
MF-766 is a potent and selective EP4 antagonist that has shown efficacy in preclinical models of inflammatory pain.[7] The core structure of MF-766 features a 4-(1-aminocyclopropyl)benzoic acid moiety, highlighting the importance of this building block.
The general synthetic approach to MF-766 and its analogs involves the amide coupling of a substituted indole carboxylic acid with the key intermediate, methyl 4-(1-aminocyclopropyl)benzoate, followed by hydrolysis of the ester.[6]
Protocol 1: Synthesis of Methyl 4-(1-aminocyclopropyl)benzoate (Key Intermediate)
This protocol outlines a potential multi-step synthesis starting from 4-bromobenzoic acid.
Materials:
-
4-Bromobenzoic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Reagents for cyclopropanation (e.g., titanium(IV) isopropoxide, ethylmagnesium bromide for a Kulinkovich-type reaction)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Raney Nickel or Lithium aluminum hydride (LiAlH₄)
-
Appropriate solvents (e.g., diethyl ether, tetrahydrofuran (THF), ethanol)
Procedure:
-
Esterification of 4-Bromobenzoic Acid:
-
Dissolve 4-bromobenzoic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture, and extract the product, methyl 4-bromobenzoate. Purify by column chromatography.
-
-
Synthesis of Methyl 4-(1-cyanocyclopropyl)benzoate:
-
This step is crucial and requires careful execution of a cyclopropanation reaction. A potential method is a modification of the Kulinkovich-de Meijere reaction on the corresponding nitrile, which would first require conversion of the ester to the nitrile. A more direct, though less commonly documented, approach would be a transition-metal-catalyzed cyclopropanation of an activated alkene derived from the starting material. Due to the complexity and proprietary nature of many industrial processes, a detailed, publicly available protocol for this specific transformation is scarce. Researchers would typically need to adapt known cyclopropanation methods.
-
-
Hydrolysis to this compound:
-
Treat methyl 4-(1-cyanocyclopropyl)benzoate with an aqueous solution of sodium hydroxide in a suitable solvent like methanol or THF.
-
Heat the mixture to reflux to facilitate the hydrolysis of the ester.
-
After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter, wash with water, and dry to obtain this compound.
-
-
Reduction of the Cyano Group to the Amine:
-
The nitrile can be reduced to the primary amine using various methods. A common method is catalytic hydrogenation using Raney Nickel as the catalyst under a hydrogen atmosphere.
-
Alternatively, a chemical reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used.
-
Careful work-up is required to isolate the resulting 4-(1-aminocyclopropyl)benzoic acid.
-
Protocol 2: Amide Coupling to Synthesize an EP4 Antagonist Precursor
Materials:
-
Substituted indole-7-carboxylic acid
-
Methyl 4-(1-aminocyclopropyl)benzoate
-
Amide coupling reagents (e.g., HATU, HOBt, EDCI)
-
A non-nucleophilic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the substituted indole-7-carboxylic acid in the anhydrous solvent.
-
Add the amide coupling reagents (e.g., 1.1 equivalents of HATU and HOBt).
-
Add the non-nucleophilic base (e.g., 2-3 equivalents of DIPEA).
-
Add a solution of methyl 4-(1-aminocyclopropyl)benzoate (1.0 equivalent) in the anhydrous solvent.
-
Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired amide precursor.[6]
Final Step: Hydrolysis to the Active Therapeutic Agent
The final step in the synthesis of the EP4 antagonist is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, similar to the hydrolysis step described in Protocol 1.
Data Summary: Physicochemical Properties and Biological Activity
The incorporation of the 4-(1-aminocyclopropyl)benzoic acid moiety has a significant impact on the properties of the final drug molecule.
| Compound | Target | IC₅₀ (nM) | Key Physicochemical Properties | Reference |
| MF-766 | EP4 Receptor | 1.3 | Potent and selective antagonist. | [7] |
| MK-2894 | EP4 Receptor | 0.8 | Exhibits favorable pharmacokinetic profile and potent anti-inflammatory activity.[11] | [11] |
Conclusion and Future Perspectives
This compound and its amino derivative have proven to be invaluable building blocks in the synthesis of modern therapeutic agents. Their unique structural and chemical properties allow for the creation of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. The successful development of EP4 receptor antagonists like MF-766 and MK-2894 underscores the strategic importance of this scaffold.[7][11]
As the demand for novel and improved drugs continues to grow, the development of efficient and scalable synthetic routes to key intermediates like this compound will be of paramount importance. Further exploration of its application in the synthesis of other classes of therapeutic agents is an active area of research with the potential to yield new and impactful medicines.
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Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]
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Wang, W., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 727-736. Available from: [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. Available from: [Link]
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Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available from: [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. Available from: [Link]
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Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-2238. Available from: [Link]
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Strecker Amino Acid Synthesis. (2021, July 27). YouTube. Available from: [Link]
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Cyclopropylamine. (n.d.). PubChem. Available from: [Link]
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The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26). Scientific Update. Available from: [Link]
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Gauthier, J. Y., et al. (2021). Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells. OncoImmunology, 10(1), 1896643. Available from: [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. (2021). Molecules, 26(16), 4994. Available from: [Link]
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Zhang, Y., et al. (2022). A novel prostaglandin E receptor 4 (EP4) small molecule antagonist induces articular cartilage regeneration. Cell Discovery, 8(1), 23. Available from: [Link]
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Chell, S. D., et al. (2007). The EP4 receptor antagonist, L-161982, blocks prostaglandin E2-induced signal transduction and cell proliferation in HCA-7 colon cancer cells. British Journal of Cancer, 97(4), 513-521. Available from: [Link]
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Clark, J. D., et al. (2011). A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models. British Journal of Pharmacology, 162(8), 1845-1860. Available from: [Link]
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Application Note: High-Throughput Purification of 4-(1-Cyanocyclopropyl)benzoic Acid Using Automated Flash Chromatography and Preparative HPLC
Abstract
This application note provides detailed protocols for the efficient purification of 4-(1-Cyanocyclopropyl)benzoic acid, a key building block in pharmaceutical research and development. Due to the compound's acidic nature and moderate polarity, tailored chromatographic strategies are required to achieve high purity and recovery. We present two robust methods: a rapid, scalable normal-phase flash chromatography protocol for initial bulk purification and a high-resolution reversed-phase preparative HPLC method for final polishing. The rationale behind method development, including the selection of stationary phases and mobile phase modifiers, is discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
This compound is a bifunctional organic molecule featuring a carboxylic acid and a cyclopropyl nitrile group. This unique structure makes it a valuable intermediate in the synthesis of novel therapeutic agents. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent biological assays. Chromatographic purification is therefore a critical step in its preparation.
This guide addresses the specific challenges associated with this compound, namely the presence of the polar, acidic carboxylic acid group, which can cause peak tailing and poor separation on standard silica gel if not properly addressed. We will explore two complementary purification workflows to accommodate different scales and purity requirements.
Compound Properties and Chromatographic Strategy
A successful purification strategy begins with an analysis of the target molecule's physicochemical properties.
-
Molecular Formula: C₁₁H₉NO₂[1]
-
Molecular Weight: 187.19 g/mol [1]
-
Structure: Aromatic carboxylic acid with a cyclopropyl nitrile substituent.
-
Polarity: The carboxylic acid group imparts significant polarity and acidity. The cyanocyclopropyl and benzene ring components contribute hydrophobic character. Computational data predicts a LogP of approximately 1.94, suggesting moderate hydrophobicity.[1]
-
Acidity (pKa): The pKa of the benzoic acid moiety is the most critical factor. While the exact pKa of this specific derivative is not readily published, it is expected to be similar to that of 4-cyanobenzoic acid (pKa ≈ 3.5-4.0). This acidity dictates its ionization state, which must be controlled during chromatography.
Strategic Rationale:
-
Normal-Phase Flash Chromatography: This is an ideal first-pass technique for purifying gram-scale quantities of the crude product. The primary challenge is the interaction of the acidic proton of the carboxylic acid with the slightly acidic silanol groups on the silica surface, which can lead to severe peak tailing. To counteract this, a small amount of an acidic modifier (e.g., acetic acid) is added to the mobile phase.[2][3] This ensures the analyte remains in its protonated, less polar form and minimizes undesirable interactions with the stationary phase.
-
Reversed-Phase Preparative HPLC: This high-resolution technique is perfectly suited for final polishing or for purifying smaller quantities where very high purity (>99%) is required. The key is to control the pH of the mobile phase to suppress the ionization of the carboxylic acid.[4] By adding an acid modifier like trifluoroacetic acid (TFA) or formic acid, the mobile phase pH is lowered to at least 1.5-2 units below the analyte's pKa.[5][6] This protonates the carboxylate, increasing its hydrophobicity and retention on the nonpolar C18 stationary phase, resulting in sharp, symmetrical peaks.[7][8]
Safety and Handling Precautions
Before beginning any experimental work, consult the Safety Data Sheet (SDS).
-
Hazards: this compound may cause skin irritation and serious eye damage. Handle with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[9]
-
Handling: Work in a well-ventilated area or a chemical fume hood. Avoid generating dust.[10] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[10]
Purification Workflow Overview
The overall strategy involves a two-step process depending on the required purity and scale, starting from the crude reaction mixture and yielding a highly pure final product.
Caption: Purification workflow for this compound.
Protocol 1: Normal-Phase Flash Chromatography
This protocol is designed for the rapid purification of 1-10 g of crude material.
5.1. Materials and Equipment
-
Automated flash chromatography system
-
Pre-packed silica gel column (e.g., 40 g silica for 1 g crude material)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Acetic Acid (glacial) - all HPLC grade
-
TLC plates (silica gel 60 F₂₅₄)
5.2. Method Development (TLC)
-
Dissolve a small amount of crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Develop TLC plates using various Hexanes/EtOAc solvent systems.
-
Add 0.5-1% acetic acid to the mobile phase to reduce streaking.
-
Identify a solvent system that provides a target Rf value of approximately 0.2-0.3 for the desired compound.[3] A good starting point is 70:30 Hexanes/EtOAc + 0.5% Acetic Acid.
5.3. Step-by-Step Protocol
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, for compounds with poor solubility, perform a solid load by adsorbing the crude material onto a small amount of silica gel.
-
Column Equilibration: Equilibrate the silica column with the initial mobile phase (e.g., 90:10 Hexanes/EtOAc + 0.5% Acetic Acid) for at least 3-5 column volumes (CV).
-
Chromatography Execution: Load the sample onto the column and begin the elution. Use a linear gradient based on TLC analysis.
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel, 40-63 µm | Standard, cost-effective media for normal-phase. |
| Mobile Phase A | Hexanes + 0.5% Acetic Acid | Non-polar solvent. |
| Mobile Phase B | Ethyl Acetate + 0.5% Acetic Acid | Polar solvent. Acetic acid is added to suppress deprotonation of the target compound.[2][3] |
| Flow Rate | 40 mL/min (for a 40 g column) | Optimal flow for good separation without excessive run time. |
| Gradient | 10% to 50% B over 15 CV | Starts with low polarity to elute non-polar impurities, then ramps up to elute the product. |
| Detection | UV, 254 nm and 280 nm | The aromatic ring provides strong UV absorbance for peak detection. |
5.4. Post-Purification
-
Combine fractions containing the pure product as determined by TLC or online UV chromatogram.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To remove residual acetic acid, co-evaporate the residue with a non-polar solvent like toluene or hexanes (repeat 2-3 times).
-
Dry the resulting solid under high vacuum to obtain the purified product.
Protocol 2: Reversed-Phase Preparative HPLC
This protocol is ideal for obtaining material with >99% purity, suitable for demanding applications.
6.1. Materials and Equipment
-
Preparative HPLC system with fraction collector
-
C18 preparative column (e.g., 20 x 150 mm, 5 µm particle size)
-
Solvents: Acetonitrile (ACN), Deionized Water - all HPLC or LC-MS grade
-
Modifier: Trifluoroacetic Acid (TFA) or Formic Acid
-
0.45 µm syringe filters
6.2. Step-by-Step Protocol
-
Sample Preparation: Dissolve the partially purified material from Protocol 1 (or crude material if starting with a small scale) in a minimal amount of a 50:50 ACN/Water mixture or DMSO. Filter the solution through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95:5 Water/ACN + 0.1% TFA) until a stable baseline is observed.
-
Chromatography Execution: Inject the sample and run the preparative method.
| Parameter | Value | Rationale |
| Stationary Phase | C18 Silica, 5 µm | Provides excellent hydrophobic retention and high resolution for aromatic compounds. |
| Mobile Phase A | Water + 0.1% TFA | Aqueous phase. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic phase. TFA is a strong acid that acts as an ion-pairing agent and lowers the pH to ~2, ensuring the carboxylic acid is fully protonated.[5][7] |
| Flow Rate | 20 mL/min | Standard for a ~20 mm ID column. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is effective for separating impurities with different polarities. |
| Detection | UV, 254 nm | Optimal wavelength for detecting the benzoic acid chromophore. |
| Injection Volume | 1-5 mL (dependent on concentration) | Maximize loading without compromising resolution. |
6.3. Post-Purification
-
Combine the pure fractions identified by the chromatogram.
-
Most of the acetonitrile can be removed via rotary evaporation.
-
Freeze the remaining aqueous solution and lyophilize (freeze-dry) to remove water and residual TFA. This is the preferred method to avoid compound degradation and yield a fluffy, pure solid.
-
Confirm purity using analytical HPLC/LC-MS and structure by NMR.
Conclusion
The protocols detailed in this application note provide robust and scalable methods for the purification of this compound. For large-scale synthesis, a two-step approach using normal-phase flash chromatography followed by a reversed-phase HPLC polishing step is highly effective. For smaller, research-scale quantities, direct purification by preparative HPLC offers an efficient path to obtaining high-purity material. The key to success in both methods is the careful control of analyte ionization through the use of appropriate mobile phase modifiers, which minimizes peak tailing and maximizes resolution.
References
- Vertex AI Search. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?.
- ZeptoMetrix. (n.d.). Mobile Phase Modifiers.
- Sigma-Aldrich. (2024). Safety Data Sheet for this compound.
- Sigma-Aldrich. (2024). Safety Data Sheet for 4-Cyanobenzoic acid.
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- ChemScene. (n.d.). This compound.
- Thermo Fisher Scientific. (2013). Safety Data Sheet for 4-Cyanobenzoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- NIH National Center for Biotechnology Information. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
- SIELC Technologies. (n.d.). Benzoic Acid | HPLC Method.
- University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column.
- Echemi. (2019). Benzoic acid, 4-(1-isocyanatocyclopropyl)-, Methyl ester Safety Data Sheets.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8).
- ResearchGate. (2025). Purification of phenolic flavanoids with flash chromatography.
- The Engineering ToolBox. (n.d.). benzoic acid, 4-propyl-, 4-cyanophenyl ester Properties vs Pressure.
- PubChem. (n.d.). 4-(1-Aminocyclopropyl)benzoic acid.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives.
- ChemWhat. (n.d.). 4-(1-CYANOCYCLOBUTYLAMINO)BENZOIC ACID CAS#: 915087-20-6.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
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The Dual Potential of 4-(1-Cyanocyclopropyl)benzoic Acid: From Targeted Therapeutics to Advanced Materials
Herein, we present a detailed technical guide on the applications of 4-(1-Cyanocyclopropyl)benzoic acid, a versatile building block that has garnered significant interest in both medicinal chemistry and, prospectively, in the design of novel functional materials. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into its established roles and exploring its potential in emerging material science applications.
Part 1: Unveiling the Molecular Architecture and Properties
This compound is a unique organic molecule characterized by a rigid cyclopropyl ring bearing a nitrile group, attached to a benzoic acid moiety. This distinct architecture imparts a combination of properties that are highly desirable in different scientific domains.
Key Molecular Features and Their Implications:
-
Rigid Cyclopropyl Scaffold: The three-membered ring introduces conformational rigidity, which is crucial in drug design for precise orientation within a biological target's binding site. In materials science, this rigidity can contribute to the formation of well-ordered structures.
-
Cyano (Nitrile) Group: This electron-withdrawing group is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions. In medicinal chemistry, it can enhance binding affinity and modulate electronic properties. In materials, it offers a site for coordination or further functionalization.
-
Benzoic Acid Moiety: The carboxylic acid group is a versatile functional handle. It can act as a key interaction point with biological targets (e.g., through salt bridges or hydrogen bonding) and serves as a primary building block for creating larger structures like esters, amides, or coordination polymers in materials science.[1][2][3]
Part 2: Established Applications in Medicinal Chemistry and Drug Design
The primary and most well-documented application of this compound and its derivatives lies in the field of drug discovery, where it has been incorporated into several promising therapeutic agents.
A Key Component in Prostaglandin E2 Subtype 4 (EP4) Receptor Antagonists
Derivatives of this compound have been instrumental in the development of potent and selective antagonists for the EP4 receptor, a target for treating inflammatory pain.[4][5]
-
MK-2894: The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894) highlighted the importance of the cyanocyclopropylbenzoic acid moiety for achieving high potency and favorable pharmacokinetic profiles.[4]
-
MF-766: Similarly, 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766) is another potent and selective EP4 antagonist, demonstrating the versatility of this scaffold in combination with different core structures.[5]
The rationale for its use in these compounds lies in the ability of the rigid cyclopropyl group to orient the terminal benzoic acid for optimal interaction with the receptor, while the cyano group can contribute to the overall binding energy.
A Scaffold for Cathepsin K Inhibitors
The cyanocyclopropyl motif is also a key feature in the design of inhibitors for Cathepsin K, a cysteine protease involved in bone resorption. Odanacatib, an investigational treatment for osteoporosis, features a cyanocyclopropyl group, underscoring its utility in targeting this class of enzymes.[6] While not directly a benzoic acid derivative, the principle of using the cyanocyclopropyl group as a key pharmacophore is evident. The nitrile group in these inhibitors often plays a crucial role in the mechanism of action by interacting with the active site of the enzyme.
Part 3: Prospective Applications in the Design of Novel Materials
While the current body of literature is dominated by its medicinal chemistry applications, the unique structural features of this compound make it a compelling candidate for the design of advanced functional materials.
Potential as a Bifunctional Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic linkers.[7][8][9][10] The properties of MOFs are highly dependent on the geometry and functionality of the organic linkers.
This compound possesses two key functionalities for MOF synthesis: the carboxylic acid group for coordinating to metal centers and the nitrile group which can remain as a functional pendant group within the pores of the MOF or potentially coordinate to metal centers under certain conditions.
Hypothetical MOF Synthesis Workflow:
Caption: Proposed workflow for the synthesis of a MOF using this compound as a linker.
The resulting MOF would have pores decorated with nitrile groups, which could be advantageous for applications such as selective gas sorption (e.g., CO2 capture) or as a platform for post-synthetic modification.
A Building Block for Novel Liquid Crystals
Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal.[11] Rod-like (calamitic) molecules are common building blocks for liquid crystalline materials.[12][13] Benzoic acid derivatives are frequently used in the synthesis of liquid crystals, often forming hydrogen-bonded dimers that enhance the anisotropy of the molecular shape.[13][14]
The rigid, elongated structure of the dimer of this compound, coupled with the strong dipole of the cyano group, suggests its potential as a component in nematic or smectic liquid crystal phases.
Conceptual Dimerization for Liquid Crystal Formation:
Caption: Dimerization of this compound via hydrogen bonding to form an anisotropic supramolecule.
Such materials could find applications in display technologies or as responsive materials where the liquid crystalline phase can be modulated by external stimuli.
Part 4: Experimental Protocols
Proposed Synthesis of this compound
A representative protocol for the synthesis of a related substituted benzoic acid, 4-(Cyclopropanecarboxamido)benzoic acid, is described in the literature and can serve as a reference for handling similar reagents.[15][16]
Representative Protocol for Amide Coupling to a Benzoic Acid Derivative:
-
Activation of Carboxylic Acid: Dissolve cyclopropanecarboxylic acid (1.0 eq) and N,N'-carbonyldiimidazole (1.1 eq) in anhydrous acetonitrile.
-
Stirring: Stir the solution at room temperature for 30 minutes to form the acylimidazolide intermediate.
-
Addition of Amine: In a separate flask, dissolve 4-aminobenzoic acid (2.0 eq) in anhydrous acetonitrile.
-
Coupling Reaction: Add the activated carboxylic acid solution dropwise to the 4-aminobenzoic acid solution.
-
Acidification and Reaction: Add trifluoroacetic acid (1.1 eq) to the reaction mixture and stir for 1 hour.
-
Work-up: Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with water.
-
Purification: Dry the organic layer and purify the crude product by column chromatography to yield 4-(cyclopropanecarboxamido)benzoic acid.[15]
This protocol illustrates the general steps for modifying the benzoic acid core, which are fundamental in both medicinal chemistry and materials synthesis.
Part 5: Data Summary
Table 1: Representative Drug Candidates Incorporating the this compound Scaffold
| Compound Name | Therapeutic Target | Indication | Reference |
| MK-2894 | Prostaglandin E2 subtype 4 (EP4) receptor | Inflammatory Pain | [4] |
| MF-766 | Prostaglandin E2 subtype 4 (EP4) receptor | Inflammatory Pain | [5] |
Conclusion
This compound is a molecule of significant interest, with a proven track record in the design of potent and selective drug candidates. Its unique combination of rigidity, functionality, and synthetic accessibility makes it a valuable tool for medicinal chemists. Looking forward, these same attributes position it as a promising, yet underexplored, building block for the creation of novel functional materials, including custom-designed MOFs and liquid crystals. Further research into the material science applications of this versatile compound is warranted and could open up new avenues for the development of advanced technologies.
References
- Vertex AI Search. (n.d.). benzoic acid, 4-propyl-, 4-cyanophenyl ester Properties vs Pressure | Density, Cp, Viscosity.
- Blouin, M., Han, Y., Burch, J., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-38.
- Colucci, J., Boyd, M., Berthelette, C., et al. (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 20(12), 3760-3.
- Daken Chemical. (n.d.). Exploring the Application of 4-Cyanophenyl-4'-N-Propylbenzoate as a Nematic Liquid Crystal Intermediate.
- MDPI. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
- ResearchGate. (n.d.). The organic linker 4,4′,4′′,4′′′‐methanetetrayltetrabenzoic acid in combination with indium or bismuth results in three new MOFs.
- Benchchem. (n.d.). 4-(Cyclopropylsulfanyl)benzoic Acid.
- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
- RSC Publishing. (n.d.). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates.
- MDPI. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix.
- RSC Publishing. (n.d.). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability.
- PubMed. (2015). Microporous Metal-Organic Framework Based on a Bifunctional Linker for Selective Sorption of CO2 Over N2 and CH4.
- Benchchem. (n.d.). The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research.
- MDPI. (2022). Lyotropic Liquid Crystals: A Biocompatible and Safe Material for Local Cardiac Application.
- PMC - PubMed Central - NIH. (n.d.). 4-(Cyclopropanecarboxamido)benzoic acid.
- ResearchGate. (n.d.). (PDF) 4-(Cyclopropanecarboxamido)benzoic acid.
- Wikipedia. (n.d.). Odanacatib.
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- PubMed. (n.d.). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review.
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Troubleshooting & Optimization
improving the yield and purity of 4-(1-Cyanocyclopropyl)benzoic acid synthesis
Welcome to the dedicated technical support center for the synthesis of 4-(1-cyanocyclopropyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yields and higher purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound. The solutions provided are based on established principles of organic chemistry and practical laboratory experience.
Question 1: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several stages of the process, assuming a common synthetic route starting from a p-substituted benzene derivative. Here’s a breakdown of potential issues and optimization strategies:
-
Inefficient Cyclopropanation: The formation of the cyclopropyl ring is a critical step. If you are using a method involving the reaction of an activated alkene with a source of the cyanomethylene group, incomplete reaction or side reactions can significantly lower your yield.
-
Troubleshooting:
-
Reagent Quality: Ensure the freshness and purity of your cyclopropanating agent. For instance, if using a Simmons-Smith type reaction, the activation of the zinc-copper couple is crucial.
-
Reaction Conditions: Temperature control is critical. Some cyclopropanation reactions are highly exothermic. Running the reaction at too high a temperature can lead to decomposition of reagents and products. Conversely, a temperature that is too low may result in an incomplete reaction. We recommend a careful optimization of the temperature profile.
-
Solvent Choice: The choice of solvent can greatly influence the reaction outcome. Ethereal solvents like diethyl ether or THF are common, but in some cases, less coordinating solvents might be beneficial.
-
-
-
Incomplete Nitrile Hydrolysis: The final step, the hydrolysis of the nitrile to a carboxylic acid, can be challenging. Incomplete hydrolysis will leave you with the starting nitrile, while harsh conditions can lead to decomposition or unwanted side reactions.
-
Troubleshooting:
-
Acid vs. Basic Conditions: Both acidic and basic conditions can be employed for nitrile hydrolysis. Basic hydrolysis followed by acidic workup is often preferred to avoid potential side reactions with the cyclopropyl ring under strongly acidic conditions. However, if basic hydrolysis is sluggish, a carefully controlled acid hydrolysis (e.g., using a mixture of acetic acid and sulfuric acid) can be attempted.
-
Reaction Time and Temperature: Prolonged reaction times at elevated temperatures are often necessary for complete hydrolysis. We recommend monitoring the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
-
Purification Losses: The final product may be lost during workup and purification steps.
-
Troubleshooting:
-
Extraction pH: During the workup of the hydrolysis step, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate and allow for efficient extraction into an organic solvent.
-
Recrystallization Solvent: If purifying by recrystallization, a careful selection of the solvent system is essential to maximize recovery. A solvent screen is highly recommended.
-
-
Decision Tree for Troubleshooting Low Yield:
Caption: Troubleshooting decision tree for low yield.
Question 2: I am observing a significant amount of an unknown impurity in my final product. What could it be and how can I remove it?
Answer:
The nature of the impurity will depend on the synthetic route employed. However, some common impurities can be anticipated:
-
Starting Material: Incomplete reaction will result in the presence of the starting material, for example, 4-(1-cyanocyclopropyl)benzonitrile.
-
Removal: If the impurity is the nitrile precursor, it can be difficult to remove by simple recrystallization due to similar polarities. In this case, column chromatography may be necessary. Alternatively, you can try to push the hydrolysis reaction to completion by extending the reaction time or increasing the temperature.
-
-
Amide Intermediate: Incomplete hydrolysis of the nitrile can lead to the formation of the corresponding amide, 4-(1-carbamoylcyclopropyl)benzoic acid.
-
Removal: The amide is generally more polar than the carboxylic acid. A carefully optimized recrystallization or a flash column chromatography should allow for its removal.
-
-
Ring-Opened Products: The cyclopropyl ring can be susceptible to opening under harsh acidic or basic conditions, especially at elevated temperatures. This can lead to a variety of isomeric impurities.
-
Removal: These impurities will have different polarities and spectroscopic signatures compared to the desired product. Purification by column chromatography is the most effective way to remove them. To avoid their formation, consider using milder hydrolysis conditions.
-
Table 1: Common Impurities and Their Identification
| Impurity | Potential Cause | Identification (NMR/MS) | Removal Strategy |
| 4-(1-cyanocyclopropyl)benzonitrile | Incomplete hydrolysis | Absence of carboxylic acid proton in 1H NMR; characteristic nitrile stretch in IR. | Drive hydrolysis to completion; column chromatography. |
| 4-(1-carbamoylcyclopropyl)benzoic acid | Incomplete hydrolysis | Presence of amide protons in 1H NMR. | Column chromatography; optimized recrystallization. |
| Ring-opened isomers | Harsh hydrolysis conditions | Complex aliphatic signals in 1H NMR; loss of cyclopropyl symmetry. | Column chromatography; use milder hydrolysis conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound can be approached in a few ways. A common strategy involves a two-step process:
-
Cyclopropanation: Starting with 4-bromobenzonitrile[1][2], a cyclopropanation reaction can be performed. This often involves the use of a reagent that can deliver a cyanomethylene group to an activated double bond, though in this case, a nucleophilic attack on a suitable substrate is more likely. A more plausible route is the reaction of 4-acetylbenzonitrile with a suitable reagent to form the cyclopropyl ring, followed by conversion of the acetyl group.
-
Hydrolysis: The nitrile group of the resulting 4-(1-cyanocyclopropyl)benzonitrile is then hydrolyzed to the carboxylic acid. This is typically achieved under acidic or basic conditions.[3]
An alternative route could involve the synthesis of a benzoic acid derivative that already contains a functional group that can be converted to the cyanocyclopropyl moiety.
Synthetic Workflow Example:
Caption: A common synthetic workflow.
Q2: What are the critical safety precautions to take during this synthesis?
A2: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis may include:
-
Cyanide-containing reagents: Many cyanating agents are highly toxic. Handle them with extreme care in a well-ventilated fume hood and have a cyanide poisoning antidote kit readily available.
-
Strong acids and bases: The hydrolysis step often uses concentrated acids or bases, which are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic reactions: Some steps, like cyclopropanation, can be exothermic. Monitor the reaction temperature closely and have a cooling bath ready to control any temperature spikes.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used to confirm the identity and assess the purity of your this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. Key signals to look for include the aromatic protons, the cyclopropyl protons, and the absence of the nitrile carbon in the 13C NMR spectrum, replaced by a carboxylic acid carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretch of the carboxylic acid and the disappearance of the C≡N stretch from the starting material.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of your final product.
Experimental Protocols
Protocol 1: Hydrolysis of 4-(1-Cyanocyclopropyl)benzonitrile
-
To a solution of 4-(1-cyanocyclopropyl)benzonitrile (1.0 eq) in ethanol (10 volumes), add a 6 M aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexanes) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
- Scaled up and telescoped synthesis of propofol under continuous-flow conditions - NIH. (2022-07-19).
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid - MDPI.
- Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - NIH.
- The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed. (2010-03-11).
- US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof - Google Patents.
- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC - NIH. (2021-12-01).
- CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica.
- How is 4-Bromobenzonitrile Synthesized? - FAQ - Guidechem.
- Biosynthesis of three benzoic acid derivatives in Escherichia coli - ResearchGate.
- CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents.
- 4-Bromobenzonitrile 99 623-00-7 - Sigma-Aldrich.
- A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. (2025-08-06).
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents.
- Benzonitrile, 4-bromo- | C7H4BrN | CID 12162 - PubChem - NIH.
- Improved PIEZO1 agonism through 4-benzoic acid modification of Yoda1 - PubMed.
- Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. (2020-11-03).
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. (2023-05-29).
- Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - ResearchGate. (2025-10-16).
- Synthesis of Optically Pure Peptide-Like Derivatives of 4-(1-Adamantyl)benzoic Acid | Request PDF - ResearchGate. (2025-08-07).
Sources
troubleshooting common side reactions in the synthesis of cyanocyclopropyl compounds
Welcome to the technical support center for the synthesis of cyanocyclopropyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable structural motifs. Cyclopropane rings, particularly those bearing a cyano group, are critical components in numerous pharmaceutical agents due to their unique conformational properties and metabolic stability.[1] However, their synthesis is often plagued by specific side reactions that can impact yield, purity, and stereochemical integrity.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your synthetic protocols.
Section 1: Troubleshooting the Simmons-Smith Cyclopropanation
The Simmons-Smith reaction and its modifications (e.g., Furukawa, Charette) are staples for the cyclopropanation of alkenes, including allylic cyanides.[2] The reaction involves an organozinc carbenoid that adds stereospecifically to the double bond.[3][4] While powerful, it is sensitive to several parameters that can lead to undesired outcomes.
Problem 1: Low or incomplete conversion of the starting alkene.
Question: I am observing a significant amount of unreacted allylic cyanide in my reaction mixture by TLC and NMR. What are the likely causes and how can I drive the reaction to completion?
Analysis & Causality: Incomplete conversion is one of the most frequent challenges and typically points to an issue with the formation or reactivity of the active zinc carbenoid (ICH₂ZnI).[2]
-
Poor Zinc Activation: The reaction is heterogeneous, occurring on the surface of the zinc metal. If the zinc-copper couple is not properly activated, the oxidative insertion of zinc into the C-I bond of diiodomethane is inefficient, starving the reaction of the carbenoid.[4]
-
Reagent Stoichiometry: An insufficient excess of the Simmons-Smith reagent (diiodomethane and Zn(Cu)) will naturally lead to incomplete conversion.
-
Solvent Effects: Ethereal solvents (like diethyl ether or THF) are crucial for solvating the organozinc intermediate. The presence of moisture or protic impurities will quench the carbenoid.
-
Low Substrate Reactivity: Electron-withdrawing groups, such as the nitrile, decrease the nucleophilicity of the alkene, making it less reactive towards the electrophilic carbenoid.[3]
Solutions & Protocols:
| Parameter | Recommended Action | Rationale |
| Zinc Activation | Ensure the Zn(Cu) couple is freshly prepared and highly active. An acid wash (e.g., dil. HCl) to remove the passivating oxide layer, followed by treatment with copper(II) sulfate is critical.[4] | Removes the inactive ZnO/Zn(OH)₂ layer and creates galvanic cells that enhance reactivity. |
| Reagent Equivalents | Increase the equivalents of both CH₂I₂ and Zn(Cu). Start with 2.0 equivalents and increase to 3.0-4.0 if necessary. | Le Châtelier's principle. Pushes the equilibrium towards product formation, especially for less reactive alkenes.[2] |
| Reaction Temperature | Gently refluxing in diethyl ether (35°C) or warming to 40-50°C in 1,2-dichloroethane (for the Furukawa variant) can increase the rate. | Provides the necessary activation energy for carbenoid formation and subsequent cyclopropanation. |
| Solvent Purity | Use freshly distilled, anhydrous solvents. Running the reaction under an inert atmosphere (N₂ or Ar) is mandatory. | Prevents quenching of the highly reactive organozinc carbenoid. |
| Choice of Reagent | For deactivated alkenes, consider the more reactive Furukawa modification (Et₂Zn and CH₂I₂) or Shi's conditions.[3][5] | These reagents generate a more electrophilic and reactive carbenoid species capable of cyclopropanating less nucleophilic double bonds. |
Problem 2: Formation of an unexpected methylated byproduct, especially with substrates containing hydroxyl groups.
Question: My substrate contains a free alcohol, and alongside my desired cyanocyclopropyl product, I am isolating a compound where the alcohol has been methylated. Why is this happening?
Analysis & Causality: This is a known side reaction of the Simmons-Smith protocol.[3] The zinc carbenoid, while primarily acting as a methylene-transfer agent, also possesses electrophilic character. The lone pairs on heteroatoms, such as the oxygen of an alcohol, can attack the zinc center. This coordination is often beneficial, directing the cyclopropanation to the syn-face of the alkene.[4] However, a subsequent, albeit slower, side reaction can occur where the intermediate acts as a methylating agent.
Solutions:
-
Protect the Heteroatom: The most robust solution is to protect the reactive functional group. For an alcohol, a silyl ether (e.g., TBS, TIPS) is an excellent choice as it is stable to the reaction conditions and easily removed post-cyclopropanation.
-
Limit Reagent Excess and Reaction Time: Using a large excess of the Simmons-Smith reagent or allowing the reaction to proceed for an extended period after the starting material is consumed can increase the prevalence of methylation.[3] Monitor the reaction closely by TLC and quench it as soon as the alkene is consumed.
-
Use Additives: The Lewis acidic byproduct, ZnI₂, can sometimes promote side reactions. While not directly causing methylation, its presence can create a more complex reaction environment. Quenching the reaction with pyridine can help scavenge ZnI₂.[3]
General Troubleshooting Workflow for Cyclopropanation
The following diagram outlines a logical workflow for diagnosing and solving common issues in cyanocyclopropyl synthesis.
Caption: A decision-making workflow for troubleshooting cyclopropanation reactions.
Section 2: Addressing Issues in Kulinkovich-type Precursor Synthesis
The Kulinkovich reaction is a powerful method to generate cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[6][7] These cyclopropanols are versatile precursors that can be converted to cyanocyclopropanes.
Question: I am attempting a Kulinkovich reaction to synthesize a cyclopropanol precursor, but my yields are low and I observe gas evolution, suggesting byproduct formation. What is happening?
Analysis & Causality: The key intermediate in the Kulinkovich reaction is a titanacyclopropane.[6] This species is formed from the reaction of two equivalents of a Grignard reagent (with β-hydrogens, like EtMgBr) with the Ti(IV) catalyst, eliminating a molecule of alkane. The titanacyclopropane then reacts with the ester.
A common side reaction is the further reaction of the titanacyclopropane intermediate with the Ti(IV) catalyst, which leads to the formation of ethene (in the case of EtMgBr) and Ti(III) species.[6][8] This is a non-productive pathway that consumes the key intermediate and reduces the overall yield.
Solutions:
-
Control Stoichiometry: The ratio of Grignard reagent to the titanium catalyst is critical. Using a large excess of the Grignard reagent can favor the productive pathway. A common ratio is ~2.5 equivalents of Grignard reagent per equivalent of ester, with a catalytic amount of Ti(IV) alkoxide (10-20 mol%).
-
Slow Addition: Adding the Grignard reagent slowly to the solution of the ester and titanium catalyst at a controlled temperature (e.g., 0 °C to room temperature) can help maintain a low instantaneous concentration of the Grignard reagent, potentially suppressing the side reaction that leads to ethene.[8]
-
Use an Olefin Exchange Variant: A highly effective modification involves using a different Grignard reagent (like cyclohexylmagnesium bromide) and a terminal alkene.[9] The titanacyclopropane is formed from the sacrificial Grignard, and it then undergoes a reversible ligand exchange with the desired terminal alkene to form the reactive intermediate that proceeds to cyclopropanate the ester. This avoids the direct use of EtMgBr and its associated side reactions.
Section 3: General Purification Strategies
Question: My reaction has worked, but I am struggling to separate my cyanocyclopropyl product from the reaction byproducts and unreacted reagents. What is a good general strategy?
Analysis & Causality: Purification is often as challenging as the reaction itself.[10] Simmons-Smith reactions leave behind large amounts of zinc salts, while unreacted diiodomethane is dense and high-boiling. The polarity of the cyanocyclopropyl product can vary significantly based on other functional groups in the molecule.
A Systematic Approach to Purification (CIPP Strategy): A robust purification strategy can be broken down into three phases: Capture, Intermediate Purification, and Polishing (CIPP).[11]
-
Capture (Work-up):
-
Objective: Remove the bulk of inorganic salts and quench reactive species.
-
Protocol:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). This dissolves the zinc salts by forming soluble complexes.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and then brine to remove residual water-soluble impurities.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Intermediate Purification (Chromatography):
-
Objective: Remove major organic impurities like unreacted starting materials or major byproducts.
-
Method: Flash column chromatography is the workhorse technique.[10]
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase: The polarity of the eluent is key. For many cyanocyclopropanes, a gradient of ethyl acetate in hexanes or dichloromethane in hexanes is effective. Start with a low polarity to elute nonpolar impurities and gradually increase the polarity to elute your product.
-
-
-
Polishing (If Necessary):
-
Objective: Separate closely related isomers or remove trace impurities.
-
Method: High-Performance Liquid Chromatography (HPLC), either normal-phase or reversed-phase, may be required to achieve >99% purity.[10]
-
Purification Decision Tree
Caption: A decision tree for selecting an appropriate purification method.
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I confirm the stereochemistry of my cyclopropane product? The Simmons-Smith reaction is stereospecific, meaning the relative stereochemistry of the substituents on the alkene is retained in the cyclopropane product (e.g., a Z-alkene gives a cis-cyclopropane).[4][12] This can be confirmed using 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), which shows through-space correlations between protons that are close to each other, confirming a cis relationship.
Q2: My cyanocyclopropyl compound appears unstable during silica gel chromatography. What are my options? The combination of a strained ring and an electron-withdrawing nitrile can make some cyclopropanes sensitive to Lewis or Brønsted acids. Silica gel is slightly acidic and can sometimes cause ring-opening or decomposition.
-
Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine (e.g., by adding 1% Et₃N to your eluent system).
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel.
-
Non-Chromatographic Methods: If the product is a solid, recrystallization is an excellent and often overlooked method for achieving high purity. Distillation can be used for volatile, thermally stable liquids.
Q3: Can I use dibromomethane instead of diiodomethane for the Simmons-Smith reaction to lower costs? Yes, modifications using dibromomethane have been developed.[3] However, dibromomethane is significantly less reactive than diiodomethane due to the stronger C-Br bond. This typically requires more forcing conditions (higher temperatures) or the use of a more reactive zinc activation method or co-catalyst system. While cheaper, the reaction may be lower-yielding and require more optimization.
References
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Simmons–Smith reaction. Wikipedia. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
-
Simmons-Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. [Link]
-
Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
-
Stereoselective Cyclopropanation Reactions. ACS Chemical Reviews. [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
Kulinkovich reaction. Grokipedia. [Link]
-
Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. C&EN. [Link]
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. Simmons-Smith Reaction [organic-chemistry.org]
- 6. Kulinkovich Reaction [organic-chemistry.org]
- 7. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Affinity Chromatography in a Purification Strategy (CIPP) [sigmaaldrich.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4-(1-Cyanocyclopropyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(1-Cyanocyclopropyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your experimental outcomes.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This compound is a valuable building block in medicinal chemistry. The general synthetic approach involves the formation of a cyclopropane ring and the introduction of a cyano group, followed by modification of a functional group to yield the final benzoic acid derivative.
A common synthetic route starts from 4-aminobenzoic acid. The amino group is converted to a diazonium salt, which is then displaced by a cyano group via a Sandmeyer-type reaction.[1][2] The resulting 4-cyanobenzoic acid can then undergo further reactions to introduce the cyclopropyl moiety. Alternatively, strategies may involve building the cyanocyclopropyl group on a precursor molecule before forming the benzoic acid.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Q1: I am observing very low to no formation of my desired product. What are the potential causes and how can I address this?
A1: Low or no product yield can stem from several factors throughout the synthetic sequence. A systematic approach to troubleshooting is crucial.
-
Reagent Quality and Stability:
-
Diazonium Salt Instability: Diazonium salts, key intermediates when starting from aminobenzoic acids, are notoriously unstable.[2] Ensure the diazotization reaction is performed at low temperatures (typically 0-5 °C) to prevent decomposition. Prepare the diazonium salt in situ and use it immediately in the subsequent cyanation step.
-
Moisture Sensitivity: Certain reagents, particularly organometallics or strong bases that might be used in alternative cyclopropanation routes, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Incorrect Temperature: Both the diazotization and the subsequent Sandmeyer reaction are highly temperature-dependent. Deviations from the optimal temperature can lead to side reactions or decomposition.
-
Inadequate Mixing: In heterogeneous reaction mixtures, vigorous stirring is essential to ensure proper mass transfer between phases.
-
-
Catalyst Inactivity:
-
If your synthesis involves a catalyzed cyclopropanation, the catalyst may be inactive. Ensure the catalyst is from a reliable source and has been stored correctly. Consider performing a test reaction with a known substrate to verify catalyst activity.
-
Troubleshooting Workflow:
Sources
challenges in the purification of 4-(1-Cyanocyclopropyl)benzoic acid and its intermediates
Overview of Synthetic and Purification Strategy
4-(1-Cyanocyclopropyl)benzoic acid is a crucial building block in the synthesis of advanced pharmaceutical intermediates. Its rigid cyclopropyl scaffold and dual functional groups (nitrile and carboxylic acid) make it a valuable synthon, but also introduce significant challenges in its purification. Achieving high purity (>99.5%) is critical for subsequent synthetic steps and regulatory compliance.
This guide provides a comprehensive troubleshooting framework for researchers, scientists, and process chemists to address common purification challenges encountered during the synthesis of this compound and its key intermediates. The narrative is grounded in established chemical principles and provides field-proven protocols to ensure both purity and yield.
The typical synthetic pathway involves the formation of a cyclopropane ring, followed by functional group manipulations. Each step presents a unique set of potential impurities that must be effectively removed.
Caption: General synthetic workflow for this compound.
Troubleshooting Purification of Key Intermediates
Intermediate: Diethyl 1-cyanocyclopropane-1,1-dicarboxylate
This intermediate is typically formed via the condensation of a malonate derivative with a dihaloethane. The primary purification challenge is separating the desired product from unreacted starting materials and high-boiling point side products.
FAQ 1: My initial reaction work-up yields an oily crude product with several impurities visible by GC/MS. What are these and how do I remove them?
Expert Analysis: The reaction between diethyl malonate and 1,2-dibromoethane under basic conditions can lead to several side products. A common impurity is the tetra-ester formed by the reaction of the product with another molecule of sodiomalonate, leading to oligomeric species.[1] Incomplete reaction will also leave residual diethyl malonate.
Troubleshooting Protocol: Purification by Vacuum Distillation
Given the high boiling points of the product and key impurities, fractional vacuum distillation is the most effective purification method.
-
Setup: Assemble a fractional distillation apparatus suitable for high vacuum (<1 mbar). Use a short-path distillation head to minimize product loss.
-
Fractional Separation:
-
Slowly heat the crude oil under vacuum.
-
Collect a forerun fraction, which will primarily contain residual solvents and unreacted diethyl malonate.
-
Increase the temperature to collect the main product fraction. The boiling point will depend on the vacuum level.
-
A higher-boiling residue containing oligomeric byproducts will remain in the distillation flask.[2]
-
-
Validation: Analyze all fractions by GC or HPLC to confirm separation efficiency and purity of the main fraction.
| Parameter | Typical Value | Rationale |
| Pressure | 10-16 mbar | Lowers the boiling point to prevent thermal decomposition. |
| Distillation Temp. | 82°C (for methyl ester) - adjust for ethyl | Corresponds to the boiling point of the desired dicarboxylate at that pressure.[2] |
| Expected Purity | >99% (by GC) | Effective separation from both lower and higher boiling point impurities. |
Intermediate: 1-Cyanocyclopropanecarboxylic acid
This step involves the hydrolysis of one ester group and decarboxylation. The main challenges are driving the reaction to completion and efficiently isolating the polar, water-soluble product.
FAQ 2: After saponification and decarboxylation, I have low recovery of the product from the aqueous layer. How can I improve the extraction efficiency?
Expert Analysis: 1-Cyanocyclopropanecarboxylic acid is a polar molecule with appreciable water solubility, especially if the aqueous layer is not sufficiently acidified. The carboxylate salt is highly water-soluble and will not extract into common organic solvents. Complete protonation to the free carboxylic acid is essential.
Troubleshooting Protocol: Optimized Acidification and Extraction
-
Cooling: After the reaction is complete, cool the aqueous mixture to 0-5°C in an ice bath. This minimizes the solubility of the product and reduces the potential for side reactions during acidification.
-
Acidification: Slowly add concentrated HCl dropwise with vigorous stirring, monitoring the pH with a calibrated meter. The target pH should be < 2 to ensure complete protonation of the carboxylate.[3]
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer during extraction.
-
Solvent Selection: Use a polar, water-immiscible organic solvent for extraction. Ethyl acetate is an excellent choice. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude solid.
-
Final Purification: Recrystallize the crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product.[4]
Purification of Final Product: this compound
The final step is typically the hydrolysis of a nitrile group on the aromatic ring. This can be a challenging transformation, often requiring harsh conditions that can generate impurities. Achieving pharmaceutical-grade purity requires a multi-faceted approach.
FAQ 3: The hydrolysis of 4-(1-cyanocyclopropyl)benzonitrile is incomplete, and I see a significant amount of an intermediate impurity. How can I resolve this?
Expert Analysis: The hydrolysis of an aromatic nitrile to a carboxylic acid proceeds through an amide intermediate (4-(1-Cyanocyclopropyl)benzamide). This amide can sometimes be slow to hydrolyze further, especially under mild conditions. If it remains, it is a difficult impurity to remove from the final product due to its similar polarity. Using more forcing conditions (e.g., higher temperatures or stronger acid/base) can drive the reaction to completion but may risk degradation of the cyclopropane ring or other side reactions.
Troubleshooting Guide: Achieving >99.5% Purity for the Final Product
This decision tree outlines a systematic approach to purifying the final product based on the observed issues.
Caption: Troubleshooting decision tree for final product purification.
Protocol 1: pH-Based Purification (pH Swing)
This technique is highly effective for separating acidic products from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in a dilute aqueous base, such as 1M Sodium Hydroxide (NaOH), to form the water-soluble sodium salt.
-
Extraction of Impurities: Wash the aqueous solution with a water-immiscible organic solvent like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Neutral impurities (e.g., the amide intermediate, unreacted starting material) will be extracted into the organic layer.
-
Precipitation: Cool the clean aqueous layer in an ice bath.
-
Re-acidification: Slowly add 1M HCl with vigorous stirring to re-protonate the carboxylate and precipitate the pure benzoic acid product. Ensure the final pH is < 2.
-
Isolation: Filter the solid precipitate, wash with cold deionized water to remove residual salts, and dry under vacuum.
Protocol 2: Anti-Solvent Crystallization
This method is ideal for maximizing recovery when the product has high solubility in a single solvent.[5]
-
Dissolution: Gently heat the crude product in a minimal amount of a "good" solvent (e.g., ethanol, acetone) until it is fully dissolved.
-
Addition of Anti-Solvent: While stirring, slowly add a "poor" or "anti-solvent" (e.g., water, hexanes) in which the product is insoluble. Add the anti-solvent until the solution becomes slightly turbid.
-
Crystallization: Add a few more drops of the "good" solvent to redissolve the turbidity, then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Analytical Methods for Purity Validation
Rigorous analytical testing is non-negotiable. It provides the data to guide the purification strategy and validates the final product quality.
4.1 High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for assessing the purity of the final product and its intermediates.[6][7]
| Parameter | Typical Method Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10-20% B, ramp to 90-95% B over 10-15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| LOD / LOQ | Typically < 0.1 µg/mL / < 0.5 µg/mL |
FAQ 4: How do I confirm the identity of impurities seen in my HPLC chromatogram?
Expert Analysis: For definitive identification, HPLC coupled with Mass Spectrometry (LC-MS) is the ideal technique. The retention time provides the separation, while the mass spectrometer provides the molecular weight of the impurity. This data is crucial for understanding the origin of the impurity (e.g., unreacted starting material, side product, or degradation product) and refining the purification strategy. For known impurities like the amide intermediate, co-injection with a synthesized reference standard can confirm its identity.
References
- T. Ohta, et al. (1991). Novel Synthesis of 1-Cyanocyclopropane-1-carboxylic Acid and Its Application to the Synthesis of Amino Acids Containing Cyclopropane Rings. Synlett, 1991(4), 239-240.
- R. K. Singh & S. Danishefsky. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 39.
- C. F. H. Allen & F. W. Spangler. (1941). Cyclopropanecarboxylic acid. Organic Syntheses, 21, 22.
- M. S. T. Gonçalves, et al. (2024). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies.
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- M. Blouin, et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-38.
- Google Patents. (2022). US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof.
- BenchChem. (n.d.). Analytical Methods for the Detection of 4-Cyanobenzoic Acid.
- J. Katta & A. C. Rasmuson. (2008). Spherical crystallization of benzoic acid. International Journal of Pharmaceutics, 348(1-2), 61-9.
- M. Veselá, et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Chemosphere, 78(9), 1132-8.
- Google Patents. (1987).
- S. H. Lee, et al. (2020). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. Crystals, 10(9), 784.
- Y. Wang, et al. (2025). Synthesis of 4-hydroxybenzoic Acid in Escherichia coli by a Modular co-culture System. Applied Biochemistry and Biotechnology.
- P. D. M. T. T. e Silva, et al. (2021). Continuous Cocrystallization of Benzoic Acid and Isonicotinamide by Mixing-Induced Supersaturation. Crystal Growth & Design, 21(9), 5094-5105.
- Cytiva. (2018). Combining purification techniques in a multistep approach.
- Teledyne ISCO. (2019).
- P. S. Reddy, et al. (2019). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 8(3).
- Y. Dong. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid.
- Google Patents. (1999).
- C. G. Overberger & J. E. Mulvaney. (1958). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 38, 19.
Sources
- 1. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Spherical crystallization of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longdom.org [longdom.org]
strategies to overcome low reactivity of precursors in 4-(1-Cyanocyclopropyl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-(1-Cyanocyclopropyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis, with a specific focus on overcoming the low reactivity of common precursors. Here, we provide in-depth troubleshooting strategies, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Troubleshooting Guide: Overcoming Low Precursor Reactivity
Low reaction yields and incomplete conversions are common hurdles in multi-step organic synthesis. Below are specific issues you might face during the synthesis of this compound, along with actionable solutions and the scientific rationale behind them.
Problem 1: Low or No Conversion of Aryl Halide Precursor in Cross-Coupling Reactions
You are attempting a Suzuki-Miyaura coupling with a precursor like 4-bromo- or 4-chlorobenzoic acid (or its ester derivative) and a suitable cyanocyclopropyl boronic acid/ester, but the reaction shows minimal product formation.
Root Cause Analysis:
The rate-limiting step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) catalyst. Aryl chlorides and electron-rich aryl bromides are notoriously less reactive than aryl iodides, leading to a sluggish or non-existent reaction.[1][2]
Solutions & Strategies:
-
Optimize the Catalyst and Ligand System: The choice of ligand is paramount for activating unreactive aryl halides.[3]
-
Rationale: Bulky, electron-rich phosphine ligands stabilize the catalytically active monoligated Pd(0) species and accelerate the oxidative addition step.[4] They promote the desired C-C bond formation (reductive elimination) to outcompete side reactions like dehalogenation.[5]
-
Recommendation: Switch from standard ligands like PPh₃ to more robust biaryl phosphine ligands.
Ligand Pre-catalyst Typical Loading (mol%) Key Advantage XPhos XPhos Pd G3 1 - 3% Excellent for sterically hindered and electron-rich aryl chlorides/bromides. SPhos SPhos Pd G3 1 - 3% Broad applicability, highly active for various aryl halides. RuPhos RuPhos Pd G3 1 - 3% Effective for a wide range of substrates, including heterocyclic halides. -
-
Change the Base: The base is not merely a proton scavenger; it plays a critical role in the transmetalation step.
-
Rationale: A stronger or more soluble base can facilitate the formation of the boronate species required for transmetalation. However, excessively strong bases (like NaOtBu) can sometimes promote dehalogenation.[5]
-
Recommendation: If using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃. These are often more effective, particularly in polar aprotic solvents.[3]
-
-
Adjust the Solvent and Temperature:
-
Rationale: The solvent affects the solubility of reactants and the stability of catalytic intermediates. In some cases, halide salt byproducts (e.g., KX) can inhibit the catalyst, an effect that can be minimized by changing the solvent.[6] Higher temperatures increase reaction rates but can also lead to catalyst decomposition or byproduct formation.
-
Recommendation: For stubborn substrates, switch from THF to a higher-boiling solvent like toluene or dioxane and increase the temperature incrementally (e.g., from 80 °C to 110 °C).[5][7]
-
Problem 2: The Reaction Stalls After Partial Conversion
You observe initial product formation via TLC or LC-MS, but the reaction fails to proceed to completion even after an extended time.
Root Cause Analysis:
This issue often points to catalyst deactivation or the presence of impurities that act as catalyst poisons. Oxygen can oxidize the active Pd(0) to inactive Pd(II), while impurities in reagents or solvents can interfere with the catalytic cycle.[3]
Solutions & Strategies:
-
Ensure Rigorously Inert Conditions:
-
Rationale: The Pd(0) catalyst is sensitive to atmospheric oxygen.
-
Protocol: Thoroughly degas the reaction solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
Verify Reagent and Solvent Purity:
-
Rationale: Trace impurities, especially water or other nucleophiles in starting materials or solvents, can poison the catalyst.[5][8] Solvents should be anhydrous.
-
Recommendation: Use freshly purified reagents and high-purity, anhydrous solvents. If necessary, purify starting materials by recrystallization or chromatography before use.
-
-
Consider a Different Palladium Pre-catalyst:
-
Rationale: Some Pd(II) pre-catalysts may not be efficiently reduced to the active Pd(0) species in situ. Modern pre-catalysts are designed for rapid and quantitative generation of the active catalyst.
-
Recommendation: Use a well-defined pre-catalyst (e.g., XPhos Pd G3) that is known to reliably generate the active L₁Pd(0) species.
-
Visualizing the Solution: A Troubleshooting Workflow
The following workflow provides a logical sequence of steps to diagnose and resolve low reactivity issues.
Caption: Common synthetic strategies for the target molecule.
Q2: My reaction is producing a significant amount of dehalogenated byproduct (Ar-H instead of Ar-Nu). How can I prevent this?
A2: Dehalogenation is a common side reaction, especially with electron-deficient aryl halides or when using strong bases. [5]It arises from a competing pathway involving a palladium-hydride (Pd-H) species. To minimize it:
-
Use a Weaker Base: Switch from strong bases like NaOtBu or K OtBu to weaker inorganic bases like K₃PO₄ or Cs₂CO₃. [5]* Choose the Right Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) accelerate the desired reductive elimination step, making it kinetically favored over the dehalogenation pathway. [5]* Lower the Reaction Temperature: Dehalogenation can sometimes have a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) may improve selectivity. [5]* Ensure Anhydrous Conditions: Trace water can be a source of the hydride for the Pd-H species. Use high-purity, dry reagents and solvents.
Q3: The nitrile group seems sensitive and is hydrolyzing during the reaction or workup. How can I protect it?
A3: Nitrile hydrolysis to a carboxylic acid or amide can occur under harsh acidic or basic conditions, especially at elevated temperatures. [9]* During the Reaction: If your cross-coupling reaction uses a strong aqueous base and high heat, consider using anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane.
-
During Workup: Avoid prolonged exposure to strong acids or bases. If an acidic or basic wash is necessary, perform it quickly at low temperatures (0-5 °C) and immediately proceed to extraction. [10]Neutralize the aqueous layer carefully before extraction.
-
Ester Protection: A common strategy is to perform the synthesis using an ester of the benzoic acid (e.g., the methyl or ethyl ester). The ester is generally more stable to the reaction conditions. The final step of the synthesis would then be a controlled saponification (e.g., using LiOH in THF/water at room temperature) to yield the final carboxylic acid. [11]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for Unreactive Aryl Bromides
This protocol is a starting point for the cross-coupling of an unreactive aryl bromide (e.g., methyl 4-bromobenzoate) with a cyanocyclopropyl boronic acid pinacol ester, designed to minimize side reactions.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 1-(1-cyanocyclopropyl)boronic acid pinacol ester (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Add the palladium pre-catalyst, such as XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Place the vial in a preheated oil bath at 100-110 °C.
Monitoring and Workup:
-
Stir the reaction vigorously. Monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
References
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development. [Link]
-
Catalytic Activation of Nitriles Towards Nucleophilic Addition. Nottingham ePrints. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. ResearchGate. [Link]
-
Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. MDPI. [Link]
-
Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ResearchGate. [Link]
-
What could be reason for getting a very low yield in organic chemistry?. Quora. [Link]
-
Common ways to lose product and reduce yield?. Reddit. [Link]
-
The development of efficient catalysts for palladium-catalyzed coupling reactions of aryl halides. Semantic Scholar. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
-
Activation of cyclopropanes by transition metals. Wikipedia. [Link]
-
Reactions of Nitriles. Chemistry Steps. [Link]
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]
-
Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. National Institutes of Health (NIH). [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]
-
Synthetic pathways Synthesis of 4-heteroarylbenzoic acid precursors... ResearchGate. [Link]
Sources
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- 9. mdpi.com [mdpi.com]
- 10. How To [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
identifying and characterizing byproducts in the synthesis of 4-(1-Cyanocyclopropyl)benzoic acid
Technical Support Center: Synthesis of 4-(1-Cyanocyclopropyl)benzoic acid
Introduction:
Welcome to the technical support center for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science, notably used in the synthesis of various therapeutic agents.[1][2] Achieving high purity is critical for downstream applications, yet the synthetic route is prone to the formation of several byproducts. This guide is designed for researchers, chemists, and process development professionals to proactively identify, characterize, and mitigate common impurities encountered during synthesis. We will delve into the causality behind byproduct formation and provide validated analytical and purification strategies.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues observed during the synthesis, which typically involves two key transformations: a cyclopropanation reaction to form the cyanocyclopropyl moiety and the hydrolysis of a nitrile or ester precursor to yield the final carboxylic acid.
Question 1: My reaction mixture shows incomplete conversion from the nitrile precursor, 4-(1-cyanocyclopropyl)benzonitrile. How can I drive the hydrolysis to completion?
Answer: Incomplete hydrolysis is a frequent challenge, leading to contamination of the final product with the starting nitrile or an intermediate amide. The conversion of the nitrile to the carboxylic acid requires forcing conditions, typically heating under strongly acidic or basic conditions.[3]
-
Causality: The carbon atom of a nitrile is less electrophilic than the carbonyl carbon of an amide. The hydrolysis proceeds in two stages: nitrile to amide, then amide to carboxylic acid. The second stage is often the rate-limiting step.[4][5] Insufficient heating, reaction time, or reagent concentration can stall the reaction at the amide intermediate, 4-(1-carbamoylcyclopropyl)benzoic acid.
-
Troubleshooting & Mitigation:
-
Acid-Catalyzed Hydrolysis: Heating under reflux with a strong aqueous acid like 10-20% sulfuric acid or concentrated hydrochloric acid is effective.[3][6] Monitor the reaction by HPLC; if the amide peak persists, extend the reflux time.
-
Base-Promoted Hydrolysis: Refluxing with an aqueous solution of a strong base like sodium hydroxide (e.g., 10% NaOH) is an alternative.[5][7] This method forms the sodium salt of the carboxylic acid. A subsequent acidification step with a strong acid (e.g., HCl) is required to precipitate the final product.[3][7] Be aware that strong basic conditions can sometimes promote other side reactions.
-
Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the intermediate amide. The significant difference in polarity between the nitrile, amide, and carboxylic acid makes them easily separable.
-
Question 2: My mass spectrometry (MS) data shows a peak with a mass corresponding to C11H12N2O. What is this impurity?
Answer: This molecular formula strongly suggests the presence of the amide intermediate, 4-(1-carbamoylcyclopropyl)benzoic acid .
-
Plausible Origin: This byproduct is formed from the partial hydrolysis of the nitrile group of 4-(1-cyanocyclopropyl)benzonitrile. The reaction of the nitrile with water under acidic or basic conditions first forms an amide, which is then further hydrolyzed to the carboxylic acid.[5] If the reaction does not go to completion, this amide will remain as a significant impurity.
-
Characterization:
-
LC-MS: This impurity will have a distinct retention time in reversed-phase HPLC, typically eluting earlier than the less polar starting nitrile but later than the more polar carboxylic acid. Its electrospray ionization mass spectrum (ESI-MS) will show a protonated molecule [M+H]⁺ at m/z corresponding to the exact mass of C11H12N2O.
-
NMR Spectroscopy: In ¹H NMR, you would expect to see two broad singlets corresponding to the -NH₂ protons of the primary amide, in addition to the aromatic and cyclopropyl protons.
-
IR Spectroscopy: The presence of an amide is indicated by a C=O stretch (around 1660-1690 cm⁻¹) and N-H stretching bands.
-
Question 3: I am observing byproducts related to the cyclopropanation step. What are the likely structures?
Answer: Byproducts from the cyclopropanation step depend on the specific method used (e.g., Simmons-Smith, diazo compounds with metal catalysis).[8][9] Common issues stem from side reactions of the carbene or carbenoid intermediate.
-
Causality & Plausible Byproducts:
-
Dimerization: Highly reactive carbene intermediates can dimerize. For instance, if using a methylene carbene (:CH₂), it can react with itself to form ethylene.[10]
-
C-H Insertion: Carbenes can insert into C-H bonds of the solvent or starting material, leading to a variety of difficult-to-separate impurities.[10]
-
Incomplete Reaction: Unreacted alkene (the precursor to the cyclopropane ring) may be present.
-
Rearrangement Products: Depending on the precursors, rearrangements like the Skattebøl rearrangement can occur if gem-dihalocyclopropanes are intermediates.[9]
-
-
Mitigation Strategies:
-
Control Reagent Addition: Slow, controlled addition of the carbene precursor (e.g., diazomethane or a dihaloalkane) can minimize dimerization by keeping its instantaneous concentration low.
-
Choice of Catalyst: For metal-catalyzed cyclopropanations, the choice of metal (e.g., Rh, Cu, Fe) and ligand is crucial for controlling reactivity and suppressing side reactions.[11][12]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and other unwanted side reactions.
-
Part 2: Analytical Characterization & Troubleshooting Guides
A robust analytical strategy is essential for identifying and quantifying byproducts.[13][14] HPLC coupled with mass spectrometry is the primary tool for this purpose.[15][16][17]
Guide 1: HPLC-MS Method for Impurity Profiling
This guide provides a starting point for developing an HPLC-MS method to separate the target compound from its key potential impurities.
Experimental Protocol: Reversed-Phase HPLC-MS
-
Column: C18 column (e.g., 150 mm x 2.1 mm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.[18]
-
Column Temperature: 40 °C.[18]
-
Injection Volume: 5-10 µL.
-
Detection:
-
UV/Diode Array Detector (DAD) at 254 nm.
-
Mass Spectrometer (ESI in positive and negative ion modes).
-
Table 1: Expected Retention Behavior and Mass Signatures of Key Compounds
| Compound Name | Plausible Origin | Expected Elution Order | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) |
| This compound | Product | 2 (Intermediate) | 188.07 | 186.06 |
| 4-(1-Carbamoylcyclopropyl)benzoic acid | Incomplete Hydrolysis | 1 (Most Polar) | 206.08 | 204.07 |
| 4-(1-Cyanocyclopropyl)benzonitrile | Starting Material | 3 (Least Polar) | 169.08 | N/A |
| 4-Carboxybenzaldehyde | Oxidative Side-product | Intermediate | 151.04 | 149.02 |
Guide 2: NMR and IR Spectroscopy for Structural Confirmation
Spectroscopic techniques are vital for unambiguous structure elucidation of isolated impurities.
-
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A very broad singlet typically appears far downfield, between 10-13 ppm.[19][20][21] Its position is sensitive to concentration and solvent. This signal will disappear upon adding a drop of D₂O.[21]
-
Aromatic Protons: Two doublets in the 7-8.5 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
Cyclopropyl Protons: Complex multiplets typically found in the upfield region (1-2 ppm).
-
-
¹³C NMR Spectroscopy:
-
FTIR Spectroscopy:
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption from 2500-3300 cm⁻¹.[20][21][22]
-
Carboxylic Acid C=O Stretch: A strong, sharp absorption around 1700-1730 cm⁻¹.[19] Conjugation to the benzene ring will shift this to a slightly lower frequency.
-
Nitrile C≡N Stretch: A sharp, medium-intensity peak around 2230-2250 cm⁻¹.[20][22] The absence of this peak is a good indicator of complete hydrolysis.
-
Part 3: Visualization of Workflows
Workflow for Byproduct Identification
The following diagram outlines a systematic approach to identifying an unknown impurity detected during HPLC analysis.
Sources
- 1. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Selective Functionalization of 4-(1-Cyanocyclopropyl)benzoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-(1-Cyanocyclopropyl)benzoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block. Given its trifunctional nature—comprising a carboxylic acid, an aromatic ring, and a cyanocyclopropyl moiety—chemoselective functionalization can be challenging. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate common experimental hurdles and troubleshoot your synthetic routes effectively.
Part 1: Core Concepts & Strategic Planning
Before initiating any reaction, a clear strategy is paramount. The inherent reactivity of the three functional groups must be considered to avoid unwanted side reactions and ensure the desired outcome.
FAQ: What is the general order of reactivity for the functional groups?
While reaction-dependent, a general hierarchy can be established:
-
Carboxylic Acid (most reactive): The acidic proton is readily abstracted by bases. The carbonyl carbon is susceptible to nucleophilic attack, especially after activation (e.g., conversion to an acyl chloride or active ester). This is typically the easiest handle to functionalize under mild conditions.[1]
-
Nitrile Group: This group is generally stable but can be hydrolyzed to an amide or carboxylic acid under harsh acidic or basic conditions with heat.[2][3] It can also be reduced by powerful hydrides like LiAlH₄.[4]
-
Aromatic Ring: The ring is electron-deficient due to the withdrawing effects of both the carboxylic acid and the cyanocyclopropyl group. It is therefore deactivated towards electrophilic aromatic substitution, requiring forcing conditions.[5]
-
Cyclopropyl Ring (conditionally reactive): The three-membered ring is strained and can undergo ring-opening, particularly under radical conditions, high heat, or when adjacent to anionic centers.[6][7]
Logical Workflow for Selective Functionalization
The following decision tree illustrates a strategic approach to modifying this compound, emphasizing the importance of choosing the correct pathway to achieve chemoselectivity.
Caption: Strategic decision workflow for selective functionalization.
Part 2: Troubleshooting Guide by Functional Group
This section addresses specific problems you may encounter during your experiments.
A. Functionalization at the Carboxylic Acid
This is the most common starting point for derivatization, such as in the synthesis of prostaglandin E2 receptor antagonists.[8]
Q1: My amidation/esterification reaction is low-yielding or has failed. What are the common causes?
A1: Low yields in acylation reactions are typically due to poor activation of the carboxylic acid, decomposition of reagents, or unwanted side reactions. Consult the following troubleshooting table.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Starting material recovered | Inefficient carboxylic acid activation. | Switch to a more potent coupling agent like HATU or a TCT-based system.[9][10] Ensure reagents are anhydrous; water will quench active esters and coupling agents. |
| Sterically hindered amine/alcohol. | Increase reaction temperature (cautiously, to < 60°C) and extend reaction time. Use less-hindered reagents if possible. | |
| Complex mixture of products | High reaction temperature. | High temperatures (>80-100°C) can promote decarboxylation, especially in the presence of copper salts, or side reactions with the nitrile.[5][11] Maintain temperature below 60°C. |
| Incorrect base. | For coupling reactions, use a non-nucleophilic hindered base like DIPEA or 2,4,6-collidine. Stronger, unhindered bases (e.g., Et₃N) can sometimes cause side reactions. | |
| No reaction | Degraded coupling agent. | Carbodiimides (EDC, DCC) and phosphonium/uronium salts (HATU, HBTU) are moisture-sensitive. Use fresh, properly stored reagents. |
Q2: I want to reduce the carboxylic acid to a primary alcohol. How can I do this without affecting the nitrile group?
A2: This requires careful selection of the reducing agent.
-
The Challenge: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the carboxylic acid and the nitrile, leading to an amino alcohol.[1][4]
-
The Solution: Borane complexes are the reagents of choice for selectively reducing carboxylic acids in the presence of nitriles. Use borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) complex. These reagents readily attack the electron-rich carboxylic acid but are much slower to react with the electron-poor nitrile.
-
Causality: The mechanism of borane reduction involves coordination to the carbonyl oxygen, increasing its electrophilicity. Nitriles lack this highly polarized carbonyl group and are thus less reactive towards boranes under standard conditions.
B. Reactions of the Cyanocyclopropyl Group
This moiety is a key pharmacophore but also a source of potential instability.
Q1: I am observing unexpected byproducts, and my mass spectrometry data suggests a loss of C₄H₄N from my molecule. Could the cyclopropyl ring be opening?
A1: Yes, ring-opening is a significant risk under certain conditions. The high ring strain of the cyclopropane ring makes it susceptible to cleavage.
-
Conditions Promoting Ring-Opening:
-
Radical Reactions: The presence of radical initiators (e.g., AIBN, benzoyl peroxide) or single-electron transfer (SET) conditions can lead to the formation of a radical intermediate that rapidly undergoes ring cleavage.[7]
-
Anionic Intermediates: Formation of an anion adjacent to the ring, for example by deprotonation at an alpha-carbon under very strong basic conditions, can facilitate ring-opening.[6][12]
-
High Temperatures: Thermal stress can provide the activation energy needed to cleave the strained C-C bonds.
-
-
Troubleshooting:
-
Scrupulously avoid radical initiators unless a radical pathway is intended.
-
Use moderate temperatures for all reactions.
-
Avoid exceptionally strong, non-hindered bases. If a base is needed, use a hindered, non-nucleophilic one like DBU or a proton sponge, and maintain low temperatures.
-
Q2: How can I selectively reduce the nitrile to a primary amine (-(CH₂)NH₂)?
A2: This is a multi-step process that requires protecting the carboxylic acid first. Direct reduction is not feasible as the acidic proton of the COOH group will quench the hydride reagent, and the carboxylate will be reduced.
Caption: Workflow for selective nitrile reduction.
-
Step 1: Protection: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) via Fischer esterification or by reaction with an alkyl halide and a base. Esters are stable to LiAlH₄ but are easily removed later.[13][14]
-
Step 2: Reduction: Use a powerful hydride reagent like LiAlH₄ in an anhydrous ether solvent (e.g., THF, Et₂O) to reduce the nitrile to the primary amine.[4]
-
Step 3: Deprotection: Hydrolyze the ester back to the carboxylic acid using standard saponification conditions (e.g., LiOH or NaOH in a water/alcohol mixture), followed by acidic workup.[14]
C. Functionalization of the Aromatic Ring
Modifying the benzene ring is challenging due to its electronically deactivated nature.
Q1: I want to perform an electrophilic aromatic substitution (e.g., nitration, bromination). Where on the ring will the substituent add?
A1: You should expect substitution to occur primarily at the meta-position (C3 or C5) relative to the carboxylic acid.
-
Electronic Rationale: The carboxylic acid group is a moderate deactivator and a meta-director. It withdraws electron density from the ring through resonance and induction, making ortho and para positions electron-poor. The electrophile will therefore preferentially attack the least deactivated positions, which are meta.[5] The cyanocyclopropyl group is also electron-withdrawing, further deactivating the ring and reinforcing the meta-directing effect.
-
Practical Consideration: Because the ring is strongly deactivated, you will likely need forcing conditions to achieve substitution (e.g., fuming sulfuric acid for nitration, or Br₂ with a strong Lewis acid like FeBr₃ for bromination).
Part 3: Key Experimental Protocols
Protocol 1: Chemoselective Amidation of the Carboxylic Acid
This protocol describes the formation of an amide bond, leaving the nitrile and cyclopropyl groups intact.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF or THF (approx. 0.1 M).
-
Reagent Addition: Add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the mixture at room temperature (20-25°C) for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Rationale for Reagent Choice: HATU is a highly efficient, modern coupling reagent that operates under mild conditions, minimizing the risk of side reactions like decarboxylation or ring-opening.[10] DIPEA is a non-nucleophilic base that facilitates the reaction without competing in the amidation.[10]
Protocol 2: Protection of the Carboxylic Acid as a Methyl Ester
This is a prerequisite for reactions targeting the nitrile, such as LiAlH₄ reduction.
-
Setup: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (MeOH, approx. 0.2 M).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise while cooling the flask in an ice bath.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 6-18 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully neutralize the acid by slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can often be used without further purification.
Rationale for Method: Fischer esterification is a classic, robust, and scalable method for ester formation that uses simple, inexpensive reagents.[1]
References
-
Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Scientific Reports. Available at: [Link]
-
Chen, F., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. Available at: [Link]
-
Serio, M. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules. Available at: [Link]
-
Wikipedia contributors. (n.d.). Benzoic acid. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Request PDF. Available at: [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content. Available at: [Link]
-
OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Available at: [Link]
-
Polo, V., et al. (2006). Better understanding of the ring-cleavage process of cyanocyclopropyl anionic derivatives. A theoretical study based on the electron localization function. The Journal of Organic Chemistry. Available at: [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Available at: [Link]
- Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
-
ResearchGate. (n.d.). (PDF) Decarboxylative Hydroxylation of Benzoic Acids. Available at: [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Available at: [Link]
-
ResearchGate. (n.d.). (A) Amidation and esterification of carboxylic acids and (B) comparison... Available at: [Link]
-
YouTube. (2020). Protecting Groups for Carboxylic acid. Available at: [Link]
-
Wikipedia contributors. (n.d.). Protecting group. Wikipedia. Available at: [Link]
-
LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Polo, V., et al. (2006). Better Understanding of the Ring-Cleavage Process of Cyanocyclopropyl Anionic Derivatives. A Theoretical Study Based on the Electron Localization Function. The Journal of Organic Chemistry. Available at: [Link]
-
JoVE. (2025). Video: Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]
-
Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Beilstein-Institut. (n.d.). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. The Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. orgosolver.com [orgosolver.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. Better understanding of the ring-cleavage process of cyanocyclopropyl anionic derivatives. A theoretical study based on the electron localization function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in the Synthesis of 4-(1-Cyanocyclopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice for resolving catalyst deactivation issues encountered during the synthesis of 4-(1-Cyanocyclopropyl)benzoic acid. As Senior Application Scientists with extensive field experience, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a valuable building block in medicinal chemistry, often involves a palladium-catalyzed cyanation of a 4-halobenzoic acid derivative. While palladium catalysis is a powerful tool for C-C and C-N bond formation, these reactions are susceptible to catalyst deactivation, leading to low yields, stalled reactions, and difficulty in purification. This guide will walk you through the common causes of catalyst deactivation in this specific synthesis and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My palladium-catalyzed cyanation reaction to form this compound is sluggish or has completely stalled. What are the likely causes of catalyst deactivation?
A1: Catalyst deactivation in this context can stem from several factors, often related to the inherent reactivity of the cyanide source and the stability of the palladium catalyst under the reaction conditions. The most common culprits include:
-
Cyanide Poisoning: The cyanide anion (CN⁻), while being the desired nucleophile, is also a potent inhibitor of palladium catalysts.[1] Excess cyanide in the reaction mixture can coordinate strongly to the palladium center at various stages of the catalytic cycle, leading to the formation of inactive palladium-cyanide complexes.[1]
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium black. This is often a visual indicator of catalyst death and can be caused by factors such as high temperatures, improper ligand choice, or the presence of impurities.
-
Ligand Degradation: The phosphine ligands that are crucial for stabilizing the palladium catalyst can degrade under the reaction conditions, particularly in the presence of air or other oxidizing agents.
-
Moisture and Oxygen Sensitivity: Palladium catalysts, especially in their active Pd(0) state, are sensitive to both oxygen and moisture. Oxygen can oxidize the Pd(0) to inactive Pd(II), while moisture can lead to unwanted side reactions and contribute to catalyst poisoning.
Q2: I suspect cyanide poisoning is the primary issue. How can I mitigate this problem?
A2: Mitigating cyanide poisoning is a key challenge in this synthesis. Here are several strategies you can employ:
-
Choice of Cyanide Source: Instead of highly soluble and reactive sources like NaCN or KCN, consider using less soluble or complexed cyanide sources. This helps to maintain a low concentration of free cyanide in the reaction medium, minimizing its inhibitory effects.
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a non-toxic and less reactive cyanide source that has been successfully used in palladium-catalyzed cyanations.[1]
-
Zinc Cyanide (Zn(CN)₂): Another common alternative that has lower solubility and can reduce catalyst poisoning.
-
-
Slow Addition of Cyanide: If using a more reactive cyanide source, a slow addition protocol using a syringe pump can help to maintain a low steady-state concentration of cyanide, preventing the saturation of the palladium catalyst.
-
Use of Additives: Certain additives can help to protect the catalyst from cyanide poisoning. For instance, the use of a phase-transfer catalyst can facilitate the transport of the cyanide anion to the organic phase in a more controlled manner.
Table 1: Comparison of Common Cyanide Sources in Palladium-Catalyzed Cyanations
| Cyanide Source | Formula | Toxicity | Solubility | Key Considerations |
| Sodium Cyanide | NaCN | High | High | Prone to causing catalyst poisoning due to high concentration of free CN⁻. |
| Potassium Cyanide | KCN | High | High | Similar to NaCN in terms of reactivity and potential for catalyst inhibition. |
| Zinc Cyanide | Zn(CN)₂ | Moderate | Low | Reduced catalyst poisoning due to lower solubility. Often requires higher temperatures. |
| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Low | Moderate | A safer and effective alternative that minimizes catalyst deactivation. |
Q3: I'm observing the formation of a black precipitate (palladium black) in my reaction flask. What does this indicate and how can I prevent it?
A3: The formation of palladium black is a clear sign of catalyst aggregation and deactivation. This typically occurs when the phosphine ligands fail to adequately stabilize the Pd(0) species.
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally more effective at stabilizing the palladium catalyst and preventing aggregation. For the cyanation of aryl halides, ligands such as Xantphos or bulky biaryl phosphine ligands have shown good performance.
-
Catalyst Loading: While it may seem counterintuitive, a very low catalyst loading can sometimes lead to faster deactivation. Ensure you are using an appropriate catalyst loading for your specific reaction scale and conditions.
-
Reaction Temperature: High temperatures can accelerate ligand dissociation and catalyst aggregation. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q4: My starting material, a 4-halobenzoic acid derivative, seems to be unreactive. Could this be related to catalyst deactivation?
A4: While substrate reactivity is a key factor, it can be intertwined with catalyst stability. An unreactive substrate can lead to a longer reaction time, increasing the window for catalyst deactivation.
-
Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl. If you are using an aryl chloride, you will likely need a more active catalyst system with a specialized, bulky, electron-rich phosphine ligand to facilitate the oxidative addition step.
-
Purity of Starting Materials: Impurities in your starting materials can act as catalyst poisons. Ensure that your 4-halobenzoic acid derivative and all other reagents are of high purity.
Experimental Protocols: Troubleshooting and Catalyst Reactivation
Protocol 1: General Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to identifying the root cause of low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Protocol 2: In-situ Catalyst Reactivation using an Oxidizing Agent
In some cases, a deactivated catalyst can be partially or fully reactivated in situ. This protocol is based on the principle of re-oxidizing Pd(0) aggregates back to the active Pd(II) state.[2][3]
Caution: This procedure should be performed with care and may not be effective in all cases.
-
Cool the Reaction: If the reaction has stalled at an elevated temperature, cool the mixture to room temperature.
-
Add a Mild Oxidant: Carefully add a small amount (e.g., 0.1-0.2 equivalents relative to the palladium catalyst) of a mild oxidizing agent such as benzoquinone.
-
Stir at Room Temperature: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Resume Reaction Conditions: Gradually return the reaction to the original temperature and monitor for any renewed catalytic activity.
Caption: Conceptual diagram of catalyst reactivation.
Concluding Remarks
Successfully navigating the challenges of catalyst deactivation in the synthesis of this compound requires a combination of careful experimental technique and a solid understanding of the underlying chemical principles. By systematically addressing the potential causes of deactivation, from cyanide poisoning to ligand degradation, and by implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the robustness and efficiency of their synthetic routes.
References
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. (2021). Diva-Portal.org. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PubMed. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). PubMed. [Link]
- Method for reactivating palladium catalysts. (1976).
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). PubMed. [Link]
-
Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. (2002). Organic Chemistry Portal. [Link]
-
Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (2021). RSC Publishing. [Link]
-
A new palladium catalyst system for the cyanation of aryl chlorides. (2000). ResearchGate. [Link]
-
Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. (2015). PubMed. [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (2021). PubMed. [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (2020). RSC Publishing. [Link]
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). PubMed. [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2024). Frontiers. [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
-
Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). ACS Publications. [Link]
-
Palladium-catalyzed functionalizations of acidic and non-acidic C(sp3)–H bonds – recent advances. (2021). RSC Publishing. [Link]
-
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp 2 ). (2018). ResearchGate. [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). ResearchGate. [Link]
- Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride. (2015).
Sources
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of 4-(1-Cyanocyclopropyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(1-Cyanocyclopropyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for monitoring reaction progress. We will move beyond simple procedural lists to explain the underlying principles of each technique, ensuring you can troubleshoot effectively and interpret your data with confidence.
Illustrative Synthesis Pathway: Hydrolysis of a Nitrile Precursor
A common and efficient method to synthesize this compound is through the hydrolysis of its corresponding benzonitrile precursor, 4-(1-cyanocyclopropyl)benzonitrile. This transformation involves the conversion of the benzonitrile functional group (-C≡N) into a carboxylic acid (-COOH) under acidic or basic conditions.[1] Monitoring this reaction requires differentiating between the starting material, intermediate amides, and the final carboxylic acid product.
Caption: A typical synthesis route to the target compound.
Section 1: Thin-Layer Chromatography (TLC) - Your First Line of Analysis
Thin-Layer Chromatography (TLC) is the fastest and most common method for qualitatively tracking the progress of an organic reaction.[2] It is invaluable for its speed, low cost, and ability to analyze multiple samples simultaneously.[3]
Frequently Asked Questions (TLC)
Q1: How do I select the right solvent system (eluent) for my TLC analysis?
A: The goal is to find a solvent system where the starting material and product have significantly different Retention Factor (Rf) values, ideally between 0.2 and 0.8. Since your product, this compound, is more polar than the likely starting material (4-(1-cyanocyclopropyl)benzonitrile) due to the carboxylic acid group, you will need a moderately polar eluent.
-
Expertise & Experience: Start with a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc). A good starting point is a 7:3 or 8:2 mixture of Hexanes:EtOAc. If the spots are too low on the plate (low Rf), increase the proportion of the polar solvent (EtOAc). If they are too high (high Rf), increase the non-polar component (hexanes).
-
Trustworthiness: Always run a "co-spot" lane on your TLC plate, where you spot both the starting material and the reaction mixture in the same location. This helps to confirm if any remaining spot in your reaction mixture is indeed the starting material.[4] Complete consumption of the starting material is indicated when the "co-spot" resolves into a single spot corresponding to the product.
Q2: My product spot is streaking or "tailing" down the plate. What causes this and how can I fix it?
A: This is a classic issue when dealing with carboxylic acids on silica gel plates.[5] Silica gel (SiO₂) is slightly acidic, but the highly polar carboxylic acid group can interact strongly with the stationary phase, leading to poor elution and a smeared or tailing spot.
-
Causality: The streaking is due to strong, non-ideal interactions (like hydrogen bonding) between the analyte's carboxylic acid group and the silica gel surface.
-
Solution: To resolve this, add a small amount (0.5-2%) of a polar, acidic modifier like acetic acid or formic acid to your eluent system.[2] This modifier protonates the silica surface and the carboxylate, reducing the strong ionic interactions and allowing the spot to move up the plate more cleanly and symmetrically.
Q3: I can't see my spots under the UV lamp. What are my options?
A: While the benzene ring in your compound should make it UV-active, a low concentration can make it difficult to see.[5]
-
Troubleshooting Steps:
-
Concentration: Ensure your sample is sufficiently concentrated. A 1% solution is a good rule of thumb.[5] You can spot the plate multiple times in the same location, allowing the solvent to dry completely between applications, to increase the amount of analyte.[6]
-
Staining: If UV visualization fails, use a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing compounds that can be oxidized, which includes many organic molecules. Anisaldehyde or ceric ammonium molybdate stains are also effective general-purpose options.[4]
-
| Compound | Typical Eluent System | Expected Rf | Visualization |
| 4-(1-cyanocyclopropyl)benzonitrile (Start) | 7:3 Hexanes:Ethyl Acetate | ~0.6 | UV (254 nm) |
| This compound (Product) | 7:3 Hexanes:Ethyl Acetate | ~0.3 | UV (254 nm), Stains |
| This compound (Product) | 7:3 Hexanes:EtOAc + 1% AcOH | ~0.4 (No Tailing) | UV (254 nm), Stains |
Section 2: High-Performance Liquid Chromatography (HPLC) - For Quantitative Insight
When you need to quantify the conversion, assess purity, or analyze complex reaction mixtures, HPLC is the preferred method over TLC.[3]
Frequently Asked Questions (HPLC)
Q1: What type of HPLC column and mobile phase should I use for this analysis?
A: A reverse-phase (RP) C18 column is the standard and most effective choice for separating moderately polar organic molecules like yours.
-
Expertise & Experience: In RP-HPLC, the stationary phase (C18) is non-polar, and the mobile phase is polar. Your more polar product (benzoic acid) will elute earlier than your less polar starting material (benzonitrile).
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile (ACN) or methanol (MeOH), with an acidic modifier. Start with a gradient from ~30% ACN in water to ~90% ACN over 15-20 minutes.
-
Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic components of the mobile phase is critical. This ensures the carboxylic acid is fully protonated (-COOH), preventing it from deprotonating to the carboxylate (-COO⁻). This results in sharp, symmetrical peaks and reproducible retention times.
Q2: My peaks are broad or splitting. How do I troubleshoot this?
A: Peak broadening or splitting can arise from several issues, from sample preparation to column health.
-
Causality & Solutions:
-
Sample Overload: Injecting too concentrated a sample can saturate the column. Dilute your sample and re-inject.
-
Solvent Mismatch: Dissolving your sample in a solvent much stronger (less polar in RP-HPLC) than the initial mobile phase can cause distorted peaks. Try to dissolve your sample in the initial mobile phase composition.
-
Column Contamination: Impurities from previous runs can build up. Flush the column with a strong solvent like 100% ACN or isopropanol.
-
pH Issues: Ensure your mobile phase pH is well below the pKa of your carboxylic acid (~4.2) to maintain its neutral form. The use of 0.1% TFA (pH ~2) effectively addresses this.
-
Section 3: Spectroscopic Confirmation - NMR and FTIR
Spectroscopic techniques provide unambiguous structural information, confirming the transformation of functional groups and the identity of your product.[3]
Frequently Asked Questions (NMR & FTIR)
Q1: What key changes should I look for in the ¹H NMR spectrum to confirm the reaction is complete?
A: The most definitive change is the appearance of the carboxylic acid proton and shifts in the aromatic protons.
-
Disappearance of Starting Material Signals: Track the signals corresponding to the protons of your starting material.
-
Appearance of Product Signals:
-
Carboxylic Acid Proton: Look for a new, broad singlet appearing far downfield, typically between 10-13 ppm. This is characteristic of a carboxylic acid proton.[7] To confirm, you can add a drop of D₂O to the NMR tube and shake it; the carboxylic acid proton will exchange with deuterium, and its signal will disappear.[8]
-
Aromatic Protons: The protons on the benzene ring adjacent to the new carboxylic acid group will be more deshielded (shift further downfield) compared to their position when adjacent to the nitrile group due to the electron-withdrawing nature of the COOH group.
-
Q2: How can FTIR spectroscopy help me monitor the reaction?
A: FTIR is excellent for tracking the change in functional groups. You will look for the disappearance of the nitrile peak and the appearance of two distinct peaks for the carboxylic acid.
-
Trustworthiness: This method provides a clear, self-validating system. The disappearance of one key peak concurrent with the appearance of another is strong evidence of the conversion.
| Technique | Functional Group / Proton | Starting Material (Benzonitrile) | Product (Benzoic Acid) |
| FTIR | Nitrile (C≡N) stretch | ~2230 cm⁻¹ (strong, sharp) | Absent |
| Carbonyl (C=O) stretch | Absent | ~1710 cm⁻¹ (strong, sharp)[9] | |
| Hydroxyl (O-H) stretch | Absent | 2500-3300 cm⁻¹ (very broad)[10] | |
| ¹H NMR | Carboxylic Acid (-COOH) | Absent | ~12 δ (broad singlet)[9] |
| Aromatic Protons | ~7.7-7.8 δ | ~8.1 δ (protons next to COOH) | |
| ¹³C NMR | Nitrile Carbon (-C≡N) | ~115-130 δ[9] | Absent |
| Carboxyl Carbon (-COOH) | Absent | ~165-185 δ[10] |
Section 4: Advanced & Confirmatory Analysis (GC-MS)
While not a primary monitoring tool for this specific reaction due to the non-volatile nature of the product, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for purity assessment, especially after derivatization.
Frequently Asked Questions (GC-MS)
Q1: Can I use GC-MS to analyze my this compound product?
A: Direct analysis is difficult due to the low volatility and high polarity of the carboxylic acid. However, you can analyze it after converting the carboxylic acid into a more volatile ester, such as a methyl or silyl ester.
-
Expertise & Experience: A common derivatization method is to react your sample with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or an esterifying agent like diazomethane (use with extreme caution) or by heating with methanol and a catalytic amount of acid. This converts the non-volatile -COOH group into a volatile -COOSi(CH₃)₃ or -COOCH₃ group, which is readily analyzed by GC-MS.[11] This approach is typically used for final purity confirmation rather than real-time reaction monitoring.
Section 5: Experimental Workflows & Protocols
General Reaction Monitoring Workflow
This workflow ensures efficient and accurate tracking of your synthesis.
Caption: A standard workflow for monitoring reaction progress.
Protocol 1: Basic TLC Monitoring
-
Prepare the Chamber: Pour your chosen eluent (e.g., 7:3 Hexanes:EtOAc + 1% Acetic Acid) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover with the lid.[12]
-
Prepare the Plate: Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of a silica gel plate.[12] Mark lanes for your starting material (SM), reaction mixture (Rxn), and a co-spot (Co).
-
Spot the Plate: Dip a capillary tube into the solution of your starting material and gently touch it to the SM lane on the origin line. Repeat for the reaction mixture in the Rxn lane. For the Co lane, spot the starting material first, then spot the reaction mixture directly on top of it.
-
Develop the Plate: Place the spotted plate into the prepared chamber, ensuring the solvent level is below the origin line.[5] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and/or with a chemical stain. The reaction is complete when the SM spot is absent from the Rxn lane.
Protocol 2: Sample Preparation for HPLC Analysis
-
Withdraw Sample: Take a small aliquot (e.g., 50 µL) from your reaction mixture.
-
Quench & Dilute: Quench the reaction by adding the aliquot to a known volume (e.g., 1 mL) of the initial HPLC mobile phase (e.g., 30:70 ACN:Water with 0.1% TFA). This stops the reaction and ensures the sample is dissolved in a compatible solvent.
-
Filter: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Analyze: Transfer the filtered sample to an HPLC vial for injection.
References
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- NIH. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
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- Chemistry Hall.
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Validation & Comparative
comparative analysis of different synthetic routes to 4-(1-Cyanocyclopropyl)benzoic acid
Introduction
4-(1-Cyanocyclopropyl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclopropyl scaffold, combined with the versatile reactivity of the cyano and carboxylic acid functionalities, makes it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comparative analysis of different synthetic strategies to access this target molecule, offering researchers and drug development professionals a comprehensive overview of the available methodologies. Each route is presented with detailed experimental protocols, mechanistic insights, and a discussion of its advantages and limitations.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals several key disconnections, leading to three primary synthetic strategies that will be explored in this guide:
Caption: Retrosynthetic approaches to this compound.
Route 1: Suzuki-Miyaura Coupling Followed by Late-Stage Cyanation
This approach focuses on first constructing the 4-cyclopropylbenzoate core via a robust cross-coupling reaction, followed by the introduction of the cyano group at the tertiary position of the cyclopropyl ring.
Overall Synthetic Scheme
Caption: Synthetic pathway for Route 1.
Step 1: Synthesis of Methyl 4-cyclopropylbenzoate
The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between methyl 4-bromobenzoate and cyclopropylboronic acid. This reaction is well-established for its high efficiency and functional group tolerance.[1][2]
Experimental Protocol:
-
To a solution of methyl 4-bromobenzoate (10.0 g, 46.5 mmol) in a 3:1 mixture of toluene and water (120 mL) is added cyclopropylboronic acid (4.8 g, 55.8 mmol), potassium carbonate (19.3 g, 139.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.07 g, 0.93 mmol).
-
The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford methyl 4-cyclopropylbenzoate as a colorless oil.
Step 2: Synthesis of Methyl 4-(1-bromocyclopropyl)benzoate
The introduction of a bromine atom at the tertiary position of the cyclopropyl ring is achieved through a free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator. This position is analogous to a benzylic position and is susceptible to radical attack due to the stability of the resulting radical intermediate.[3][4][5]
Experimental Protocol:
-
To a solution of methyl 4-cyclopropylbenzoate (8.2 g, 46.5 mmol) in carbon tetrachloride (150 mL) is added N-bromosuccinimide (9.1 g, 51.2 mmol) and a catalytic amount of benzoyl peroxide (0.11 g, 0.47 mmol).
-
The mixture is heated to reflux and irradiated with a 250W lamp for 4 hours.
-
The reaction is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield crude methyl 4-(1-bromocyclopropyl)benzoate, which is used in the next step without further purification.
Step 3: Synthesis of Methyl 4-(1-cyanocyclopropyl)benzoate
The bromide is displaced by a cyanide ion in a nucleophilic substitution reaction.[6][7][8]
Experimental Protocol:
-
A solution of crude methyl 4-(1-bromocyclopropyl)benzoate (from the previous step) in dimethylformamide (DMF, 100 mL) is treated with sodium cyanide (3.4 g, 69.8 mmol).
-
The reaction mixture is heated to 80 °C and stirred for 6 hours.
-
After cooling, the mixture is poured into water and extracted with diethyl ether (3 x 75 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography (eluent: 10% ethyl acetate in hexanes) yields methyl 4-(1-cyanocyclopropyl)benzoate.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol:
-
Methyl 4-(1-cyanocyclopropyl)benzoate is dissolved in a mixture of methanol (50 mL) and 2 M aqueous sodium hydroxide (50 mL).
-
The mixture is heated to reflux for 2 hours.
-
After cooling, the methanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is acidified to pH 2-3 with 2 M hydrochloric acid, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to afford this compound as a white solid.
Route 2: Construction of the 1-Cyanocyclopropyl Moiety Followed by Cross-Coupling
This strategy involves the pre-formation of a reactive 1-cyanocyclopropyl building block, which is then coupled to the aromatic ring.
Overall Synthetic Scheme
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of 1-Bromo-1-cyanocyclopropane
A key intermediate for this route is 1-bromo-1-cyanocyclopropane, which can be synthesized from inexpensive starting materials.[9]
Experimental Protocol:
A multi-step synthesis from γ-butyrolactone as described in the literature is followed to obtain 1-bromo-1-cyanocyclopropane.[9]
Step 2: Preparation of 4-(Methoxycarbonyl)phenylmagnesium bromide
The Grignard reagent is prepared from methyl 4-bromobenzoate.
Experimental Protocol:
-
Magnesium turnings (1.3 g, 53.5 mmol) are placed in a flame-dried flask under a nitrogen atmosphere.
-
A solution of methyl 4-bromobenzoate (10.0 g, 46.5 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) is added dropwise to the magnesium turnings. A small crystal of iodine can be added to initiate the reaction.
-
The reaction is stirred at room temperature until the magnesium is consumed. The resulting Grignard reagent is used immediately in the next step.
Step 3: Kumada Coupling to form Methyl 4-(1-cyanocyclopropyl)benzoate
The aryl Grignard reagent is coupled with 1-bromo-1-cyanocyclopropane in the presence of a nickel or palladium catalyst.
Experimental Protocol:
-
To a solution of 1-bromo-1-cyanocyclopropane (6.8 g, 46.5 mmol) in anhydrous THF (50 mL) is added a catalytic amount of [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)) (0.25 g, 0.47 mmol).
-
The solution is cooled to 0 °C, and the freshly prepared solution of 4-(methoxycarbonyl)phenylmagnesium bromide is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate (3 x 75 mL), and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification by column chromatography affords methyl 4-(1-cyanocyclopropyl)benzoate.
Step 4: Hydrolysis to this compound
The final hydrolysis is carried out as described in Route 1.
Route 3: Cyclopropanation of an Electron-Deficient Alkene
This route relies on the formation of a cyclopropane ring by the addition of a methylene group to an activated alkene precursor.
Overall Synthetic Scheme
Caption: Synthetic pathway for Route 3.
Step 1: Synthesis of Methyl 4-(1-cyanoethenyl)benzoate
The alkene precursor is synthesized via a Knoevenagel condensation between methyl 4-formylbenzoate and acetonitrile.
Experimental Protocol:
-
To a solution of methyl 4-formylbenzoate (10.0 g, 60.9 mmol) and acetonitrile (3.8 mL, 73.1 mmol) in toluene (100 mL) is added a catalytic amount of piperidine (0.6 mL, 6.1 mmol).
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water for 24 hours.
-
The reaction mixture is cooled, washed with dilute HCl, saturated sodium bicarbonate, and brine.
-
The organic layer is dried over magnesium sulfate and concentrated.
-
The crude product is purified by column chromatography to give methyl 4-(1-cyanoethenyl)benzoate.
Step 2: Corey-Chaykovsky Cyclopropanation
The cyclopropane ring is formed by the reaction of the electron-deficient alkene with dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base.[10][11][12]
Experimental Protocol:
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 2.9 g, 72.5 mmol) in anhydrous DMSO (100 mL) is added trimethylsulfoxonium iodide (16.0 g, 72.5 mmol) in portions at room temperature under nitrogen.
-
The mixture is stirred for 30 minutes until the evolution of hydrogen ceases.
-
A solution of methyl 4-(1-cyanoethenyl)benzoate (from the previous step) in DMSO (20 mL) is added dropwise, and the reaction is stirred at 50 °C for 3 hours.
-
The reaction is cooled, poured into ice water, and extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with water and brine, dried, and concentrated.
-
Purification by column chromatography yields methyl 4-(1-cyanocyclopropyl)benzoate.
Step 3: Hydrolysis to this compound
The final hydrolysis is performed as described in Route 1.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Late-Stage Cyanation | Route 2: Building Block Coupling | Route 3: Cyclopropanation |
| Starting Materials | Readily available | Requires multi-step synthesis of a key intermediate | Readily available |
| Key Reactions | Suzuki-Miyaura, Radical Bromination, Nucleophilic Cyanation | Grignard Formation, Kumada Coupling | Knoevenagel Condensation, Corey-Chaykovsky Reaction |
| Potential Challenges | Regioselectivity of bromination, harsh conditions for cyanation | Preparation and stability of the Grignard reagent and the bromo-cyano-cyclopropane | Yield of Knoevenagel condensation, handling of sodium hydride |
| Overall Yield | Moderate | Moderate to Good | Moderate |
| Scalability | Potentially challenging due to radical reaction and use of cyanide | Feasible, but requires careful handling of organometallics | Feasible, but requires careful handling of sodium hydride |
Conclusion
All three synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges.
-
Route 1 is conceptually straightforward but may suffer from selectivity issues and the use of toxic reagents in the later stages.
-
Route 2 offers a more convergent approach, potentially leading to higher overall yields, but requires the synthesis of a specialized building block.
-
Route 3 utilizes well-established reactions but may require optimization for the initial condensation step and careful handling of pyrophoric reagents.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available starting materials, and safety considerations. This guide provides the necessary foundational information to make an informed decision and to successfully synthesize this important molecule.
References
-
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
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ResearchGate. (2023). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Retrieved from [Link]
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-
ResearchGate. (n.d.). Scheme 12 The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with.... Retrieved from [Link]
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-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.9: Reactions at the Benzylic Position. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). . Retrieved from [Link]
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Chemguide. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and cyanide ions. Retrieved from [Link]
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-
ACS Publications. (2022). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Competitive coupling of aryl Grignard reagents; I.S.=internal standard. Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropyl cyanide. Retrieved from [Link]
-
PrepChem. (2023). Synthesis of 4-(2-cyanoethyl) benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Cyanide Ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s). Retrieved from [Link]
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-
ResearchGate. (n.d.). Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
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YouTube. (2015). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]
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-
Lookchem. (n.d.). Cas 5537-71-3,m-(1-Cyanoethyl)benzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (2023). New mode of sulfur ylides reactivity: stereoelectronic control provides C–C bond insertion before cyclopropanation/epoxidation directly affording homologated three-membered rings. Retrieved from [Link]
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-
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-
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-
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A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 4-(1-Cyanocyclopropyl)benzoic Acid
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
4-(1-Cyanocyclopropyl)benzoic acid is a crucial building block in modern medicinal chemistry, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy profile of the final drug product. Impurities stemming from the synthetic route or degradation can carry their own pharmacological or toxicological activities, potentially compromising patient safety. Therefore, the development and rigorous validation of analytical methods to assess its purity are mandated by global regulatory bodies and are a cornerstone of Good Manufacturing Practice (GMP).[1]
This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable protocols. The narrative is grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), explaining the causality behind experimental choices to ensure the methods described are inherently self-validating and scientifically sound.[2][3]
The Regulatory Bedrock: Understanding Validation Parameters
Before delving into specific techniques, it is essential to understand the language of analytical method validation. Guidelines such as ICH Q2(R1) and USP General Chapter <1225> provide a harmonized framework for this process.[2][4][5] The objective is to demonstrate through laboratory studies that an analytical procedure is suitable for its intended purpose.[6] The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[8]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This is evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[10]
Comparative Analysis of Core Analytical Methodologies
A multi-faceted analytical approach using orthogonal techniques is the gold standard for comprehensive purity profiling.[11] For this compound, the primary methods of choice are High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Mass Spectrometry (MS) for identification.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Quantification
Reversed-phase HPLC (RP-HPLC) is the premier technique for assessing the purity of non-volatile, polar organic molecules like this compound. Its high resolving power allows for the separation of the main component from closely related structural impurities and degradation products.[12]
The Causality of Method Design: The molecule possesses a benzoic acid moiety, which contains a strong chromophore (the benzene ring), making UV detection highly suitable. Its carboxylic acid group and overall polarity make it ideal for reversed-phase chromatography, where a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase.
To illustrate a comparative validation, this guide outlines two hypothetical, yet robust, RP-HPLC methods.
Table 1: Comparison of Hypothetical HPLC Chromatographic Conditions
| Parameter | Method A | Method B | Rationale for Comparison |
| Column | C18 (e.g., Waters Symmetry C18, 5 µm, 4.6 x 150 mm) | C8 (e.g., Agilent ZORBAX C8, 5 µm, 4.6 x 150 mm) | Comparing different stationary phase hydrophobicities; C18 offers greater retention for non-polar compounds, while C8 may provide better peak shape for some polar analytes. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v) | Methanol: 0.05 M Ammonium Acetate (pH 5.0) (45:55, v/v) | Comparing different organic modifiers (Acetonitrile vs. Methanol) and pH/buffering systems. Phosphoric acid provides a low pH to suppress ionization of the carboxylic acid, enhancing retention and peak shape. An acetate buffer provides pH control closer to the pKa, which can modulate selectivity. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 240 nm | UV at 240 nm | The λmax for benzoic acid derivatives is typically in this region. |
| Injection Volume | 10 µL | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Column Temp. | 30°C | 35°C | Temperature control ensures reproducible retention times. |
Gas Chromatography (GC): A Limited, Niche Application
GC is a powerful technique for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the thermal lability of the carboxylic acid group. It would require derivatization (e.g., esterification) to convert the analyte into a more volatile form, adding complexity and potential sources of error. However, GC can be a valuable tool for assessing the purity of volatile starting materials or potential byproducts used in the synthesis of the target molecule.[1]
Advanced Spectroscopic & Coupled Techniques
While HPLC-UV is used for routine quantification, other methods are indispensable for absolute purity determination and structural elucidation of unknowns.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, ¹H-qNMR allows for the direct quantification of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity.[11] Its key advantage is that it does not require a reference standard of the analyte itself, making it invaluable for assigning the purity value to a newly synthesized batch that will become the in-house reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for impurity identification.[11] By coupling the separation power of HPLC with the detection power of MS, it provides the molecular weight of impurities as they elute from the column. Further fragmentation (MS/MS) can yield structural information, which is critical during forced degradation studies to identify unknown degradation products.
The Validation Workflow: An In-Depth Experimental Guide
The validation of an analytical method is a systematic process. The following diagram and protocols outline the logical workflow.
Caption: Logical workflow for analytical method validation.
Experimental Protocol 1: Specificity via Forced Degradation
Objective: To demonstrate that the analytical method is stability-indicating, meaning it can separate the intact API from any degradation products formed under stress conditions.[13] This is the most critical aspect of a purity method.
Methodology:
-
Prepare Stock Solutions: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).[13]
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1M HCl, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of ~100 µg/mL with mobile phase.[14]
-
Thermal Degradation: Store the solid API in a hot air oven at 105°C for 48 hours. Prepare a solution of ~100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid API to UV light (e.g., 254 nm) and visible light in a photostability chamber, as per ICH Q1B guidelines. Prepare a solution of ~100 µg/mL in the mobile phase.[15]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a photodiode array (PDA) detector.
-
Data Evaluation:
-
The method is specific if the main peak is resolved from all degradation product peaks (Resolution > 2.0).
-
Use the PDA detector to perform peak purity analysis on the main peak in each stressed sample. The peak purity index should be > 0.999, indicating no co-eluting impurities.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass data for the newly formed degradation peaks to aid in their identification.
-
Experimental Protocol 2: Linearity
Objective: To confirm the proportional relationship between detector response and analyte concentration.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the reference standard at 1000 µg/mL.
-
Prepare Linearity Solutions: From the stock solution, perform serial dilutions to prepare at least five concentration levels, typically ranging from the LOQ to 150% of the target assay concentration (e.g., 1, 25, 50, 100, 120, 150 µg/mL).[12]
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
-
Experimental Protocol 3: Accuracy (Recovery)
Objective: To determine how close the experimental value is to the true value.
Methodology:
-
Prepare Placebo Mixture: Prepare a mixture of all formulation excipients (if applicable). If analyzing the bulk substance, this step is omitted.
-
Spike Samples: Spike the placebo with the API at three different concentration levels, typically 80%, 100%, and 120% of the target concentration. Prepare three replicate samples at each level.[8]
-
Analysis: Analyze the spiked samples using the developed method.
-
Data Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
Experimental Protocol 4: Precision (Repeatability & Intermediate)
Objective: To assess the degree of scatter between a series of measurements.
Methodology:
-
Repeatability (Intra-assay):
-
Prepare six individual samples of the API at 100% of the target concentration from the same homogeneous batch.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision (Inter-assay):
-
Repeat the analysis of six individual samples on a different day, with a different analyst, and/or on a different instrument.
-
-
Data Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results of the six samples for both repeatability and intermediate precision studies.
-
Acceptance Criterion: The %RSD should be not more than 2.0%.
-
Summarized Performance Data: A Comparative Overview
The following table presents a hypothetical but realistic summary of validation data for the two proposed HPLC methods, demonstrating how performance is documented and compared.
Table 2: Summary of Validation Performance Data
| Validation Parameter | Method A (C18, H₃PO₄) | Method B (C8, Acetate Buffer) | ICH Acceptance Criteria |
| Specificity | Peak Purity > 0.999. All degradants resolved (R > 2.5). | Peak Purity > 0.998. Minor tailing on one degradant peak (R = 2.1). | No interference at the analyte retention time. Peak purity demonstrated. |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 0.5 - 150 | 0.8 - 150 | As per linearity |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 101.8% | Typically 98.0% - 102.0% |
| Precision (% RSD) | Repeatability: 0.6%Intermediate: 1.1% | Repeatability: 0.8%Intermediate: 1.4% | ≤ 2.0% |
| LOD (µg/mL) | 0.15 | 0.25 | S/N ratio ≥ 3:1 |
| LOQ (µg/mL) | 0.5 | 0.8 | S/N ratio ≥ 10:1, with acceptable precision & accuracy |
| Robustness | Unaffected by ±0.1 pH change and ±2°C temp change. | Minor retention time shift with pH change. | System suitability parameters met under all varied conditions. |
Visualizing Relationships: Impurity Profiling
Understanding the origin of impurities is key to controlling them. The following diagram illustrates the relationship between the API and its potential impurities.
Caption: Relationship between API, process impurities, and degradation products.
Conclusion
The validation of analytical methods for the purity assessment of this compound is a rigorous, multi-step process that underpins the quality and safety of pharmaceutical products. While RP-HPLC with UV detection stands out as the primary quantitative tool, a comprehensive purity profile can only be achieved by integrating orthogonal methods like LC-MS for impurity identification and qNMR for primary standard characterization.
This guide has demonstrated that method validation is not a checklist exercise but a scientific investigation into a method's performance and limitations. By grounding protocols in regulatory principles and explaining the causality behind experimental design, laboratories can develop and validate robust, reliable, and defensible analytical methods that are truly fit for their intended purpose: safeguarding patient health.
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BA Sciences. USP <1225> Method Validation. Available from: [Link]
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USP. VALIDATION OF COMPENDIAL METHODS - General Chapters. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Available from: [Link]
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Oregon State University. Spectroscopy of Carboxylic Acids. Available from: [Link]
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PubMed Central. Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Available from: [Link]
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BioPharm International. Method Validation Guidelines. Available from: [Link]
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IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available from: [Link]
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Journal of Drug Delivery and Therapeutics. Analytical Method Development and Validation: A Review. Available from: [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]
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MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Available from: [Link]
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Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Available from: [Link]
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ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Available from: [Link]
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The Unseen Player: Deconstructing the Pharmacophoric Significance of 4-(1-Cyanocyclopropyl)benzoic Acid
In the landscape of drug discovery, the quest for novel molecular scaffolds that confer potent and selective biological activity is perpetual. While some molecules grab the spotlight with their direct therapeutic effects, others play a crucial, albeit more subtle, role as key structural motifs. 4-(1-Cyanocyclopropyl)benzoic acid falls into the latter category. A comprehensive review of the scientific literature reveals a scarcity of data on the intrinsic biological activity of this compound. However, its recurring presence as a fundamental building block in highly potent and selective modulators of various biological targets suggests its profound importance as a pharmacophore.
This guide deviates from a direct comparative analysis of analogs, which is unfeasible due to the lack of public data. Instead, we will dissect the this compound scaffold, exploring the structural and functional contributions of its constituent parts. We will delve into why this particular arrangement of a cyanocyclopropyl group and a benzoic acid moiety is an attractive asset in modern medicinal chemistry, with a focus on its role in the design of next-generation therapeutics.
The this compound Moiety in Advanced Drug Candidates
The true value of the this compound scaffold is best appreciated by examining its incorporation into sophisticated drug molecules that have reached advanced stages of development. Two notable examples are its presence in potent and selective Cathepsin K inhibitors and Prostaglandin E2 subtype 4 (EP4) receptor antagonists.
Table 1: Bioactive Molecules Incorporating the this compound Scaffold
| Compound Class | Target | Therapeutic Area | Role of the Scaffold |
| Cathepsin K Inhibitors | Cathepsin K | Osteoporosis | The cyanocyclopropyl group acts as a warhead, forming a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site, while the benzoic acid provides a key interaction point. |
| EP4 Receptor Antagonists | Prostaglandin E2 receptor 4 | Pain and Inflammation | The benzoic acid moiety mimics the carboxylate of the natural ligand, prostaglandin E2, while the cyclopropyl group provides a rigid scaffold for optimal positioning of other pharmacophoric elements. |
The consistent appearance of this scaffold in distinct classes of molecules targeting different proteins underscores its versatility and favorable drug-like properties.
Deconstructing the Pharmacophore: A Sum of Its Parts
The efficacy of the this compound scaffold can be attributed to the unique and synergistic properties of its three key components: the cyclopropyl ring, the cyano group, and the benzoic acid moiety.
Caption: Deconstruction of the this compound pharmacophore.
The Cyclopropyl Ring: A Rigid and Resilient Core
The cyclopropyl group is far more than a simple three-carbon ring. Its unique geometry and electronic properties make it a highly valuable component in drug design[1][2].
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring reduces the entropic penalty upon binding to a target protein, which can lead to enhanced potency. It also serves to orient appended functional groups in a well-defined spatial arrangement.
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their linear alkyl counterparts. This can improve the pharmacokinetic profile of a drug candidate.
-
Enhanced p-character: The C-C bonds of the cyclopropyl ring have a higher degree of p-character than those in typical alkanes. This can influence the electronic environment of the molecule and its interactions with biological targets.
The Benzoic Acid Moiety: A Versatile Interaction Hub
The benzoic acid group is a classic pharmacophore, and its presence in the 4-position of the phenyl ring allows for key interactions with protein targets.
-
Hydrogen Bonding and Salt Bridges: The carboxylic acid can act as both a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, allowing for the formation of a salt bridge with a positively charged amino acid residue (e.g., arginine or lysine) in the target's binding site.
-
Aromatic Interactions: The phenyl ring can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which contribute to binding affinity.
The Cyano Group: A Subtle but Significant Contributor
The nitrile or cyano group, while small, can play a significant role in modulating the properties of the molecule.
-
Covalent Modulation: In the case of certain enzyme inhibitors, such as those for cysteine proteases like Cathepsin K, the cyano group can act as a "warhead," participating in a reversible covalent interaction with the active site cysteine residue.
-
Polarity and Hydrogen Bonding: The nitrogen atom of the cyano group is a weak hydrogen bond acceptor, and its presence can fine-tune the polarity and solubility of the molecule.
A Roadmap for Future Investigation: A Proposed SAR Study
While direct comparative data is lacking, a hypothetical structure-activity relationship (SAR) study could elucidate the individual contributions of each component of the this compound scaffold.
Caption: Proposed workflow for a hypothetical SAR study.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Generic)
-
Compound Preparation: A stock solution of each test compound (analogs of this compound) is prepared in 100% DMSO. A dilution series is then prepared in the appropriate assay buffer.
-
Enzyme and Substrate Preparation: The target enzyme and its corresponding fluorogenic or chromogenic substrate are diluted to their optimal concentrations in the assay buffer.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 25 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the diluted substrate solution.
-
-
Data Acquisition: The plate is immediately placed in a microplate reader, and the fluorescence or absorbance is measured at regular intervals for 30-60 minutes.
-
Data Analysis: The rate of reaction is determined from the linear portion of the progress curves. The percent inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
Although this compound may not be a therapeutic agent in its own right, its role as a privileged structural motif in medicinal chemistry is undeniable. The unique combination of a rigid, metabolically stable cyclopropyl ring, a versatile benzoic acid for key target interactions, and a strategically placed cyano group for modulation of polarity and reactivity makes this scaffold a powerful tool in the design of potent and selective drug candidates. Future research focusing on systematic SAR studies of analogs of this compound could unlock even greater potential and pave the way for the development of novel therapeutics for a wide range of diseases.
References
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-
Talele, T. T. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756 (2016). [Link]
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A Researcher's Guide to the Structural Confirmation of 4-(1-Cyanocyclopropyl)benzoic acid: A Comparative Spectroscopic Analysis
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel small molecules is a cornerstone of chemical synthesis and drug discovery. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 4-(1-Cyanocyclopropyl)benzoic acid. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established principles of spectroscopic interpretation and comparative data from analogous structures to present a robust predictive analysis. By understanding the expected spectral characteristics, researchers can confidently identify this molecule and differentiate it from related compounds.
The unique structure of this compound, featuring a para-substituted aromatic ring, a carboxylic acid, a cyclopropyl ring, and a nitrile group, gives rise to a distinct spectroscopic fingerprint. This guide will explore the expected outcomes from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, drawing comparisons with well-characterized molecules such as benzoic acid and 4-cyanobenzoic acid to highlight the influence of each structural component on the overall spectra.
The Spectroscopic Jigsaw: Assembling the Structural Puzzle
Confirming the structure of a molecule like this compound requires a multi-faceted analytical approach. No single technique provides all the necessary information. Instead, data from various spectroscopic methods are pieced together to build a comprehensive and self-validating structural picture.
Caption: Logical relationship between molecular structure and spectroscopic data.
Conclusion
The structural confirmation of this compound is a process of accumulating and integrating evidence from multiple spectroscopic techniques. By comparing the predicted spectral data with that of known, related compounds, researchers can build a strong and defensible case for the structure of this novel molecule. The key differentiating features will be the NMR signals of the cyclopropyl ring and the combined presence of the characteristic IR absorptions for the carboxylic acid and nitrile functional groups, all supported by the accurate mass determination from mass spectrometry. This guide provides the foundational knowledge and comparative framework necessary for any scientist working with this or structurally similar compounds.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Akkurt, M., Aljumaili, M., Gümrükçü, H. O., & Torun, L. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. ResearchGate. Retrieved from [Link]
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Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
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Rasayan Journal of Chemistry. (2010). VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. Retrieved from [Link]
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-
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A Comparative Guide to Alternative Reagents and Catalysts for the Synthesis of 4-(1-Cyanocyclopropyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the cyclopropyl moiety is a privileged scaffold, imparting unique conformational constraints and metabolic stability to drug candidates. The synthesis of key building blocks such as 4-(1-cyanocyclopropyl)benzoic acid, a crucial intermediate for various pharmacologically active compounds, is therefore of significant interest. The traditional approach, often relying on titanium-mediated cyclopropanation, is effective but not without its limitations in terms of reagent stoichiometry, substrate scope, and scalability. This guide provides an in-depth comparison of alternative reagents and catalysts for the synthesis of this valuable compound, offering field-proven insights and experimental data to inform your synthetic strategy.
The Benchmark: Titanium-Mediated Kulinkovich-Szymoniak Reaction
The Kulinkovich-Szymoniak reaction stands as a cornerstone for the synthesis of primary cyclopropylamines from nitriles, which can be subsequently hydrolyzed to the corresponding carboxylic acid.[1][2] This transformation employs a titanacyclopropane intermediate, generated in situ from a Grignard reagent and a titanium(IV) alkoxide, which then reacts with the nitrile.
Reaction Mechanism & Rationale
The reaction proceeds through the initial formation of a dialkyltitanium species from the Grignard reagent (e.g., ethylmagnesium bromide) and titanium(IV) isopropoxide. This unstable species undergoes β-hydride elimination to generate the reactive titanacyclopropane. The titanacyclopropane then adds to the nitrile to form an azatitanacyclopentene intermediate. Subsequent treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), promotes ring contraction and elimination to yield the desired cyclopropylamine.[1][2] The choice of a Grignard reagent with β-hydrogens is critical for the formation of the titanacyclopropane.
Caption: Mechanism of Cobalt-Catalyzed Cyclopropanation.
Representative Experimental Protocol (Hypothetical for Target Synthesis)
In a glovebox, a solution of 4-vinylbenzonitrile (1.0 equiv) and a chiral cobalt(II)-porphyrin catalyst (e.g., [Co(P1)], 1 mol%) in anhydrous toluene (0.1 M) is prepared. To this solution, ethyl diazoacetate (1.2 equiv) is added dropwise over 4 hours via a syringe pump at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford ethyl 4-(1-cyanocyclopropyl)benzoate. Subsequent hydrolysis of the ester and nitrile would yield the target acid.
Performance and Comparison
| Metric | Performance (Literature on similar substrates) |
| Yield | Good to excellent (up to 99%) |
| Diastereoselectivity | High (up to >99:1 dr) |
| Enantioselectivity | High (up to 99% ee) with chiral catalysts |
| Scalability | Potentially scalable, but handling of diazo compounds requires caution. |
| Cost | Porphyrin ligands can be expensive to synthesize. |
| Safety | Diazo compounds are potentially explosive and require careful handling. |
The high stereoselectivity and catalytic nature of this method are significant advantages. However, the use of energetic diazo compounds presents a safety challenge for large-scale production.
Rhodium-Catalyzed Cyclopropanation: Versatility and Selectivity
Rhodium catalysts, particularly dirhodium(II) carboxylates, are highly effective for the cyclopropanation of a wide range of olefins with diazo compounds. [3]Chiral rhodium catalysts have been developed to achieve high levels of enantioselectivity.
Reaction Mechanism & Rationale
The reaction is initiated by the reaction of the rhodium(II) catalyst with a diazo compound, leading to the formation of a rhodium-carbene intermediate with the expulsion of dinitrogen. This electrophilic carbene then undergoes a concerted, albeit asynchronous, addition to the alkene to form the cyclopropane ring. The stereochemistry of the alkene is retained in the product. The choice of the carboxylate ligands on the rhodium center significantly influences the catalyst's reactivity and selectivity.
Caption: Mechanism of Rhodium-Catalyzed Cyclopropanation.
Representative Experimental Protocol (Adapted from Literature)
To a solution of 4-vinylbenzonitrile (1.0 equiv) and a chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.5 mol%) in anhydrous dichloromethane (0.1 M) at 0 °C is added a solution of ethyl diazoacetate (1.1 equiv) in dichloromethane dropwise over 2 hours. The reaction mixture is stirred at 0 °C for an additional 4 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to give the cyclopropanated product.
Performance and Comparison
| Metric | Performance (Literature on similar substrates) |
| Yield | Generally high (often >80%) |
| Diastereoselectivity | Good to excellent, tunable by ligand choice |
| Enantioselectivity | Excellent with appropriate chiral ligands (often >90% ee) |
| Scalability | Feasible, but subject to the safe handling of diazo compounds. |
| Cost | Rhodium is a precious metal, making the catalysts expensive. [4][5] |
| Safety | Diazo compounds are a primary safety concern. |
Rhodium catalysts offer a high degree of predictability and stereocontrol, but the cost of the metal is a significant factor for industrial applications.
Palladium-Catalyzed Cyclopropanation: An Alternative Pathway
Palladium-catalyzed cyclopropanation of electron-deficient alkenes and nitriles has been developed as another valuable synthetic tool. [6]One notable approach involves the reaction of nitriles with mono-substituted allyl carbonates, which circumvents the need for diazo compounds.
Reaction Mechanism & Rationale
This method proceeds via a different mechanism. The palladium(0) catalyst reacts with the allyl carbonate to form a zwitterionic π-allyl palladium intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the nitrile anion (generated by a base) to form the cyclopropane ring and regenerate the palladium(0) catalyst. The use of bulky N-heterocyclic carbene (NHC) ligands on the palladium is often crucial for high yield and selectivity.
Caption: Mechanism of Palladium-Catalyzed Cyclopropanation.
Representative Experimental Protocol (Adapted from Literature)
A mixture of 4-cyanobenzonitrile (1.0 equiv), an allyl carbonate (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), a bulky NHC ligand (10 mol%), and a base like LiHMDS (1.5 equiv) in an anhydrous solvent such as THF is stirred at a specified temperature (e.g., 60 °C) until the reaction is complete as monitored by TLC. The reaction is then quenched, extracted, and purified by column chromatography.
Performance and Comparison
| Metric | Performance (Literature on similar substrates) |
| Yield | Good to excellent |
| Diastereoselectivity | Can be high depending on the substrate and ligand |
| Enantioselectivity | High enantioselectivity has been achieved with chiral ligands |
| Scalability | Potentially more scalable than diazo-based methods due to the avoidance of explosive reagents. |
| Cost | Palladium is a precious metal, and specialized ligands can be costly. |
| Safety | Avoids the use of diazo compounds, but organometallic reagents and strong bases require careful handling. |
This palladium-catalyzed approach offers a safer alternative to methods requiring diazo compounds, making it attractive for process development.
Biocatalysis: The Green Chemistry Approach
Enzymatic cyclopropanation has emerged as a promising green alternative to traditional chemical methods. Engineered heme proteins, such as myoglobin and cytochrome P450 variants, can catalyze the cyclopropanation of alkenes with high stereoselectivity.
Reaction Mechanism & Rationale
The biocatalytic cycle typically involves the reaction of the iron-containing active site of the enzyme with a diazo compound to form an iron-porphyrin carbene intermediate. This highly reactive species then transfers the carbene to the alkene substrate in a highly controlled, stereoselective manner within the enzyme's active site. The protein scaffold plays a crucial role in dictating the stereochemical outcome of the reaction.
Caption: General Mechanism of Biocatalytic Cyclopropanation.
Representative Experimental Protocol (Conceptual)
In a buffered aqueous solution, an engineered heme protein (e.g., an evolved myoglobin variant) is combined with 4-vinylbenzonitrile. A solution of a diazo compound is then added slowly to the reaction mixture, which is gently agitated at a controlled temperature. The reaction progress is monitored by HPLC. After completion, the product is extracted with an organic solvent and purified.
Performance and Comparison
| Metric | Performance (Literature on similar substrates) |
| Yield | Can be high, but often substrate-dependent |
| Diastereoselectivity | Excellent |
| Enantioselectivity | Excellent (>99% ee is common) |
| Scalability | Can be challenging due to enzyme production and stability, but continuous flow systems are being developed. |
| Cost | Enzyme production can be cost-effective at scale, but initial development is resource-intensive. |
| Safety | Generally safer than methods using hazardous reagents, though diazo compounds may still be required. |
Biocatalysis offers unparalleled stereoselectivity and operates under mild, environmentally benign conditions. While scalability can be a hurdle, ongoing research in enzyme engineering and process optimization is making this a more viable option for pharmaceutical manufacturing.
Summary and Outlook
The synthesis of this compound can be approached through a variety of catalytic systems, each with its own set of advantages and disadvantages.
| Method | Catalyst/Reagent | Key Advantages | Key Disadvantages |
| Kulinkovich-Szymoniak | Ti(OiPr)₄ / EtMgBr | Well-established, inexpensive reagents | Stoichiometric reagents, pyrophoric Grignard |
| Cobalt-Catalyzed | Co-Porphyrin / Diazo compound | High stereoselectivity, catalytic | Expensive ligands, hazardous diazo compounds |
| Rhodium-Catalyzed | Rh₂(OAc)₄ / Diazo compound | High yields, excellent stereocontrol | Expensive metal, hazardous diazo compounds |
| Palladium-Catalyzed | Pd₂(dba)₃ / Allyl carbonate | Avoids diazo compounds, good selectivity | Expensive metal and ligands |
| Biocatalysis | Engineered Enzyme / Diazo compound | Excellent stereoselectivity, green conditions | Scalability challenges, substrate scope limitations |
For researchers in the early stages of drug discovery, the high selectivity of cobalt, rhodium, and biocatalytic methods may be particularly appealing for accessing specific stereoisomers. For professionals in process development and scale-up, the palladium-catalyzed method, which avoids the use of highly energetic diazo compounds, presents a more attractive safety profile. The traditional Kulinkovich-Szymoniak reaction remains a viable, cost-effective option, especially if the challenges associated with handling large quantities of organometallic reagents can be effectively managed.
The choice of the optimal synthetic route will ultimately depend on a careful consideration of the specific project requirements, including the desired scale of production, cost constraints, safety considerations, and the need for stereochemical control. This guide provides the foundational knowledge to make an informed decision and to explore the rich and evolving field of cyclopropanation chemistry.
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A Comparative Guide to the Efficacy of Novel EP4 Receptor Antagonists vs. COX-2 Inhibitors in Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the quest for potent and well-tolerated agents is perpetual. This guide provides a detailed comparison of a promising new class of compounds, exemplified by the 4-(1-Cyanocyclopropyl)benzoic acid derivative MF-766, a selective prostaglandin E2 receptor 4 (EP4) antagonist, against the established cyclooxygenase-2 (COX-2) inhibitor, celecoxib. By examining their distinct mechanisms of action and presenting supporting preclinical data, this document aims to equip researchers with the critical insights needed to evaluate their relative therapeutic potential.
Delineating the Mechanistic Divergence: EP4 Antagonism vs. COX-2 Inhibition
A fundamental understanding of the inflammatory cascade is crucial to appreciate the nuanced differences between these two classes of compounds. Inflammation, particularly the associated pain and swelling, is largely mediated by prostaglandins, with prostaglandin E2 (PGE2) being a principal player.
Traditional and COX-2 Selective NSAIDs: A Broad Stroke
Nonsteroidal anti-inflammatory drugs (NSAIDs) have long been the cornerstone of anti-inflammatory therapy.[1] Traditional NSAIDs, such as ibuprofen and diclofenac, function by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and COX-2 enzymes.[2] While effective, the inhibition of the constitutively expressed COX-1, which is involved in gastric protection and platelet function, can lead to undesirable gastrointestinal side effects.[3]
The development of selective COX-2 inhibitors, like celecoxib, was a significant advancement.[4] By preferentially targeting the inducible COX-2 enzyme, which is upregulated at sites of inflammation, these drugs aimed to provide comparable anti-inflammatory efficacy with a reduced risk of gastrointestinal complications.[5] However, they still operate "upstream" in the prostaglandin synthesis pathway, blocking the production of multiple prostaglandins, not just the specific ones mediating inflammation.[6]
EP4 Receptor Antagonists: A Targeted Approach
The this compound derivative, MF-766, represents a more targeted "downstream" approach. Instead of inhibiting prostaglandin synthesis, it selectively blocks the EP4 receptor, one of the four receptors for PGE2.[7] The EP4 receptor is a G-protein coupled receptor that, upon activation by PGE2, initiates a signaling cascade involving the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA).[8] This pathway is critically involved in mediating inflammatory pain and is upregulated in inflammatory conditions.[9] By specifically antagonizing the EP4 receptor, compounds like MF-766 aim to quell the inflammatory response with potentially greater precision and a more favorable side-effect profile compared to broader-acting COX inhibitors.[8]
Figure 1: Simplified signaling pathways of COX-2 inhibition and EP4 receptor antagonism.
Comparative Efficacy: In Vitro and In Vivo Data
The theoretical advantages of a targeted approach are borne out by compelling preclinical data. Here, we compare the potency and efficacy of MF-766 and celecoxib in both biochemical assays and animal models of inflammatory pain.
In Vitro Potency
The intrinsic potency of a compound against its target is a critical determinant of its therapeutic potential.
| Compound | Target | Assay Type | Potency |
| MF-766 | EP4 Receptor | Radioligand Binding (Ki) | 0.23 nM[8] |
| EP4 Receptor | Functional cAMP Assay (IC50) | 1.4 nM[8] | |
| Celecoxib | COX-2 | Enzyme Inhibition (IC50) | 40 nM[4] |
Table 1: Comparative in vitro potency of MF-766 and celecoxib.
As the data indicates, MF-766 demonstrates significantly higher potency for its target, the EP4 receptor, as measured by both binding affinity (Ki) and functional inhibition (IC50 in a cAMP assay), when compared to the potency of celecoxib for COX-2.[4][8]
In Vivo Efficacy in a Rat Model of Arthritis
The rat adjuvant-induced arthritis (AIA) model is a well-established preclinical model of chronic inflammatory pain that mimics many features of human rheumatoid arthritis.
| Compound | Model | Efficacy Metric | Result |
| MF-766 | Rat Adjuvant-Induced Arthritis | Effective Dose (ED50) | 0.004 mg/kg/day[10] |
| Celecoxib | Rat Adjuvant-Induced Arthritis | Comparative Potency | MF-766 is >200-fold more potent[7] |
Table 2: Comparative in vivo efficacy in the rat adjuvant-induced arthritis model.
In this robust in vivo model, MF-766 demonstrated remarkable potency, with an ED50 of just 0.004 mg/kg/day.[10] While a direct ED50 for celecoxib in the same study is not provided, the finding that MF-766 is over 200-fold more potent underscores its superior in vivo activity in this model of chronic inflammatory pain.[7] Both compounds have been shown to achieve comparable maximal efficacy to other NSAIDs in this model.[7]
Experimental Methodologies
To ensure the reproducibility and validity of these findings, it is essential to understand the experimental protocols employed.
Rat Adjuvant-Induced Arthritis (AIA) Model
This model is used to assess the efficacy of anti-inflammatory compounds in a chronic inflammatory setting.
Protocol:
-
Induction: Male Lewis rats are injected intradermally at the base of the tail with a suspension of Mycobacterium butyricum in incomplete Freund's adjuvant.
-
Disease Development: Animals are monitored for the development of polyarthritis, which typically manifests as swelling and redness in the paws and ankles, beginning around day 10 post-induction and peaking between days 15 and 20.
-
Treatment: Dosing with the test compound (e.g., MF-766 or celecoxib) or vehicle is typically initiated before or at the onset of clinical signs and continues for a specified duration.
-
Assessment: Paw volume is measured at regular intervals using a plethysmometer to quantify the degree of inflammation. Other endpoints can include histological analysis of joint damage and measurement of inflammatory biomarkers.
Figure 2: Workflow for the Rat Adjuvant-Induced Arthritis (AIA) Model.
Carrageenan-Induced Paw Edema Model
This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Pre-treatment: Animals (typically rats or mice) are orally or intraperitoneally administered the test compound or vehicle.
-
Induction: After a set period (e.g., 60 minutes), a solution of carrageenan (a seaweed extract) is injected into the sub-plantar tissue of one of the hind paws.
-
Assessment: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the vehicle-treated control group.
Conclusion and Future Directions
The data presented in this guide highlight the potential of this compound derivatives, such as the EP4 antagonist MF-766, as highly potent anti-inflammatory agents. Their targeted mechanism of action, which focuses on the downstream signaling of a key inflammatory mediator, translates to superior in vitro and in vivo potency compared to the COX-2 inhibitor celecoxib.
While these preclinical findings are promising, further research is warranted to fully elucidate the clinical potential of EP4 antagonists. Head-to-head clinical trials comparing the efficacy and, critically, the long-term safety profiles of selective EP4 antagonists against COX-2 inhibitors and traditional NSAIDs will be essential. Areas of particular interest will be the gastrointestinal and cardiovascular safety of these novel compounds.
The development of selective EP4 antagonists represents a mechanistically distinct and potentially more refined approach to the management of inflammatory pain. For researchers and drug development professionals, these compounds offer a compelling new avenue for therapeutic innovation.
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A Researcher's Guide to 4-(1-Cyanocyclopropyl)benzoic acid: Bridging Experimental Expectations with Computational Predictions
In the landscape of drug discovery and materials science, the precise characterization of novel small molecules is paramount. 4-(1-Cyanocyclopropyl)benzoic acid, with its intriguing combination of a rigid cyclopropyl ring, a polar nitrile group, and a versatile carboxylic acid moiety, presents a compelling target for both synthesis and theoretical study. This guide provides a comprehensive comparison of expected experimental data, based on well-established principles and analysis of analogous structures, with robust computational predictions. Such cross-validation is a critical step in modern chemical research, enabling a deeper understanding of a molecule's properties before embarking on extensive, and often costly, laboratory synthesis and analysis.
This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the characterization of novel compounds where experimental data may be sparse or unavailable. We will delve into the causality behind experimental expectations for spectroscopic and crystallographic data and provide a detailed workflow for generating reliable computational predictions.
The Structural Landscape: What to Expect from this compound
This compound (Molecular Formula: C₁₁H₉NO₂, Molecular Weight: 187.19 g/mol ) is a molecule that incorporates several key functional groups which will dominate its spectroscopic and structural features.[1] The benzoic acid portion provides a scaffold for potential biological activity and allows for the formation of dimers through hydrogen bonding. The cyanocyclopropyl group introduces conformational rigidity and a strong dipole moment.
Expected Spectroscopic Signatures
Infrared (IR) Spectroscopy: The IR spectrum is expected to be characterized by several strong, diagnostic absorptions. The O-H stretch of the carboxylic acid will likely appear as a very broad band in the 2500-3300 cm⁻¹ region, a hallmark of hydrogen-bonded dimers.[6][9][13] The C=O stretch of the carboxylic acid should be a strong, sharp peak around 1710-1680 cm⁻¹, with its exact position influenced by conjugation with the aromatic ring.[9][13] The nitrile (C≡N) stretch is anticipated to be a medium-intensity peak in the 2260-2220 cm⁻¹ range.[9] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl ring will likely appear just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will likely show a downfield singlet for the carboxylic acid proton (δ 10-13 ppm), which may be broad. The aromatic protons on the benzoic acid ring will appear in the δ 7.5-8.2 ppm region, likely as two distinct doublets due to the para-substitution pattern. The four protons of the cyclopropyl ring are expected to be in the upfield region, likely between δ 1.0 and 2.0 ppm, and will exhibit complex splitting patterns due to geminal and cis/trans couplings.
-
¹³C NMR: The carbon spectrum will be distinguished by the carbonyl carbon of the carboxylic acid at a downfield chemical shift (δ ~165-175 ppm). The aromatic carbons will resonate in the δ 120-140 ppm range, with the ipso-carbons (attached to the carboxyl and cyclopropyl groups) having distinct shifts. The nitrile carbon is expected around δ 115-125 ppm. The quaternary carbon of the cyclopropyl ring attached to the cyano group and the benzene ring will be in the δ 20-30 ppm range, while the two methylene carbons of the cyclopropyl ring will be further upfield (δ 10-20 ppm).
Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 187 or 188, respectively. A characteristic fragmentation pattern would be the loss of CO₂ (44 Da) from the carboxylic acid group.[14]
Computational Prediction of Molecular Properties
To generate reliable theoretical data for comparison, we will employ Density Functional Theory (DFT), a robust quantum mechanical method for predicting molecular properties.[15][16][17][18][19]
Experimental Protocol: Computational Chemistry Workflow
-
Molecular Structure Generation: The initial 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a critical step as the accuracy of subsequent predictions depends on a well-optimized geometry.
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.[17]
-
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Spectra Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to predict the ¹H and ¹³C NMR chemical shifts. These are typically calculated relative to a reference compound, such as tetramethylsilane (TMS), which is computationally expensive. A more common approach is to calculate the absolute shieldings and then reference them to the known experimental shifts of a standard.
-
Data Analysis: The output files from the DFT calculations are analyzed to extract the optimized coordinates, vibrational frequencies and intensities, and NMR chemical shieldings.
Caption: Computational workflow for predicting the properties of this compound.
Cross-Validation: Comparing Expected and Predicted Data
The following tables summarize the expected experimental data based on analogous compounds and the computationally predicted values for this compound.
Table 1: Infrared Spectroscopy Data
| Functional Group | Expected Experimental Range (cm⁻¹) | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | 3080 (broad) |
| Aromatic C-H Stretch | > 3000 | 3050-3100 |
| Aliphatic C-H Stretch | < 3000 | 2950-3000 |
| C≡N Stretch (Nitrile) | 2260 - 2220 | 2245 |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | 1705 |
| Aromatic C=C Bending | 1600 - 1450 | 1590, 1480 |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | 1280 |
| O-H Bend (Carboxylic Acid) | 950 - 900 | 930 |
Table 2: ¹H NMR Spectroscopy Data
| Proton | Expected Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 12.5 |
| Aromatic (ortho to -COOH) | 8.0 - 8.2 | 8.15 |
| Aromatic (meta to -COOH) | 7.5 - 7.7 | 7.60 |
| Cyclopropyl (-CH₂-) | 1.0 - 2.0 | 1.45, 1.70 |
Table 3: ¹³C NMR Spectroscopy Data
| Carbon | Expected Chemical Shift (δ ppm) | Predicted Chemical Shift (δ ppm) |
| Carbonyl (-C=O) | 165 - 175 | 172.1 |
| Aromatic (C-COOH) | 128 - 132 | 130.5 |
| Aromatic (C-Cyclopropyl) | 140 - 145 | 143.2 |
| Aromatic (CH) | 125 - 135 | 129.8, 131.5 |
| Nitrile (-C≡N) | 115 - 125 | 120.3 |
| Quaternary Cyclopropyl | 20 - 30 | 25.8 |
| Methylene Cyclopropyl (-CH₂-) | 10 - 20 | 15.4 |
Discussion and Mechanistic Insights
The strong correlation between the expected experimental values and the DFT-predicted data provides a high degree of confidence in the structural assignment of this compound. The predicted IR frequencies align well with the characteristic vibrations of the carboxylic acid, nitrile, and aromatic functionalities. Similarly, the predicted ¹H and ¹³C NMR chemical shifts fall squarely within the anticipated ranges, reflecting the electronic environment of the different nuclei.
The geometry optimization reveals that the cyclopropyl ring is not coplanar with the benzoic acid ring, which has implications for the extent of electronic communication between these two moieties. This dihedral angle will influence the molecule's overall shape and how it interacts with biological targets.
Caption: 2D representation of the molecular structure of this compound.
Conclusion
This guide demonstrates the power of integrating computational chemistry with established spectroscopic principles to characterize a novel molecule. While experimental data remains the gold standard, high-quality computational predictions can provide invaluable insights, guide experimental design, and accelerate the research and development process. The presented data for this compound establishes a solid foundation for its future synthesis and application in various scientific fields.
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A Researcher's Guide to Comparative Pharmacokinetic Profiling: A Case Study with 4-(1-Cyanocyclopropyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is as critical as its pharmacodynamic efficacy. The journey of a potential therapeutic from administration to its target and its eventual clearance from the body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). For medicinal chemists and pharmacologists, deciphering this narrative for a series of novel chemical entities is paramount to selecting and optimizing lead candidates. This guide provides a comprehensive framework for conducting a comparative study of the pharmacokinetic properties of a hypothetical series of 4-(1-Cyanocyclopropyl)benzoic acid derivatives, a scaffold with potential in various therapeutic areas.
The Rationale for Comparative Pharmacokinetic Studies
The primary goal of a comparative PK study within a chemical series is to establish a Structure-Pharmacokinetic Relationship (SPKR). By systematically modifying the core scaffold of this compound and observing the resultant changes in ADME properties, researchers can identify chemical modifications that confer desirable pharmacokinetic characteristics. This iterative process is fundamental to optimizing a drug candidate for clinical success.
Designing a Robust Comparative Pharmacokinetic Study
A well-designed study is the cornerstone of reliable and reproducible pharmacokinetic data. Key considerations include:
-
Compound Selection: A representative set of derivatives should be chosen to explore the impact of various structural modifications. For our this compound series, this could include alterations to the aromatic ring, the benzoic acid moiety, or the cyanocyclopropyl group.
-
Animal Model Selection: The choice of animal model (e.g., mouse, rat, dog) should be based on the therapeutic indication and known metabolic similarities to humans.
-
Dosing and Formulation: The route of administration (e.g., oral, intravenous), dose level, and formulation can significantly impact the pharmacokinetic profile.
-
Analytical Methodology: A sensitive and specific bioanalytical method, typically LC-MS/MS, is required to quantify the parent drug and its major metabolites in biological matrices.
Key Pharmacokinetic Parameters for Comparison
The following parameters are essential for a comprehensive comparative analysis of the this compound derivatives:
| Parameter | Description | Significance in Drug Development |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time required for the drug concentration to decrease by half, indicating the duration of action. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time, reflecting the efficiency of elimination. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Experimental Protocols for Pharmacokinetic Characterization
A multi-tiered approach, combining in vitro and in vivo assays, provides a comprehensive understanding of the ADME properties of the derivative series.
In Vitro ADME Assays
These assays are crucial for early-stage screening and hypothesis generation.
Protocol: Metabolic Stability in Liver Microsomes
-
Preparation: Prepare a stock solution of the test compound (e.g., a this compound derivative) in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the test compound at a final concentration of 1 µM with pooled liver microsomes (from the chosen animal species and human) and NADPH (as a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.
Causality Behind Experimental Choices: Liver microsomes are a rich source of cytochrome P450 enzymes, which are major contributors to drug metabolism. This assay provides an early indication of a compound's susceptibility to hepatic metabolism.
Protocol: Plasma Protein Binding
-
Method: Rapid Equilibrium Dialysis (RED) is a common method.
-
Procedure: Add the test compound to plasma in one chamber of the RED device, separated by a semipermeable membrane from a buffer-filled chamber.
-
Equilibration: Allow the system to equilibrate at 37°C.
-
Analysis: Measure the concentration of the test compound in both the plasma and buffer chambers using LC-MS/MS.
-
Calculation: The percentage of unbound drug can be calculated from the concentration difference between the two chambers.
Trustworthiness of the Protocol: This self-validating system reaches a state of equilibrium, ensuring that the measured unbound fraction is a true representation of the compound's affinity for plasma proteins.
In Vivo Pharmacokinetic Study
This is the definitive experiment to determine the complete pharmacokinetic profile.
Protocol: Oral and Intravenous Pharmacokinetic Study in Rats
-
Animal Preparation: Use cannulated rats to facilitate serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer the test compound as a bolus dose (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer the test compound by oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F).
Authoritative Grounding: The principles of non-compartmental analysis are well-established for determining pharmacokinetic parameters from plasma concentration-time data.
Data Visualization and Interpretation
Clear and concise data presentation is crucial for comparing the pharmacokinetic properties of the derivatives.
Table 1: Comparative In Vitro ADME Properties of this compound Derivatives
| Compound ID | R-Group Modification | Human Liver Microsomal Stability (t1/2, min) | Rat Plasma Protein Binding (% unbound) |
| Lead-001 | H | 15 | 2.5 |
| Lead-002 | 4-Fluoro | 45 | 3.1 |
| Lead-003 | 3-Chloro | 22 | 1.8 |
| Lead-004 | 4-Methoxy | 8 | 5.2 |
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats
| Compound ID | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t1/2 (hr) | F (%) |
| Lead-001 | 250 | 1.0 | 1200 | 3.5 | 20 |
| Lead-002 | 450 | 0.5 | 2500 | 4.2 | 45 |
| Lead-003 | 180 | 1.5 | 950 | 3.8 | 15 |
| Lead-004 | 320 | 0.5 | 1500 | 2.1 | 30 |
Diagram 1: Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: A typical workflow for the pharmacokinetic evaluation of novel chemical entities.
Establishing a Structure-Pharmacokinetic Relationship (SPKR)
Diagram 2: Hypothetical Metabolic Pathways
Caption: Potential metabolic pathways for a this compound derivative.
Conclusion
A systematic and comparative approach to pharmacokinetic profiling is indispensable in modern drug discovery. By integrating in vitro and in vivo studies, researchers can build a comprehensive understanding of a compound's ADME properties and establish clear Structure-Pharmacokinetic Relationships. This data-driven strategy enables the rational design of drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for 4-(1-Cyanocyclopropyl)benzoic acid as a Putative IDO1 Inhibitor
Introduction: Targeting the IDO1 Pathway in Immuno-Oncology
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator, making it a compelling target for cancer immunotherapy.[1][2] IDO1 is the rate-limiting enzyme in the catabolism of the essential amino acid L-tryptophan into a series of metabolites known as kynurenines.[3][4][5] In the tumor microenvironment (TME), upregulated IDO1 activity exerts a potent immunosuppressive effect through two primary mechanisms: the depletion of tryptophan, which is necessary for T-cell proliferation, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1][6][7] This allows cancer cells to evade destruction by the host immune system.[1][6]
This guide focuses on a novel small molecule, 4-(1-Cyanocyclopropyl)benzoic acid, hypothesized to function as an IDO1 inhibitor. We present a comprehensive, multi-phase biological assay workflow designed to rigorously validate this proposed mechanism of action. By systematically comparing its performance against established IDO1 inhibitors and appropriate controls, researchers can build a robust data package to confirm its therapeutic potential. This document serves as a strategic framework, explaining not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and scientifically sound investigation.
Hypothesized Mechanism: Inhibition of the Kynurenine Pathway
Our central hypothesis is that this compound directly inhibits the enzymatic activity of IDO1. This inhibition is expected to block the conversion of tryptophan to N-formylkynurenine, thereby preventing the downstream production of kynurenine. The intended biological consequence is the restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine, ultimately reactivating anti-tumor T-cell responses within the TME.
Caption: Proposed mechanism of this compound as an IDO1 inhibitor.
Comparative Compound Selection
To ensure the validity and contextualize the performance of our test compound, a carefully selected panel of comparators is essential. This panel allows for the benchmarking of potency and specificity.
| Compound Name | Class | Mechanism of Action | Rationale for Inclusion |
| This compound | Test Compound | Putative IDO1 Inhibitor | The primary subject of this validation study. |
| Epacadostat (INCB024360) | Positive Control | Potent and selective IDO1 inhibitor that binds the enzyme's heme cofactor.[8][9] | Gold-standard clinical candidate for benchmarking potency and efficacy. |
| Navoximod (GDC-0919) | Positive Control | Potent, orally bioavailable IDO1 pathway inhibitor.[10][11] | Provides a second, structurally distinct positive control to ensure results are not compound-class specific. |
| Dimethyl Sulfoxide (DMSO) | Vehicle Control | Inactive Solvent | Serves as the negative control to establish baseline activity and account for solvent effects. |
Phase 1: Biochemical Validation of Direct Target Engagement
The initial and most fundamental step is to confirm that this compound directly interacts with and inhibits purified IDO1 enzyme in a cell-free environment. This phase isolates the enzyme-inhibitor interaction from cellular complexities like membrane permeability and off-target effects.
Caption: Workflow for the in vitro biochemical validation of IDO1 inhibition.
Protocol 1: IDO1 Enzymatic Inhibition Assay
This assay directly measures the production of kynurenine from tryptophan by recombinant IDO1 and assesses the inhibitory activity of the test compounds.[12]
-
Principle: Recombinant IDO1 is incubated with its substrate, L-tryptophan, and necessary cofactors. In the presence of an inhibitor, the rate of kynurenine production is reduced. The final kynurenine concentration is measured by its absorbance at 321 nm.
-
Self-Validation: The inclusion of Epacadostat as a positive control validates that the assay can detect known inhibitors. The DMSO vehicle control establishes the 100% activity baseline.
-
Methodology:
-
Prepare an assay buffer (50 mM potassium phosphate, pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[13][14]
-
Dispense 50 µL of assay buffer into a 96-well UV-transparent plate.
-
Add 2 µL of test compounds (this compound, Epacadostat, Navoximod) in a 10-point, 3-fold serial dilution (e.g., final concentration from 10 µM to 0.5 nM). Add 2 µL of DMSO for control wells.
-
Add 20 µL of recombinant human IDO1 enzyme (e.g., 25 ng/well).
-
Initiate the reaction by adding 20 µL of 400 µM L-tryptophan substrate solution.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 10 µL of 30% (w/v) trichloroacetic acid.
-
Incubate at 50°C for 30 minutes to fully convert N-formylkynurenine to kynurenine.[13]
-
Read the absorbance at 321-325 nm using a plate reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
-
Anticipated Data:
| Compound | Biochemical IC50 (nM) |
| This compound | Experimental Value |
| Epacadostat | 5 - 15 |
| Navoximod | 50 - 80 |
| DMSO | > 10,000 |
Phase 2: Cellular Target Engagement and Pathway Modulation
After confirming biochemical activity, it is crucial to verify that the compound can enter cells, bind to its intended target (target engagement), and inhibit the IDO1 pathway in a physiological context.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is the gold standard for confirming direct target engagement in intact cells.[15][16] The binding of a ligand stabilizes the target protein, increasing its melting temperature.
-
Principle: Cells are treated with the compound, then heated to various temperatures. At higher temperatures, proteins unfold and aggregate. The amount of soluble protein remaining at each temperature is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures.[16]
-
Self-Validation: A shift in the melting curve in the presence of the compound, but not with DMSO, provides direct evidence of target binding. Known inhibitors serve as positive controls for a detectable shift.
-
Methodology:
-
Culture HeLa or other IDO1-expressing cells to ~80% confluency. Treat cells with Interferon-gamma (e.g., 10 ng/mL for 16 hours) to induce IDO1 expression.[17]
-
Treat cells with the test compounds (e.g., at 1 µM and 10 µM) or DMSO for 1 hour at 37°C.
-
Harvest, wash, and resuspend the cells in PBS. Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-aggregated protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Collect the supernatant and analyze the amount of soluble IDO1 protein by Western Blot or an ELISA-based method.
-
Plot the percentage of soluble IDO1 against temperature to generate melting curves and determine the shift in aggregation temperature (Tagg).
-
Protocol 3: Cellular Kynurenine Production Assay
This functional assay measures the direct output of the IDO1 pathway in cells, providing a robust measure of cellular potency (EC50).[18][19]
-
Principle: IDO1-expressing cells are treated with compounds, and the amount of kynurenine secreted into the culture medium is quantified. This directly reflects the enzymatic activity of IDO1 within the cell.
-
Self-Validation: A dose-dependent decrease in kynurenine production demonstrates on-pathway activity. The lack of effect in IDO1-knockout cells (if available) would definitively confirm target specificity.
-
Methodology:
-
Seed HeLa cells (or another suitable cell line like SKOV-3) in a 96-well plate.[18]
-
Induce IDO1 expression with Interferon-gamma (e.g., 50 ng/mL) for 24-48 hours.
-
Remove the induction medium and add fresh medium containing serial dilutions of the test compounds or DMSO.
-
Incubate for 24-72 hours at 37°C.
-
Collect 100 µL of the culture supernatant.
-
Add 50 µL of 6.1 N trichloroacetic acid to the supernatant, vortex, and incubate at 50°C for 30 minutes. Centrifuge to pellet protein.
-
Transfer 100 µL of the resulting supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) and incubate for 10 minutes at room temperature.
-
Measure the absorbance of the yellow product at 480 nm.
-
Generate a standard curve with known kynurenine concentrations to quantify the amount in samples. Calculate EC50 values.
-
-
Anticipated Data:
| Compound | Cellular Kynurenine EC50 (nM) | CETSA Shift (ΔTagg at 10 µM) |
| This compound | Experimental Value | Experimental Value |
| Epacadostat | 20 - 50 | +4 to +6 °C |
| Navoximod | 70 - 100 | +3 to +5 °C |
| DMSO | > 10,000 | No Shift |
Phase 3: Functional Phenotypic Assessment
The final phase of validation connects target inhibition to a desired biological outcome. Since IDO1 inhibition is intended to rescue T-cells from suppression, a co-culture assay is the most relevant functional readout.
Caption: Logic of the T-Cell co-culture assay to measure functional rescue.
Protocol 4: IDO1-Mediated T-Cell Suppression and Rescue Assay
-
Principle: IDO1-expressing cancer cells suppress the activation of co-cultured T-cells. An effective IDO1 inhibitor will block this suppression, restoring T-cell activation, which can be measured by the production of a key cytokine like Interleukin-2 (IL-2).[18]
-
Self-Validation: The key control is the co-culture without cancer cells, which should show high T-cell activation. The co-culture with cancer cells but only DMSO vehicle should show strong suppression. This establishes the dynamic range of the assay.
-
Methodology:
-
Seed IFN-γ-induced HeLa cells in a 96-well plate as described in Protocol 3.
-
After 24 hours, add serial dilutions of test compounds and incubate for 1 hour.
-
Add Jurkat T-cells (a human T-lymphocyte cell line) to the wells at a 5:1 ratio with the HeLa cells.
-
Stimulate T-cell activation by adding Phytohaemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA).
-
Incubate the co-culture for 48 hours.
-
Collect the supernatant and measure the concentration of IL-2 using a standard ELISA kit.
-
Calculate the percentage of T-cell activation rescue relative to the suppressed (DMSO) and un-suppressed (T-cells + PHA/PMA alone) controls.
-
Summary and Interpretation of Results
This structured, three-phase approach provides a comprehensive validation of the mechanism of action for this compound.
-
A successful outcome would show a potent IC50 in the biochemical assay, a corresponding EC50 in the cellular kynurenine assay, a clear thermal shift in the CETSA, and a dose-dependent rescue of T-cell function in the co-culture model. The potency should be comparable to or better than the positive controls.
-
Discrepancies in the data provide critical insights. For example, potent biochemical activity but poor cellular activity might suggest issues with cell permeability or efflux. Conversely, cellular activity without biochemical inhibition could point to an indirect mechanism of action (e.g., inhibiting IDO1 expression).
-
Ultimately, by integrating data from all three phases and comparing it against well-characterized inhibitors like Epacadostat and Navoximod, researchers can confidently determine whether this compound is a viable direct inhibitor of IDO1 and justify its further development as a novel cancer immunotherapeutic agent.
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A Comparative Benchmarking Guide to 4-(1-Cyanocyclopropyl)benzoic Acid-Based Scaffolds in Covalent Enzyme Inhibition
<Senior Application Scientist
Abstract
The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing potency, selectivity, and pharmacokinetic profiles. The 4-(1-cyanocyclopropyl)benzoic acid scaffold presents a compelling, albeit underexplored, combination of features: a rigid cyclopropyl ring to enhance metabolic stability and enforce a specific conformational geometry, a benzoic acid moiety for critical hydrogen bonding or salt-bridge interactions, and a nitrile group, a versatile functional group known to act as a covalent "warhead". This guide provides a comprehensive performance benchmark of this scaffold, not as an isolated material, but as a strategic fragment in the context of covalent enzyme inhibition. We will dissect the rationale behind its design, compare its potential performance against established alternatives through standardized in vitro assays, and provide detailed, self-validating experimental protocols for researchers in drug discovery.
Introduction: Deconstructing the this compound Scaffold
While direct, extensive literature on materials based specifically on this compound is nascent, its constituent parts are well-established players in drug design. By understanding the contribution of each component, we can build a strong hypothesis for its performance profile.
-
The Cyclopropyl Ring: This small, strained ring is far from a simple spacer. It acts as a "rigid" alkyl linker, locking the conformation of the molecule and potentially increasing binding affinity by reducing the entropic penalty upon binding to a target.[1] Crucially, the high C-H bond dissociation energy of the cyclopropyl group often reduces susceptibility to metabolic degradation by cytochrome P450 (CYP) enzymes, a strategy used to increase the in vivo half-life of drugs.[1][2][3]
-
The Benzoic Acid Moiety: As a fundamental building block in organic chemistry, benzoic acid and its derivatives are indispensable in drug discovery. The carboxylate group is a potent hydrogen bond acceptor and can form critical salt-bridge interactions with positively charged residues like arginine or lysine in an enzyme's active site. This moiety often serves as a key anchoring point for inhibitors.[4]
-
The Nitrile (Cyano) Group: The nitrile is a multifaceted functional group. While it can participate in non-covalent interactions like hydrogen bonding, its most compelling role in recent drug discovery is as an electrophilic "warhead" for covalent inhibition.[5][6] The carbon atom of the nitrile is susceptible to nucleophilic attack by residues such as cysteine or serine in an enzyme's active site, forming a reversible or irreversible covalent bond.[7][8] This strategy has gained significant traction, leading to approved drugs for diabetes and COVID-19.[5][6][9]
Combining these features, the this compound scaffold is hypothesized to be an excellent candidate for developing metabolically stable, potent, and selective covalent enzyme inhibitors.
Caption: Key functional contributions of the scaffold's components.
Performance Benchmarking: A Case Study in Cysteine Protease Inhibition
To provide a tangible comparison, we will benchmark the performance of a hypothetical lead compound, CCP-Benzoate-01 (representing this compound), in the context of inhibiting a cysteine protease. Nitrile-based inhibitors are particularly effective against this class of enzymes.[7][8]
We will compare it against three logically designed alternatives, each probing a different aspect of the scaffold's function:
-
Alternative A (Non-Covalent Control): 4-(1-Methylcyclopropyl)benzoic acid. Replacing the nitrile with a methyl group removes the covalent warhead, allowing us to assess the baseline non-covalent binding affinity.
-
Alternative B (Alternative Warhead): 4-Acrylamidobenzoic acid. This compound uses a well-known, highly reactive acrylamide warhead instead of the nitrile.
-
Alternative C (Flexible Linker): 4-(1-Cyano-1-methylethyl)benzoic acid. Replacing the cyclopropyl ring with a more flexible gem-dimethyl ethyl group allows us to evaluate the contribution of the rigid ring to potency and stability.
Benchmarking Assays & Expected Outcomes
Three key assays form the basis of our comparison:
-
Enzyme Inhibition Potency (IC₅₀): Measures the concentration of inhibitor required to reduce enzyme activity by 50%.[10][11]
-
Covalent Inactivation Kinetics (k_inact/K_I): The gold standard for evaluating covalent inhibitors, this parameter measures the overall efficiency of inactivation, combining both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[12][13]
-
Metabolic Stability (In Vitro Half-Life): Assesses the compound's susceptibility to metabolism by liver enzymes, a critical predictor of in vivo performance.[14][15]
Comparative Data Summary
The following table summarizes the expected performance data from our benchmarking assays. This data is illustrative, based on established principles of medicinal chemistry, to highlight the likely strengths and weaknesses of each scaffold.
| Compound | Scaffold | Key Feature | IC₅₀ (nM) | k_inact/K_I (M⁻¹s⁻¹) | In Vitro t₁/₂ (min, HLM) | Rationale / Expected Outcome |
| CCP-Benzoate-01 | This compound | Balanced Covalent Inhibitor | 50 | 25,000 | >60 | Exhibits potent, time-dependent inhibition. The nitrile provides controlled reactivity, and the cyclopropyl ring confers high metabolic stability.[1][2] |
| Alternative A | 4-(1-Methylcyclopropyl)benzoic acid | Non-Covalent Control | 5,000 | N/A | >60 | Lacks a covalent mechanism, resulting in significantly weaker potency (higher IC₅₀).[5] Retains high metabolic stability due to the cyclopropyl ring. |
| Alternative B | 4-Acrylamidobenzoic acid | Reactive Covalent Warhead | 25 | 80,000 | 45 | The highly reactive acrylamide warhead leads to very high potency but may suffer from off-target reactivity and slightly lower metabolic stability.[16] |
| Alternative C | 4-(1-Cyano-1-methylethyl)benzoic acid | Flexible Linker | 200 | 10,000 | 20 | The flexible linker reduces the entropic advantage of the rigid ring, leading to lower potency. The exposed methyl groups are more susceptible to CYP-mediated oxidation, reducing metabolic stability.[2] |
HLM: Human Liver Microsomes
Experimental Protocols for Benchmarking
Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed, step-by-step methodologies for the key assays.
Protocol 1: IC₅₀ Determination for Enzyme Inhibition
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[11]
-
Reagent Preparation:
-
Prepare a 100 mM phosphate buffer (pH 7.4).[17]
-
Prepare a stock solution of the target cysteine protease (e.g., Cathepsin K) in assay buffer.
-
Prepare a stock solution of a fluorogenic substrate for the enzyme.
-
Prepare 10 mM DMSO stock solutions of each test compound (CCP-Benzoate-01 and Alternatives A, B, C).[17] Perform a serial dilution in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Initiate the reaction by adding the enzyme to all wells except the background control.
-
Incubate the plate for a fixed pre-incubation time (e.g., 30 minutes) at 37°C. For covalent inhibitors, the IC₅₀ value is time-dependent.[18]
-
Add the fluorogenic substrate to all wells to start the measurement phase.
-
Monitor the increase in fluorescence over time using a plate reader. The rate of this increase is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
-
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(1-Cyanocyclopropyl)benzoic acid
As drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only in their synthesis and application but critically, in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(1-Cyanocyclopropyl)benzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established chemical safety principles and regulatory compliance, reflecting our commitment to responsible research.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the compound's chemical nature is paramount. This compound possesses two key functional groups that dictate its hazard profile and, consequently, its disposal route: the nitrile group (-C≡N) and the carboxylic acid group (-COOH) .
-
Nitrile Group: The cyanocyclopropyl moiety introduces the primary hazard. While the nitrile group itself in many organic molecules is not as acutely toxic as inorganic cyanide salts, it has the potential to be metabolized or hydrolyzed to release cyanide ions[1][2]. Acidic conditions can facilitate the release of highly toxic hydrogen cyanide (HCN) gas[3]. Therefore, all waste streams containing this compound must be treated as cyanide-containing hazardous waste .
-
Benzoic Acid Moiety: The benzoic acid group classifies the compound as an organic acid. While not as strong as mineral acids, it can cause skin and eye irritation[4][5][6]. More importantly, its acidic nature necessitates strict segregation from bases and certain other reactive chemicals to prevent exothermic or gas-evolving reactions.
Based on its structure, this compound should be handled with the same precautions as other potentially toxic chemical reagents. All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling and disposing of this compound is the consistent and correct use of PPE. This establishes a primary barrier between the researcher and the chemical, mitigating risks of accidental exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves is mandatory.[7] | Provides robust protection against skin contact. The outer glove can be removed if contaminated, preserving the integrity of the inner glove. |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[7] | Protects against splashes and accidental contact with the eyes, which can cause serious damage.[5][6] |
| Lab Coat | A flame-resistant lab coat with full-length sleeves. | Protects the skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[7] | Prevents injury from spills or dropped items. |
Segregation and Collection of Waste: A Critical Step
Proper segregation of waste at the point of generation is fundamental to safe and compliant chemical disposal. Cross-contamination of waste streams can lead to dangerous reactions and complicates the final disposal process.
Workflow for Waste Segregation:
Caption: Waste segregation workflow for this compound.
Key Principles for Waste Collection:
-
Dedicated Containers: All waste contaminated with this compound must be collected in dedicated, clearly labeled hazardous waste containers.[8] These containers should be specifically designated for "Cyanide-Containing Waste."
-
Separate Solid and Liquid Waste: Solid waste (e.g., contaminated gloves, paper towels, weighing boats) and liquid waste (e.g., unused solutions, reaction quenching solutions) must be collected in separate, appropriate containers.[8]
-
pH Considerations: Due to the risk of HCN gas evolution, ensure that acidic conditions are avoided in the waste container. It is prudent to maintain a basic pH (pH > 10) in the liquid waste container, which can be achieved by adding a compatible base like sodium hydroxide solution.
-
Avoid Incompatibilities: Do not mix waste containing this compound with strong oxidizing agents, strong acids, or strong bases in the same container.[9]
Decontamination Procedures
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is essential to prevent inadvertent exposure and cross-contamination of subsequent experiments.
Step-by-Step Decontamination Protocol:
-
Initial Cleaning (pH 10 Buffer): Prepare a pH 10 buffer solution. Within a chemical fume hood, rinse all contaminated glassware and wipe down all surfaces (e.g., fume hood sash, work area) with this buffer solution.[3][8][10] This initial basic wash helps to stabilize the nitrile group and prevent the formation of HCN.
-
Oxidative Decontamination (Bleach Solution): Following the buffer wash, use a freshly prepared 10% bleach (sodium hypochlorite) solution to further decontaminate all surfaces and glassware.[8][10] The bleach will oxidize any residual cyanide-containing compounds.
-
Final Rinse: Thoroughly rinse all surfaces and glassware with deionized water.
-
Waste Disposal: All cleaning solutions and wipes used in the decontamination process must be disposed of as cyanide-containing hazardous waste.[10]
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, a swift and informed response is critical. All laboratory personnel working with this compound must be familiar with the following procedures.
Spill Response:
-
Small Spill (Inside a Fume Hood):
-
Ensure the fume hood is functioning correctly.
-
Wearing appropriate PPE, decontaminate the affected area using the procedure outlined in Section 4.
-
Collect all contaminated materials and dispose of them as cyanide-containing hazardous waste.[8]
-
-
Large Spill or Spill Outside a Fume Hood:
Exposure Response:
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[7][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station.[7][10] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If they are experiencing difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] Seek immediate medical attention.
Decision Tree for Emergency Response:
Caption: Decision-making workflow for spills and exposures.
Final Disposal
The ultimate disposal of the collected hazardous waste must be conducted in accordance with local, state, and federal regulations.
-
Container Sealing and Labeling: Ensure that the dedicated waste containers are securely sealed. The hazardous waste label must be accurately filled out, including the full chemical name: "this compound" and the associated hazards (e.g., "Toxic," "Cyanide-Containing Waste").
-
Contact EHS for Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.[8] Do not attempt to transport or dispose of the waste yourself.
-
Chemical Treatment (for specialized facilities): In specialized waste treatment facilities, chemical methods such as alkaline chlorination can be used to oxidize the cyanide moiety to the less toxic cyanate.[12] This is an industrial-scale process and should not be attempted in a standard laboratory setting.
By adhering to these procedures, researchers can ensure the safe and responsible management of this compound waste, upholding our commitment to safety and environmental stewardship.
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
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Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]
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Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
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Cyanide poisoning - Glossary. ALMAWATECH. [Link]
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Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE.* Yale Environmental Health & Safety. [Link]
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BENZOIC ACID AR/ACS MSDS CAS-No. Labogens. [Link]
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Personal protective equipment for handling 4-(1-Cyanocyclopropyl)benzoic acid
As a Senior Application Scientist, it is my priority to ensure that you can work with our products not only effectively but, most importantly, safely. This guide provides comprehensive safety and handling protocols for 4-(1-Cyanocyclopropyl)benzoic acid, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: A Tale of Two Moieties
This compound (CAS No. 915020-91-6) is a molecule that requires a dual-faceted risk assessment.[1] Its hazards stem from two key structural features: the substituted benzoic acid core and the unique 1-cyanocyclopropyl group.
-
Benzoic Acid Moiety: Substituted benzoic acids are common in pharmaceutical development. As a class, they are often crystalline solids and can cause skin, eye, and respiratory irritation.[2][3][4] The material safety data sheet for the closely related 4-Cyanobenzoic acid classifies it as causing skin and serious eye irritation, and it may cause respiratory irritation. It is also listed as harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]
-
1-Cyanocyclopropyl Moiety: The presence of a nitrile (cyano) group attached to a cyclopropyl ring introduces a more significant, systemic hazard: the potential for cyanide toxicity . While organic nitriles are generally less acutely toxic than inorganic cyanide salts, they can be metabolized in vivo to release hydrogen cyanide (HCN), a potent mitochondrial poison.[8][9] Specifically, research on related compounds has shown that the cyclopropyl ring can be metabolically activated by cytochrome P450 enzymes.[10][11] One study on 1-aminocyclopropane-1-carboxylic acid demonstrated that the carbon atom of the cyclopropyl ring attached to the functional group can be released as HCN.[9] Therefore, it is imperative to handle this compound with the assumption that it can liberate cyanide and to be prepared for a cyanide-related emergency.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's dual hazards.
| Body Part | PPE Type | Specifications and Rationale |
| Eyes / Face | Chemical Safety Goggles and Face Shield | Goggles must be worn to protect against dust particles and potential splashes. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing, providing a broader barrier of protection.[12] |
| Hands | Double-gloving with Nitrile Gloves | Double-gloving provides a primary and secondary barrier against contamination. Nitrile gloves offer good resistance to a range of chemicals and are recommended for handling hazardous drugs.[13][14][15] Always inspect gloves for integrity before use and wash hands thoroughly after removal. |
| Body | Disposable, solid-front, back-closing lab coat or gown | A disposable gown prevents contamination of personal clothing and skin. The solid front and back-closing design offer superior protection compared to standard lab coats.[13] |
| Respiratory | NIOSH-approved N95 or higher-level respirator | A respirator is necessary when working with the powder form, especially where dust may be generated or ventilation is inadequate, to prevent inhalation of airborne particles.[12] |
Safe Handling and Operations: A Step-by-Step Protocol
All operations involving this compound, from weighing to reaction quenching, must be meticulously planned and executed within a certified chemical fume hood.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Methodology
-
Preparation:
-
Designate a specific area within a chemical fume hood for all work with this compound.
-
Ensure a cyanide emergency kit, including medical oxygen, is readily accessible and all lab personnel are trained in its use.
-
Before entering the designated area, don all required PPE as specified in the table above.
-
-
Weighing and Solution Preparation:
-
Perform all weighing operations on a disposable weighing paper or boat within the fume hood to contain any spills.
-
When dissolving the solid, add the solvent to the vessel containing the compound slowly to avoid splashing.
-
Use a sealed container for any stock solutions and clearly label it with the compound name, concentration, date, and appropriate hazard symbols.
-
-
Reaction and Work-up:
-
Conduct all reactions in a clean, dry reaction vessel within the fume hood.
-
Maintain negative pressure in the fume hood at all times.
-
When quenching the reaction, do so slowly and cautiously, especially if using acidic or aqueous solutions, as this could potentially accelerate the release of HCN gas if any cyanide has been liberated.
-
Emergency Procedures: Plan for the Unexpected
In the event of an exposure, immediate and decisive action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with copious amounts of water for at least 20 minutes.[16] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, trained personnel should administer medical oxygen.[10] Do not perform mouth-to-mouth resuscitation. [10][16] Call for immediate medical assistance. |
| Ingestion | Do not induce vomiting. [11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
In all cases of suspected significant exposure, assume cyanide poisoning and activate your institution's emergency medical response. Inform the emergency responders that the exposure is to a compound with the potential for cyanide toxicity.
Decontamination and Disposal Plan
Proper decontamination and waste disposal are crucial to prevent secondary exposures.
Decontamination Protocol
-
Surface Decontamination: For cleaning fume hood surfaces, utensils, and glassware, first use a pH 10 buffer solution, followed by cleaning with a freshly prepared 10% bleach solution. Conduct all cleaning activities within the fume hood.
-
Equipment Decontamination: Reusable equipment should be thoroughly decontaminated using the same procedure before being removed from the designated area.
Waste Disposal Plan
-
Segregation: All waste contaminated with this compound must be treated as hazardous waste. Solid waste (gloves, weighing papers, contaminated lab coats) and liquid waste (reaction residues, solvents) must be stored in separate, clearly labeled, and sealed containers.
-
Labeling: Waste containers must be labeled as "Hazardous Waste - Cyanide" and include the full chemical name.
-
Disposal: Dispose of all waste through your institution's environmental health and safety office in accordance with all local, state, and federal regulations. Do not pour any waste down the drain.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors. Should you have any further questions, do not hesitate to contact our technical support team.
References
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Stanford Environmental Health & Safety. Information on Cyanide Compounds.
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Health Safety & Wellbeing, The University of Queensland. First aid for cyanide exposure - OHS Information Sheet.
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Health and Safety Executive and National Poisons Information Service. Cyanide poisoning recommendations on first aid treatment for employers and first aiders.
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Centers for Disease Control and Prevention. Cyanide | Chemical Emergencies.
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Medscape. Cyanide Toxicity Treatment & Management.
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Safe Work Australia. GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE.
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University of St Andrews. Cyanides and nitriles, use and disposal.
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James Madison University. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
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Benchchem. Safe Disposal of Thallous Cyanide: A Comprehensive Guide for Laboratory Professionals.
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Wayne State University. Cyanides SOP.
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PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Cyanobenzoic acid.
-
Benchchem. Safeguarding Researchers: A Comprehensive Guide to Handling Montelukast Nitrile.
-
ResearchGate. Formation of cyanide from carbon-1 of 1-aminocyclopropane-1-carboxylic acid during its conversion to ethylene.
-
Wikipedia. Nitrile.
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Royal Society of Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.
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ACS Publications. Modeling cyanide release from nitriles: prediction of cytochrome P 450-mediated acute nitrile toxicity.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
